Product packaging for GFH018(Cat. No.:)

GFH018

Katalognummer: B12384867
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: FSQGWBXWGNWEAV-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

GFH018 is a useful research compound. Its molecular formula is C21H19N7O and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N7O B12384867 GFH018

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H19N7O

Molekulargewicht

385.4 g/mol

IUPAC-Name

(E)-3-[6-[2-(6-methyl-2-pyridinyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyridin-5-yl]prop-2-enamide

InChI

InChI=1S/C21H19N7O/c1-13-4-2-5-15(25-13)21-20(17-6-3-11-27(17)26-21)14-7-10-19-23-12-24-28(19)16(14)8-9-18(22)29/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,22,29)/b9-8+

InChI-Schlüssel

FSQGWBXWGNWEAV-CMDGGOBGSA-N

Isomerische SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)/C=C/C(=O)N

Kanonische SMILES

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)C=CC(=O)N

Herkunft des Produkts

United States

Foundational & Exploratory

GFH018: A Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is an orally bioavailable small molecule inhibitor targeting the transforming growth factor-beta receptor 1 (TGF-βRI).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] In the context of cancer, this pathway is often deregulated, contributing to tumor growth, invasion, and suppression of the anti-tumor immune response.[1][2] this compound's targeted inhibition of TGF-βRI presents a promising therapeutic strategy for a variety of solid tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular interactions, cellular effects, and the experimental basis for these findings.

Core Mechanism of Action

This compound functions as a potent and selective, ATP-competitive inhibitor of TGF-βRI kinase.[3] By binding to TGF-βRI, this compound blocks the TGF-β-induced phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[2][4] This disruption of the canonical TGF-β signaling cascade is the central tenet of its anti-cancer activity.

Signaling Pathway

The binding of the TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. The activated TGF-βRI then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular processes that can promote tumorigenesis. This compound intervenes at the initial phosphorylation step, preventing the activation of the entire downstream pathway.

GFH018_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF_RII TGF-βRII TGF-β->TGF_RII Binds TGF_RI TGF-βRI TGF_RII->TGF_RI SMAD23 SMAD2/3 TGF_RI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Proliferation, Invasion, Immunosuppression) SMAD_complex->Transcription Translocates & Regulates This compound This compound This compound->TGF_RI Inhibits TME_Modulation This compound Modulation of the Tumor Microenvironment cluster_TME Tumor Microenvironment This compound This compound Treg Regulatory T cells (Tregs) (Immunosuppressive) This compound->Treg Inhibits Induction M2_Macrophage M2 Macrophages (Immunosuppressive) This compound->M2_Macrophage Promotes Repolarization to M1 Angiogenesis Angiogenesis This compound->Angiogenesis Inhibits Immune_Response Anti-Tumor Immune Response Treg->Immune_Response Suppresses M1_Macrophage M1 Macrophages (Pro-inflammatory) M2_Macrophage->Immune_Response Suppresses M1_Macrophage->Immune_Response Enhances Angiogenesis->Immune_Response Suppresses (indirectly)

References

GFH018: A Technical Guide to its Therapeutic Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is an orally bioavailable, potent, and selective small molecule inhibitor of the Transforming Growth Factor-Beta Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5). Developed by GenFleet Therapeutics, this compound is currently in clinical development for the treatment of advanced solid tumors. This technical guide provides a comprehensive overview of the therapeutic target of this compound, its mechanism of action, and the preclinical and clinical data supporting its development.

Therapeutic Target: Transforming Growth Factor-Beta Receptor 1 (TGF-βR1/ALK5)

The primary therapeutic target of this compound is the serine/threonine kinase domain of TGF-βR1. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration. In the context of cancer, this pathway is known to have a dual role. While it can act as a tumor suppressor in the early stages of cancer, in advanced malignancies, TGF-β signaling often promotes tumor progression, invasion, metastasis, and immunosuppression.[1]

This compound acts as an ATP-competitive inhibitor of TGF-βR1, effectively blocking the initiation of the downstream signaling cascade.

Mechanism of Action

Upon binding of the TGF-β ligand to its type II receptor (TGF-βRII), TGF-βR1 is recruited and phosphorylated, leading to its activation. Activated TGF-βR1 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular processes that contribute to tumorigenesis.

This compound, by inhibiting the kinase activity of TGF-βR1, prevents the phosphorylation of SMAD2 and SMAD3. This action halts the signaling cascade, thereby inhibiting the pro-oncogenic effects of TGF-β in the tumor microenvironment.[1] Preclinical studies have demonstrated that this compound effectively inhibits TGF-β-induced SMAD phosphorylation.[1]

Signaling Pathway

TGF_beta_signaling_pathway TGF-β Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TGFBR2 TGF-βRII TGF-beta->TGFBR2 Binding TGFBR1 TGF-βR1 (ALK5) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation This compound This compound This compound->TGFBR1 Inhibition pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA Pro-oncogenic Effects Tumor Progression Metastasis Immunosuppression DNA->Pro-oncogenic Effects Leads to

TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Activity
ParameterTargetValueCell Line/System
IC50 TGF-βR1 Kinase70.5 nMBiochemical Assay
IC50 Cell Proliferation725 nMNIH3T3
Clinical Pharmacokinetics (Phase I, Monotherapy)
ParameterValueDose Range
Half-life (t1/2) 2.25 - 8.60 hours5 - 85 mg
Time to Maximum Concentration (Tmax) 0.50 - 0.96 hours5 - 85 mg
Dose Proportionality Linear5 - 85 mg

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are proprietary to GenFleet Therapeutics. However, based on published literature, the following are representative methodologies for the key experiments conducted.

TGF-βR1 Kinase Inhibition Assay (Biochemical)

A representative protocol for an in vitro kinase assay to determine the IC50 of an inhibitor against TGF-βR1 would be as follows:

  • Reagents and Materials: Recombinant human TGF-βR1 kinase domain, biotinylated peptide substrate, ATP, kinase buffer, and a detection system (e.g., luminescence-based).

  • Procedure: a. A dilution series of this compound is prepared. b. The TGF-βR1 enzyme, peptide substrate, and this compound are incubated in a kinase reaction buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the level of substrate phosphorylation is quantified using a suitable detection method.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular SMAD Phosphorylation Assay (Western Blot)

This assay is used to assess the ability of this compound to inhibit TGF-β-induced SMAD phosphorylation in a cellular context.

  • Cell Culture: A suitable cell line (e.g., HaCaT keratinocytes) is cultured to sub-confluency.

  • Treatment: Cells are serum-starved and then pre-incubated with varying concentrations of this compound for a defined period. Subsequently, cells are stimulated with a recombinant TGF-β ligand.

  • Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.

  • Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. b. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD2/3 and total SMAD2/3. c. Following washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP). d. The signal is detected using a chemiluminescent substrate.

  • Analysis: The band intensities for phosphorylated SMAD2/3 are normalized to the total SMAD2/3 levels to determine the extent of inhibition.

In Vivo Tumor Growth Inhibition Studies

Syngeneic mouse models are commonly used to evaluate the anti-tumor efficacy of immunomodulatory agents like this compound.

  • Animal Model: A suitable mouse strain (e.g., BALB/c) is inoculated with a syngeneic tumor cell line (e.g., CT26 colon carcinoma).

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound monotherapy, and potentially combination therapy with an immune checkpoint inhibitor). This compound is typically administered orally at various dose levels and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group.

Experimental and Logical Workflows

Kinase Inhibitor Discovery and Preclinical Development Workflow

kinase_inhibitor_workflow Kinase Inhibitor Discovery and Preclinical Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development HTS High-Throughput Screening (Biochemical Assays) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization (Cellular Assays, Selectivity) Lead_Opt->In_Vitro In_Vivo_PKPD In Vivo PK/PD Studies In_Vitro->In_Vivo_PKPD In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Syngeneic Mouse Models) In_Vivo_PKPD->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND Phase_I Phase I Clinical Trials IND->Phase_I gfh018_effects Logical Flow of this compound's Anti-Tumor Mechanisms cluster_direct_effects Direct Cellular Effects cluster_tme_effects Tumor Microenvironment Modulation cluster_outcome Therapeutic Outcome This compound This compound Inhibit_TGFBR1 Inhibition of TGF-βR1 Kinase This compound->Inhibit_TGFBR1 Block_SMAD Blockade of SMAD2/3 Phosphorylation Inhibit_TGFBR1->Block_SMAD Reduce_Treg Inhibition of Treg Induction Inhibit_TGFBR1->Reduce_Treg Repolarize_M2 Repolarization of M2 to M1 Macrophages Inhibit_TGFBR1->Repolarize_M2 Inhibit_Angiogenesis Inhibition of Angiogenesis Inhibit_TGFBR1->Inhibit_Angiogenesis Inhibit_Migration Inhibition of Tumor Cell Migration Block_SMAD->Inhibit_Migration Tumor_Growth_Inhibition Tumor Growth Inhibition Inhibit_Migration->Tumor_Growth_Inhibition Immune_Reactivation Reactivation of Anti-Tumor Immunity Reduce_Treg->Immune_Reactivation Repolarize_M2->Immune_Reactivation Inhibit_Angiogenesis->Tumor_Growth_Inhibition Immune_Reactivation->Tumor_Growth_Inhibition

References

GFH018: A Potent and Selective TGF-β Receptor I Kinase Inhibitor for Oncological Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various pathologies, including cancer. In the tumor microenvironment, TGF-β signaling promotes tumor progression, metastasis, and immunosuppression. Consequently, inhibiting this pathway has emerged as a promising therapeutic strategy. GFH018 is a novel, orally bioavailable small molecule inhibitor that potently and selectively targets the TGF-β receptor I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5). This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound, offering a valuable resource for researchers and drug developers in the field of oncology.

Introduction to the TGF-β Signaling Pathway and its Role in Cancer

The TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the TGF-β type I receptor (TGF-βRI), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This SMAD complex translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular functions, including cell cycle control, apoptosis, differentiation, epithelial-mesenchymal transition (EMT), angiogenesis, and immune regulation.

In the context of cancer, the TGF-β pathway exhibits a dual role. In the early stages of tumorigenesis, it can act as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis. However, in advanced cancers, tumor cells often become resistant to the cytostatic effects of TGF-β. Instead, the pathway is co-opted to promote tumor progression by enhancing invasion, metastasis, angiogenesis, and by creating an immunosuppressive tumor microenvironment. This is achieved, in part, by promoting the differentiation of regulatory T cells (Tregs) and M2-polarized macrophages, which suppress anti-tumor immune responses.

This compound: A Selective Inhibitor of TGF-βRI

This compound is a potent and selective, ATP-competitive inhibitor of the TGF-βRI kinase.[1] Its targeted action blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the downstream signaling cascade.

Biochemical and Cellular Potency

Preclinical studies have demonstrated the potent inhibitory activity of this compound against TGF-βRI and its downstream effects on cell proliferation.

ParameterValueCell Line/SystemReference
TGF-βRI (ALK5) Kinase IC50 70.5 nMBiochemical Assay[2]
NIH3T3 Cell Proliferation IC50 725 nMNIH3T3 cells

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been evaluated in various preclinical models, demonstrating its potential as both a monotherapy and in combination with immunotherapy.

Inhibition of SMAD Phosphorylation

This compound effectively inhibits the TGF-β-induced phosphorylation of SMAD proteins, a key step in the signaling pathway.

Anti-Migratory and Anti-Angiogenic Effects

TGF-β signaling is a known driver of cell migration and angiogenesis, processes crucial for tumor invasion and metastasis. Preclinical data indicates that this compound can effectively inhibit these processes.

In Vivo Anti-Tumor Activity

In syngeneic mouse tumor models, this compound has demonstrated significant anti-tumor efficacy, both as a single agent and in combination with anti-PD-(L)1 antibodies.[2] While specific tumor growth inhibition (TGI) percentages from these studies are not publicly available, the results have been described as "promising" and showing "synergistic effects".[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

TGF-βRI Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the TGF-βRI kinase.

Methodology:

  • Reagents: Recombinant human TGF-βRI kinase, kinase buffer, ATP, substrate peptide (e.g., a generic serine/threonine kinase substrate), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the TGF-βRI kinase, the substrate peptide, and the diluted this compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 1 hour. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot for SMAD2/3 Phosphorylation

Objective: To assess the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation in cells.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HaCaT, A549) in 6-well plates and grow to 70-80% confluency.

  • Treatment: a. Serum-starve the cells for 4-6 hours. b. Pre-treat the cells with varying concentrations of this compound for 1 hour. c. Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 1 hour.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-SMAD2 (Ser465/467), total SMAD2/3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify the band intensities using densitometry software.

Cell Migration Assay (Transwell Assay)

Objective: To evaluate the effect of this compound on TGF-β-induced cell migration.

Methodology:

  • Cell Preparation: a. Culture cells to sub-confluency. b. Serum-starve the cells for 12-24 hours. c. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup: a. Place 8.0 µm pore size Transwell inserts into a 24-well plate. b. In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS or TGF-β1). c. In the upper chamber, add the cell suspension pre-treated with different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

  • Analysis: a. Remove the non-migrated cells from the upper surface of the insert with a cotton swab. b. Fix the migrated cells on the lower surface of the membrane with methanol. c. Stain the cells with 0.5% crystal violet. d. Elute the stain with a solubilization buffer. e. Quantify the migrated cells by measuring the absorbance of the eluted stain at 570 nm or by counting the stained cells in multiple fields under a microscope.

In Vitro Tube Formation Assay (Angiogenesis)

Objective: To assess the effect of this compound on the tube-forming ability of endothelial cells, a key step in angiogenesis.

Methodology:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

  • Cell Seeding: a. Harvest human umbilical vein endothelial cells (HUVECs). b. Resuspend the HUVECs in a basal medium containing various concentrations of this compound and a pro-angiogenic stimulus (e.g., VEGF or TGF-β). c. Seed the HUVECs onto the Matrigel-coated wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.

  • Analysis: a. Visualize the formation of capillary-like structures (tubes) using a microscope. b. Capture images of the tube network. c. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

In Vivo Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-L1 antibody in an immunocompetent mouse model.

Methodology:

  • Animal Model: Use an appropriate strain of immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Tumor Cell Implantation: a. Subcutaneously inject a syngeneic tumor cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer) into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups: Randomize the mice into treatment groups: a. Vehicle control b. This compound monotherapy c. Anti-PD-L1 antibody monotherapy d. This compound and anti-PD-L1 antibody combination therapy

  • Dosing and Administration: a. Administer this compound orally at a predetermined dose and schedule. b. Administer the anti-PD-L1 antibody intraperitoneally at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the differences between the groups.

Visualizing the Mechanism and Workflow

TGF-β Signaling Pathway and this compound Inhibition

TGF_beta_pathway cluster_0 TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates This compound This compound This compound->TGFbRI Inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_transcription Gene Transcription (EMT, Immunosuppression, Angiogenesis) Nucleus->Gene_transcription

Caption: TGF-β signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow for Evaluating this compound In Vitro

experimental_workflow start Start kinase_assay Kinase Inhibition Assay (IC50 determination) start->kinase_assay cell_culture Cell Culture (e.g., A549, HUVEC) start->cell_culture data_analysis Data Analysis and Interpretation kinase_assay->data_analysis western_blot Western Blot (p-SMAD2/3 inhibition) cell_culture->western_blot migration_assay Cell Migration Assay (Transwell) cell_culture->migration_assay angiogenesis_assay Tube Formation Assay (Angiogenesis) cell_culture->angiogenesis_assay western_blot->data_analysis migration_assay->data_analysis angiogenesis_assay->data_analysis end End data_analysis->end TME_logic TGFb_signaling Activated TGF-β Signaling EMT Epithelial-Mesenchymal Transition (EMT) TGFb_signaling->EMT Immunosuppression Immunosuppression TGFb_signaling->Immunosuppression Angiogenesis Angiogenesis TGFb_signaling->Angiogenesis Tumor_Progression Tumor Progression & Metastasis EMT->Tumor_Progression Treg ↑ Regulatory T cells (Tregs) Immunosuppression->Treg M2_Macrophage ↑ M2 Macrophages Immunosuppression->M2_Macrophage Angiogenesis->Tumor_Progression CTL_inhibition ↓ Cytotoxic T Lymphocyte (CTL) activity Treg->CTL_inhibition M2_Macrophage->CTL_inhibition CTL_inhibition->Tumor_Progression

References

Preclinical Efficacy of GFH018: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response. In the context of cancer, this pathway is often dysregulated, contributing to tumor growth, metastasis, and the suppression of anti-tumor immunity. This compound has been developed to counteract these effects by blocking the initial step in the TGF-β signaling cascade. This technical guide provides a comprehensive summary of the preclinical studies investigating the efficacy of this compound, including detailed experimental protocols and quantitative data, to support further research and development efforts.

Core Efficacy Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. These investigations have established its potency as a TGF-βRI inhibitor and its subsequent effects on cancer cells and the tumor microenvironment.

In Vitro Potency and Cellular Effects

This compound has shown significant inhibitory activity against TGF-βRI kinase and downstream signaling, as well as potent anti-proliferative effects in cellular assays.

ParameterValueDescription
TGF-βRI (ALK5) IC50 40 nMHalf-maximal inhibitory concentration against the isolated TGF-βRI kinase enzyme, indicating high-potency binding and inhibition.
NIH 3T3 Cell Proliferation IC50 0.73 µMHalf-maximal inhibitory concentration for the proliferation of NIH 3T3 fibroblast cells, demonstrating cellular activity.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of TGF-βRI. This inhibition blocks the phosphorylation of downstream mediators, SMAD2 and SMAD3, which are essential for the transduction of TGF-β signals. The disruption of this pathway leads to a cascade of anti-tumorigenic effects.

TGF_beta_Signaling_Pathway TGF-β Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects of Inhibition TGF-beta TGF-β Ligand TGFBRII TGF-βRII TGF-beta->TGFBRII Binding TGFBRI TGF-βRI (ALK5) TGFBRII->TGFBRI Recruitment & Phosphorylation pSMAD pSMAD2/3 TGFBRI->pSMAD Phosphorylation Complex pSMAD2/3-SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Gene_Transcription Gene Transcription Complex->Gene_Transcription Translocation Tumor_Growth ↓ Tumor Growth Metastasis ↓ Metastasis Immune_Suppression ↓ Immune Suppression Angiogenesis ↓ Angiogenesis This compound This compound This compound->TGFBRI Inhibition SMAD_Phosphorylation_Workflow Workflow for SMAD Phosphorylation Assay Cell_Culture 1. Culture and serum-starve human epithelial cells Pre-incubation 2. Pre-incubate with varying [this compound] Cell_Culture->Pre-incubation Stimulation 3. Stimulate with TGF-β1 Pre-incubation->Stimulation Lysis 4. Cell Lysis and Protein Quantification Stimulation->Lysis Western_Blot 5. Western Blot for p-SMAD2 and Total SMAD2/3 Lysis->Western_Blot Analysis 6. Densitometric Analysis Western_Blot->Analysis InVivo_Workflow In Vivo Syngeneic Model Workflow Implantation 1. Subcutaneous implantation of H22 or CT26 tumor cells in BALB/c mice Tumor_Growth 2. Tumor growth to palpable size (100-200 mm³) Implantation->Tumor_Growth Randomization 3. Randomization into treatment groups Tumor_Growth->Randomization Treatment 4. Daily oral administration of this compound +/- i.p. anti-PD-L1 antibody Randomization->Treatment Measurement 5. Regular tumor volume measurement with calipers Treatment->Measurement Endpoint 6. Endpoint analysis: Tumor excision and weight Measurement->Endpoint

GFH018 for Solid Tumor Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a novel, orally administered small molecule inhibitor of the transforming growth factor-β receptor I (TGF-βRI).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and immune response.[3] In the context of advanced cancers, this pathway is often hijacked by tumors to promote metastasis, suppress anti-tumor immunity, and induce resistance to therapies.[1][3][4] this compound blocks TGF-β signal transduction, thereby inhibiting the progression and metastasis of solid tumors.[1] Preclinical and clinical studies have demonstrated its potential as both a monotherapy and in combination with immune checkpoint inhibitors.[5][6][7] This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, clinical trial data, and relevant experimental protocols.

Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound is a highly potent and selective ATP-competitive inhibitor of TGF-βRI.[5] The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates TGF-βRI.[3] This activation of TGF-βRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[3][8] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in immunosuppression, epithelial-mesenchymal transition (EMT), angiogenesis, and fibrosis.[3][4]

By inhibiting the kinase activity of TGF-βRI, this compound effectively blocks the phosphorylation of SMAD2/3, thus abrogating the downstream signaling cascade.[1][8] Preclinical studies have shown that this compound can inhibit TGF-β-induced SMAD3 phosphorylation.[1] Furthermore, mechanistic studies have revealed that this compound can reactivate the immune system by blocking Treg- and M2 macrophage-mediated immunosuppression and also inhibit tumor vascular angiogenesis.[5]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TGF-beta_RII TGF-βRII TGF-beta->TGF-beta_RII Binds TGF-beta_RI TGF-βRI TGF-beta_RII->TGF-beta_RI SMAD2_3 SMAD2/3 TGF-beta_RI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Translocates & Regulates This compound This compound This compound->TGF-beta_RI Inhibits

Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound.

Clinical Development: Phase I Monotherapy Study

A first-in-human, open-label, multicenter Phase I study (NCT05051241) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound monotherapy in patients with advanced solid tumors who have failed standard therapies.[1][9]

Study Design

The study utilized a modified 3+3 dose-escalation design, followed by a dose-expansion phase.[9] Fifty patients were enrolled across eight dose levels, from 5 mg to 85 mg, administered twice daily (BID) on a 14-days-on/14-days-off schedule in 28-day cycles.[1][10] A 7-days-on/7-days-off schedule for the 85 mg dose was also explored.[9]

clinical_trial_workflow Patient_Screening Patient Screening (Advanced Solid Tumors, Failed Standard Therapy) Dose_Escalation Dose Escalation (Modified 3+3 Design) 5mg to 85mg BID Patient_Screening->Dose_Escalation Dosing_Schedule_1 14-days-on / 14-days-off Dose_Escalation->Dosing_Schedule_1 Dosing_Schedule_2 7-days-on / 7-days-off (85mg cohort) Dose_Escalation->Dosing_Schedule_2 Safety_Evaluation Safety & Tolerability (Primary Endpoint) Dosing_Schedule_1->Safety_Evaluation Dosing_Schedule_2->Safety_Evaluation PK_Analysis Pharmacokinetics Safety_Evaluation->PK_Analysis Efficacy_Assessment Preliminary Efficacy (RECIST 1.1) PK_Analysis->Efficacy_Assessment RP2D_Determination Recommended Phase 2 Dose (RP2D) Determined Efficacy_Assessment->RP2D_Determination

Caption: Workflow of the Phase I Clinical Trial of this compound.
Quantitative Data Summary

Table 1: Safety Profile - Treatment-Related Adverse Events (TRAEs) in ≥10% of Patients [9][10]

Adverse EventAny Grade (N=50)Grade ≥3 (N=50)
AST Increased18%0%
Proteinuria14%2%
Anemia14%2%
ALT Increased12%0%

Data presented as percentage of patients experiencing the event.

Table 2: Pharmacokinetics (PK) of this compound [9][10]

ParameterValue
Dose Range5 mg - 85 mg
Mean Half-life (t1/2)2.25 - 8.60 hours
PK ProfileLinear and dose-independent

Table 3: Preliminary Efficacy of this compound Monotherapy [9]

Clinical OutcomeResult (N=50)
Stable Disease (SD)18.0% (9 patients)
Tumor Shrinkage1 patient (thymic carcinoma)
Maximum Target Lesion Decrease18.4%
Key Findings

This compound monotherapy demonstrated a favorable safety profile with no dose-limiting toxicities observed, and the maximum tolerated dose was not reached.[9][10] The most common TRAEs were generally low-grade.[9] The pharmacokinetic profile was linear and dose-independent.[9] Modest but promising signs of efficacy were observed, with 18% of patients achieving stable disease.[9] The recommended Phase II dose (RP2D) was determined to be 85 mg BID on a 14-days-on/14-days-off schedule.[9]

Combination Therapy: Phase Ib/II Study with an Anti-PD-1 Antibody

Given the immunomodulatory role of the TGF-β pathway, this compound was evaluated in combination with the anti-PD-1 antibody toripalimab in patients with recurrent/metastatic nasopharyngeal carcinoma (R/M NPC) in a Phase Ib/II study (NCT04914286).[7]

Quantitative Data Summary

Table 4: Efficacy of this compound in Combination with Toripalimab in R/M NPC [7]

Patient PopulationOverall Response Rate (ORR)Disease Control Rate (DCR)
All Patients (n=32)31.3%50.0%
ICI-naïve Patients (n=17)47.1%64.7%

ICI: Immune Checkpoint Inhibitor

Key Findings

The combination of this compound and toripalimab showed promising anti-tumor activity, particularly in patients who had not previously received immune checkpoint inhibitors.[7] The safety profile of the combination was manageable.[7] These results suggest a synergistic effect between TGF-βRI inhibition and PD-1 blockade.[11]

Experimental Protocols

Clinical Study Methodology (Phase I Monotherapy)
  • Study Design: Open-label, multicenter, modified 3+3 dose-escalation followed by dose expansion.[9]

  • Patient Population: Adults with advanced solid tumors who have failed standard of care.[10]

  • Intervention: this compound administered orally, twice daily, at doses ranging from 5 mg to 85 mg. The primary dosing schedule was 14 days on, 14 days off.[10]

  • Assessments:

    • Safety: Monitored for adverse events, graded according to NCI-CTCAE v5.0. Dose-limiting toxicities were evaluated during the first cycle.[9]

    • Pharmacokinetics: Blood samples were collected at various time points to determine the PK profile using a noncompartmental method.[10]

    • Efficacy: Tumor responses were evaluated every 8 weeks using RECIST 1.1 criteria.[11]

    • Biomarkers: Blood samples were collected for the analysis of serum TGF-β1 levels and phosphorylated SMAD2 in peripheral blood mononuclear cells (PBMCs).[8]

Representative Preclinical Experimental Protocols

Detailed protocols for the specific preclinical studies conducted on this compound are not publicly available. The following are representative methodologies for the types of experiments cited in the literature.

In Vitro TGF-βRI Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TGF-βRI kinase activity.

  • Materials: Recombinant human TGF-βRI kinase domain, substrate peptide (e.g., a generic kinase substrate or a SMAD-derived peptide), ATP, this compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a multi-well plate, combine the TGF-βRI kinase, substrate peptide, and this compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature for a specified time (e.g., 60 minutes at 30°C).

    • Stop the reaction and measure the kinase activity using the chosen detection system, which typically quantifies the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based SMAD Phosphorylation Inhibition Assay

  • Objective: To assess the ability of this compound to inhibit TGF-β-induced SMAD phosphorylation in a cellular context.

  • Materials: A suitable cell line that responds to TGF-β (e.g., HaCaT keratinocytes), cell culture medium, recombinant human TGF-β1, this compound, lysis buffer, and antibodies for Western blotting (anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control like anti-GAPDH).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with a fixed concentration of TGF-β1 for a short duration (e.g., 30-60 minutes).

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting to detect the levels of phosphorylated SMAD2/3 and total SMAD2/3.

    • Quantify the band intensities and normalize the phosphorylated SMAD levels to the total SMAD and loading control levels.

Syngeneic Mouse Model for Combination Therapy Evaluation

  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.

  • Materials: Immunocompetent mice (e.g., C57BL/6 or BALB/c), a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer), this compound, an anti-mouse PD-1 antibody, and an isotype control antibody.

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and this compound plus anti-PD-1 antibody.

    • Administer treatments according to a defined schedule (e.g., this compound orally daily, anti-PD-1 antibody intraperitoneally twice a week).

    • Measure tumor volumes regularly (e.g., 2-3 times per week) with calipers.

    • At the end of the study, tumors and other tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry of immune cell populations or immunohistochemistry.

Conclusion

This compound is a promising TGF-βRI inhibitor with a well-defined mechanism of action and a favorable safety profile. Clinical data has demonstrated its potential as a monotherapy and in combination with immune checkpoint inhibitors for the treatment of advanced solid tumors. Further clinical investigation is ongoing to fully elucidate its therapeutic benefits in various cancer types. The information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the continued exploration of this compound and the broader field of TGF-β-targeted cancer therapy.

References

In Vivo Anti-Tumor Activity of GFH018: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a novel, orally bioavailable small molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response. In the context of cancer, this pathway is often dysregulated, contributing to tumor progression, metastasis, and the suppression of anti-tumor immunity.[1][2] this compound has demonstrated significant anti-tumor activity in preclinical in vivo models, both as a monotherapy and in combination with immune checkpoint inhibitors. This technical guide provides a comprehensive overview of the in vivo anti-tumor efficacy of this compound, detailing experimental methodologies, summarizing key quantitative data, and illustrating the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound selectively inhibits TGF-βRI, a key kinase in the TGF-β signaling cascade. In advanced tumors, the overexpression of TGF-β promotes an immunosuppressive tumor microenvironment (TME). This compound blocks the transduction of these immunosuppressive signals.[2] This inhibition leads to the reactivation of the immune system by impeding the activity of regulatory T cells (Tregs) and M2 macrophages, which are known to suppress anti-tumor immune responses.[3] Furthermore, this compound has been shown to inhibit tumor vascular angiogenesis, a critical process for tumor growth and metastasis.[3] By mitigating TGF-β-mediated immunosuppression, this compound enhances the host's anti-tumor immunity, leading to a cytotoxic T-lymphocyte (CTL)-mediated immune response against cancer cells.

Below is a diagram illustrating the signaling pathway targeted by this compound.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGFBR2 TGF-βRII TGF-β->TGFBR2 Binds TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Binds to SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Translocates to Nucleus Tumor_Progression Tumor Progression Metastasis Immunosuppression Gene_Transcription->Tumor_Progression Leads to This compound This compound This compound->TGFBR1 Inhibits

TGF-β Signaling Pathway Inhibition by this compound

In Vivo Anti-Tumor Activity

Preclinical studies in various murine syngeneic tumor models have demonstrated the potent anti-tumor efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents.

Monotherapy Studies

This compound has shown significant tumor growth inhibition in multiple mouse syngeneic models.[1]

Table 1: Summary of this compound Monotherapy In Vivo Efficacy

Animal ModelTumor TypeDosing Regimen (this compound)Key Findings
H22 Mouse ModelHepatocellular Carcinoma[Data not available in provided abstracts]Moderate in vivo anti-tumor activity.
Murine Tumor ModelsVarious Solid Tumors[Data not available in provided abstracts]Suppressed tumor growth and potent inhibition of cancer cell migration.[3]
Combination Therapy Studies

The anti-tumor activity of this compound is significantly enhanced when used in combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies.[1] This synergistic effect is attributed to the complementary mechanisms of relieving immunosuppression in the tumor microenvironment.

Table 2: Summary of this compound Combination Therapy In Vivo Efficacy

Animal ModelTumor TypeCombination AgentDosing RegimenKey Findings
CT26 Mouse ModelColon CarcinomaAnti-PD-L1 Antibody[Data not available in provided abstracts]Synergistic effect in inhibiting tumor growth.
Murine Tumor ModelsVarious Solid TumorsAnti-PD-(L)1 Antibody[Data not available in provided abstracts]Demonstrated synergistic effects in tumor growth inhibition.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to evaluate the in vivo anti-tumor activity of this compound.

Syngeneic Mouse Models

1. Cell Lines and Culture:

  • Murine cancer cell lines such as H22 (hepatocellular carcinoma) and CT26 (colon carcinoma) are cultured under standard conditions.

2. Animal Husbandry:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6) are housed in a pathogen-free environment with ad libitum access to food and water.

3. Tumor Implantation:

  • A specific number of tumor cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of each mouse.

4. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

  • This compound is typically administered orally (p.o.) at specified doses and schedules.

  • For combination studies, the anti-PD-1/PD-L1 antibody is administered intraperitoneally (i.p.) at its effective dose and schedule.

  • The vehicle control group receives the same formulation without the active compound.

5. Endpoint Analysis:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (Length x Width²)/2.

  • Body weight is monitored as an indicator of general health and toxicity.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or flow cytometry, to assess changes in the tumor microenvironment (e.g., infiltration of immune cells).

  • Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

The workflow for a typical in vivo efficacy study is depicted in the diagram below.

in_vivo_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Subcutaneous Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth (Palpable) Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Groups Vehicle Control This compound Monotherapy Combination Therapy Randomization->Treatment_Groups Monitoring Tumor & Body Weight Monitoring Endpoint Endpoint Analysis (TGI, IHC, etc.) Monitoring->Endpoint

In Vivo Anti-Tumor Efficacy Experimental Workflow

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its biological effect.

  • Pharmacokinetics: Preclinical studies in mice, rats, and dogs have shown that this compound is rapidly absorbed following oral administration and exhibits high oral bioavailability.[1]

  • Pharmacodynamics: In mouse H22 models, a correlation was observed between the concentration of this compound and the inhibition of pSMAD3, a downstream effector of the TGF-β pathway. Efficacy was observed with approximately 50% inhibition of pSMAD3 at a concentration of 125 ng/ml one hour after dosing.

The logical relationship between the mechanism of action, experimental validation, and the resulting anti-tumor effect is outlined below.

logical_relationship Mechanism Mechanism of Action: TGF-βRI Inhibition In_Vitro In Vitro Validation: Inhibition of SMAD Phosphorylation Mechanism->In_Vitro Leads to In_Vivo_Mono In Vivo Efficacy: Monotherapy (e.g., H22 model) In_Vitro->In_Vivo_Mono Translates to In_Vivo_Combo In Vivo Efficacy: Combination Therapy (e.g., CT26 model) In_Vitro->In_Vivo_Combo Translates to Immune_Modulation Mechanism of Efficacy: Immune Modulation (↓Tregs, ↓M2φ) In_Vivo_Mono->Immune_Modulation Anti_Angiogenesis Mechanism of Efficacy: Anti-Angiogenesis In_Vivo_Mono->Anti_Angiogenesis In_Vivo_Combo->Immune_Modulation In_Vivo_Combo->Anti_Angiogenesis Tumor_Suppression Overall Outcome: Tumor Growth Suppression Immune_Modulation->Tumor_Suppression Anti_Angiogenesis->Tumor_Suppression

Logical Framework of this compound's Anti-Tumor Activity

Conclusion

This compound is a promising TGF-βRI inhibitor with demonstrated in vivo anti-tumor activity. Its ability to modulate the tumor microenvironment and enhance anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors, positions it as a valuable candidate for further development in the treatment of solid tumors. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. Further investigation into optimal dosing strategies and combination partners will be crucial in realizing the full clinical utility of this novel agent.

References

In-Depth Technical Guide: GFH018's Modulation of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a novel, orally administered small molecule inhibitor that selectively targets the transforming growth factor-beta receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response. In the context of advanced cancers, this pathway is often hijacked by tumors to create an immunosuppressive tumor microenvironment (TME), thereby promoting tumor growth, metastasis, and resistance to therapy.[2][3] this compound, by blocking TGF-βRI kinase activity, aims to reverse these immunosuppressive effects and restore anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound's impact on the TME, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound is an ATP-competitive inhibitor of TGF-βRI, effectively blocking the downstream signaling cascade.[4] The canonical TGF-β pathway is initiated by the binding of TGF-β ligands to the TGF-β receptor II (TGF-βRII), which then recruits and phosphorylates TGF-βRI. This activation of TGF-βRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in immunosuppression and other pro-tumorigenic processes.[5] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of SMAD proteins induced by TGF-β.[6]

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates This compound This compound This compound->TGFbRI Inhibits pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_transcription Gene Transcription (Immunosuppression, etc.) Nucleus->Gene_transcription Regulates

Caption: Simplified TGF-β signaling pathway and the inhibitory action of this compound.

Impact on the Tumor Microenvironment

The immunosuppressive TME is a major barrier to effective cancer therapy. This compound has been shown in preclinical models to remodel the TME by targeting several key components:

Reversal of Immune Suppression
  • Inhibition of Regulatory T cells (Tregs): Tregs are a subset of T cells that suppress the activity of effector T cells, thereby dampening the anti-tumor immune response. TGF-β is a key cytokine involved in the differentiation and function of Tregs. Preclinical studies have shown that this compound can inhibit the in vitro induction of Treg cells.[6]

  • Repolarization of Macrophages: Tumor-associated macrophages (TAMs) often adopt an M2-like phenotype, which is associated with tumor promotion and immunosuppression. This compound has been demonstrated to reverse the M2 phenotype to a pro-inflammatory M1-like phenotype, which is capable of promoting anti-tumor immunity.[6] This repolarization leads to an increase in the production of pro-inflammatory cytokines.[6]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The TGF-β pathway is known to play a role in regulating angiogenesis. In vitro studies have demonstrated that this compound has a significant inhibitory effect on angiogenesis in tube formation assays.[6]

Quantitative Data from Preclinical and Clinical Studies

Preclinical In Vitro Activity
ParameterValueReference
TGF-βRI Kinase Inhibition (IC50) 70.5 nM[6]
Phase I Clinical Trial (Monotherapy)

A first-in-human, open-label, multicenter Phase I study (NCT05051241) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound monotherapy in patients with advanced solid tumors.[2][7]

Patient Demographics and Dosing:

ParameterValue
Number of Patients 50
Dose Levels Evaluated 5, 10, 20, 30, 40, 50, 65, and 85 mg BID (14 days on/14 days off)
Recommended Phase II Dose (RP2D) 85 mg BID (14 days on/14 days off)

Safety and Tolerability (Treatment-Related Adverse Events - TRAEs):

Adverse Event (Any Grade)Percentage of Patients
Proteinuria 26.0%
AST Increased 18.0%
Anemia 14.0%
ALT Increased 12.0%
GGT Increased 10.0%
ALP Increased 10.0%
LDH Increased 10.0%

Data from the Phase I study as of August 11, 2022.[8]

Preliminary Efficacy:

Efficacy EndpointResult
Stable Disease (SD) 9 patients (18.0%)
Disease Control Rate (DCR) at 85 mg 25.0%
Tumor Shrinkage (Thymic Carcinoma) One patient with a maximum target lesion decrease of 18.4%

Data from the Phase I study.[2][8]

Experimental Protocols

In Vitro TGF-βRI Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TGF-βRI kinase.

Methodology: A standard in vitro kinase assay is performed using recombinant human TGF-βRI. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of this compound. The reaction is typically initiated by the addition of ATP, and the extent of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining in the well after the kinase reaction. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant TGF-βRI - Substrate Peptide - ATP - this compound (serial dilutions) start->reagents plate Plate Reagents in 384-well plate reagents->plate incubation1 Pre-incubate TGF-βRI and this compound plate->incubation1 reaction Initiate Kinase Reaction with ATP incubation1->reaction incubation2 Incubate at Room Temperature reaction->incubation2 detection Add Detection Reagent (e.g., Kinase-Glo®) incubation2->detection read Measure Luminescence detection->read analysis Calculate IC50 read->analysis end End analysis->end

Caption: Workflow for a typical in vitro TGF-βRI kinase inhibition assay.
In Vitro Treg Induction and Suppression Assay

Objective: To assess the effect of this compound on the differentiation of naive T cells into Tregs and their suppressive function.

Methodology: Naive CD4+ T cells are isolated from peripheral blood mononuclear cells (PBMCs). These cells are then cultured in the presence of T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 antibodies) and TGF-β to induce their differentiation into Tregs. This compound is added at various concentrations to determine its effect on this process. The percentage of induced Tregs (typically identified by the expression of FoxP3) is measured by flow cytometry. For the suppression assay, the induced Tregs are co-cultured with dye-labeled effector T cells, and the proliferation of the effector T cells is measured to assess the suppressive function of the Tregs.

In Vitro Macrophage Polarization Assay

Objective: To determine the ability of this compound to reverse the M2-like phenotype of macrophages to an M1-like phenotype.

Methodology: Monocytes are isolated from PBMCs and differentiated into macrophages using M-CSF. These macrophages are then polarized to an M2 phenotype by treatment with IL-4 and IL-13. The M2 macrophages are subsequently treated with this compound. The expression of M1 (e.g., CD80, CD86, HLA-DR) and M2 (e.g., CD163, CD206) surface markers is analyzed by flow cytometry. The production of pro-inflammatory (M1-associated, e.g., TNF-α, IL-12) and anti-inflammatory (M2-associated, e.g., IL-10) cytokines in the culture supernatant is measured by ELISA or multiplex bead array.

Macrophage_Polarization_Workflow start Start isolate Isolate Monocytes from PBMCs start->isolate differentiate Differentiate into Macrophages (M-CSF) isolate->differentiate polarize Polarize to M2 Phenotype (IL-4, IL-13) differentiate->polarize treat Treat with this compound polarize->treat analyze_markers Analyze Surface Markers (Flow Cytometry) (CD80, CD86 vs. CD163, CD206) treat->analyze_markers analyze_cytokines Analyze Cytokine Production (ELISA) (TNF-α, IL-12 vs. IL-10) treat->analyze_cytokines end End analyze_markers->end analyze_cytokines->end

Caption: Experimental workflow for assessing M2 to M1 macrophage repolarization.
In Vitro Angiogenesis (Tube Formation) Assay

Objective: To evaluate the anti-angiogenic activity of this compound.

Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a basement membrane matrix (e.g., Matrigel) in the presence of various concentrations of this compound. After an incubation period (typically 6-24 hours), the formation of capillary-like tube structures is observed and quantified by microscopy. Parameters such as the number of nodes, number of junctions, and total tube length are measured using image analysis software.

Syngeneic Mouse Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with other immunotherapies.

Methodology: Immunocompetent mice (e.g., BALB/c) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., CT26 colon carcinoma).[9][10] Once tumors reach a palpable size, mice are randomized into treatment groups and treated with vehicle control, this compound, an immune checkpoint inhibitor (e.g., anti-PD-L1), or a combination of this compound and the checkpoint inhibitor. Tumor growth is monitored regularly by caliper measurements. At the end of the study, tumors are excised, weighed, and may be further analyzed by immunohistochemistry or flow cytometry to assess changes in the tumor microenvironment, such as immune cell infiltration and cytokine profiles.

Conclusion

This compound is a promising TGF-βRI inhibitor that has demonstrated the ability to modulate the tumor microenvironment by reversing immunosuppression and inhibiting angiogenesis in preclinical models. Early clinical data from the Phase I monotherapy trial suggest a manageable safety profile and preliminary signs of anti-tumor activity in patients with advanced solid tumors. The ongoing and future clinical studies of this compound in combination with immune checkpoint inhibitors will be critical in further elucidating its therapeutic potential in oncology. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted effects of this compound on the tumor microenvironment.

References

GFH018: A Potent and Selective TGF-β Receptor I Kinase Inhibitor for Oncological Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of cellular processes that can paradoxically act as both a tumor suppressor and a promoter of tumor progression. In advanced cancers, overexpression of TGF-β is often associated with epithelial-to-mesenchymal transition, angiogenesis, and suppression of the anti-tumor immune response. GFH018 is a novel, orally bioavailable small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase, also known as activin receptor-like kinase 5 (ALK5). By selectively targeting and inhibiting TGF-βRI, this compound effectively blocks the downstream phosphorylation of SMAD proteins, thereby disrupting the canonical TGF-β signaling cascade. This guide provides a comprehensive overview of the preclinical and clinical data available for this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Core Mechanism of Action: Inhibition of SMAD Phosphorylation

This compound is an ATP-competitive inhibitor of the TGF-βRI kinase. The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. The activated TGF-βRI then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. Phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell growth, differentiation, and immune response. This compound selectively binds to the kinase domain of TGF-βRI, preventing the phosphorylation of SMAD2 and SMAD3 and thereby inhibiting the entire downstream signaling cascade.[1][2]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-bRII TGF-bRII TGF-beta->TGF-bRII Binds TGF-bRI TGF-bRI TGF-bRII->TGF-bRI Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-bRI->SMAD2/3 Phosphorylates This compound This compound This compound->TGF-bRI Inhibits pSMAD2/3 p-SMAD2/3 SMAD2/3/4 complex p-SMAD2/3-SMAD4 Complex pSMAD2/3->SMAD2/3/4 complex Complexes with SMAD4 SMAD4 Gene Transcription Gene Transcription SMAD2/3/4 complex->Gene Transcription Translocates & Regulates

Figure 1: TGF-β/SMAD Signaling Pathway and Inhibition by this compound.

Quantitative Data Presentation

Preclinical Activity and Selectivity

This compound has demonstrated potent and selective inhibition of TGF-βRI kinase activity. Preclinical studies have quantified its inhibitory concentration and selectivity against other kinases, such as p38α.

Parameter Value Notes Reference
IC50 (TGF-βRI/ALK5) 40 nMIn vitro kinase assay.[3]
Selectivity >60-fold vs. p38αDemonstrates selectivity for TGF-βRI over other kinases.[3]
Cellular IC50 (NIH 3T3) 0.73 µMInhibition of cell proliferation.[3]
Clinical Pharmacokinetics (Phase I Monotherapy)

A first-in-human, open-label, multicenter Phase I study was conducted in patients with advanced solid tumors to evaluate the safety, tolerability, and pharmacokinetics of this compound.[2][4]

Parameter Value Dose Range Reference
Tmax (median) 0.50 - 0.96 h5 - 85 mg[4][5]
T1/2 (mean) 4.08 - 10.92 h5 - 85 mg[4][5]
Pharmacokinetics Linear and dose-independent5 - 85 mg[2]
Clinical Efficacy (Phase I Monotherapy)

The Phase I monotherapy trial showed preliminary anti-tumor activity in heavily pretreated patients with advanced solid tumors.[2][4][6]

Endpoint Value Patient Population Reference
Stable Disease (SD) 18.0% (9/50 patients)Advanced solid tumors[1][2][7]
Tumor Shrinkage 18.4% decrease in one patientThymic carcinoma[1][5][7]
Disease Control Rate (DCR) 25.0%85 mg BID, 14d-on/14d-off cohort[4][5]
Clinical Efficacy (Phase Ib/II Combination Therapy with Toripalimab)

A Phase Ib/II study evaluated this compound in combination with the anti-PD-1 antibody toripalimab in patients with recurrent/metastatic nasopharyngeal carcinoma (R/M NPC).

Endpoint Value Patient Subgroup Reference
Overall Response Rate (ORR) 31.3%All evaluable patients (n=32)[8]
Disease Control Rate (DCR) 50%All evaluable patients (n=32)[8]
ORR 47.1%ICI-naïve patients (n=17)[8]
DCR 64.7%ICI-naïve patients (n=17)[8]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of TGF-β signaling inhibitors like this compound.

TGF-βRI Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of TGF-βRI.

  • Materials:

    • Recombinant human TGF-βRI (ALK5)

    • Kinase substrate (e.g., casein or a specific peptide)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

    • This compound (or other test compounds)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

    • 96-well plates

  • Protocol:

    • Prepare serial dilutions of this compound in the kinase assay buffer.

    • In a 96-well plate, add 1 µL of the this compound dilution or DMSO vehicle control.

    • Add 2 µL of recombinant TGF-βRI enzyme to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60-120 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blot for Phospho-SMAD2/3

This method is used to assess the inhibition of TGF-β-induced SMAD2 and SMAD3 phosphorylation in a cellular context.

  • Materials:

    • Cell line responsive to TGF-β (e.g., HaCaT, A549, or NIH 3T3)

    • Cell culture medium and supplements

    • Recombinant human TGF-β1

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 4-16 hours.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the level of SMAD phosphorylation relative to the total SMAD and loading control.

western_blot_workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Figure 2: Experimental Workflow for Western Blot Analysis.
SMAD-Binding Element (SBE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the SMAD pathway.

  • Materials:

    • HEK293T or another easily transfectable cell line

    • SBE4-Luciferase reporter plasmid (contains SMAD binding elements driving firefly luciferase expression)

    • Renilla luciferase plasmid (for transfection normalization)

    • Transfection reagent

    • Recombinant human TGF-β1

    • This compound

    • Dual-Luciferase Reporter Assay System (Promega)

  • Protocol:

    • Co-transfect the cells with the SBE4-Luciferase and Renilla luciferase plasmids.

    • After 24 hours, pre-treat the cells with different concentrations of this compound or DMSO for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 16-24 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of inhibition of TGF-β-induced luciferase activity by this compound.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

    • Tumor cell line (e.g., H22 murine hepatocarcinoma or CT26 murine colon carcinoma)

    • This compound formulated for oral administration

    • Vehicle control

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a suspension of tumor cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound orally at a specified dose and schedule (e.g., once or twice daily). The control group receives the vehicle.

    • For combination studies, a second agent (e.g., an anti-PD-1/PD-L1 antibody) is administered according to its established protocol.

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for pSMAD).

logical_relationship This compound This compound Inhibition of TGF-bRI Kinase Inhibition of TGF-bRI Kinase This compound->Inhibition of TGF-bRI Kinase Decreased SMAD Phosphorylation Decreased SMAD Phosphorylation Inhibition of TGF-bRI Kinase->Decreased SMAD Phosphorylation Altered Gene Expression Altered Gene Expression Decreased SMAD Phosphorylation->Altered Gene Expression Anti-tumor Effects Anti-tumor Effects Altered Gene Expression->Anti-tumor Effects

Figure 3: Logical Relationship of this compound's Mechanism of Action.

Conclusion

This compound is a potent and selective inhibitor of TGF-βRI that effectively blocks SMAD phosphorylation and downstream signaling. Preclinical data demonstrate its anti-tumor activity, both as a monotherapy and in combination with immune checkpoint inhibitors. Early clinical data in patients with advanced solid tumors have shown a favorable safety profile and preliminary signs of efficacy. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other TGF-β pathway inhibitors. Further clinical studies are warranted to fully elucidate the role of this compound in the treatment of various cancers.

References

The Role of GFH018 in Regulating Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GFH018 is an orally bioavailable, potent, and selective small molecule inhibitor of the transforming growth factor-beta receptor 1 (TGF-βRI) kinase. By specifically targeting and blocking the TGF-β signaling pathway, this compound demonstrates a significant ability to modulate immune responses, particularly within the tumor microenvironment (TME). This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's immunoregulatory functions. Its primary effect lies in abrogating TGF-β-mediated immunosuppression, thereby enhancing anti-tumor immunity and showing synergistic effects with immune checkpoint inhibitors.

Introduction to this compound and the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] In the context of cancer, the TGF-β pathway is often dysregulated and plays a dual role. While it can act as a tumor suppressor in the early stages, in advanced cancers, it predominantly promotes tumor progression, metastasis, and immunosuppression.[1] Overexpression of TGF-β in the TME leads to the suppression of effector immune cells and the promotion of an immunosuppressive milieu, contributing to tumor evasion from immune surveillance.[3][4]

This compound is a novel inhibitor designed to counteract these effects. By inhibiting TGF-βRI, this compound blocks the downstream signaling cascade, thereby alleviating immunosuppression and promoting a robust anti-tumor immune response.[1][3][5]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the TGF-βRI kinase.[6] The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates TGF-βRI. This activation of TGF-βRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3.[1] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. Many of these genes are involved in immunosuppression.

This compound's inhibition of TGF-βRI kinase activity directly prevents the phosphorylation of SMAD2 and SMAD3, effectively halting the signal transduction cascade.[1][2] This blockade of TGF-β signaling leads to a reversal of its immunosuppressive effects within the TME.[3][6]

Signaling Pathway Diagram

GFH018_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-βRII TGF-beta->TGF-beta_RII Binds TGF-beta_RI TGF-βRI TGF-beta_RII->TGF-beta_RI SMAD23 SMAD2/3 TGF-beta_RI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 TGF-beta_RI->pSMAD23 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds to SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Immunosuppression) SMAD_complex->Gene_Transcription Translocates & Regulates This compound This compound This compound->TGF-beta_RI Inhibits

Caption: Mechanism of action of this compound in the TGF-β signaling pathway.

Immunomodulatory Effects of this compound

Preclinical studies have demonstrated that this compound is a potent immune regulator with multifaceted effects on the TME.[2][4][6]

  • Inhibition of Regulatory T cells (Tregs): this compound has been shown to inhibit the in vitro induction of Tregs.[2][4] Tregs are a subset of T cells that suppress the activity of other immune cells and are often abundant in the TME, contributing to an immunosuppressive environment.

  • Macrophage Repolarization: this compound can reverse the phenotype of M2 macrophages to a pro-inflammatory M1 phenotype.[2][4] M2 macrophages are associated with tumor promotion and immunosuppression, while M1 macrophages have anti-tumor functions. This repolarization leads to increased production of pro-inflammatory cytokines.[2][4]

  • Enhancement of Cytotoxic T-lymphocyte (CTL) Response: By abrogating TGF-β-mediated immunosuppression, this compound promotes a CTL-mediated immune response against tumor cells, leading to tumor cell death.[3]

  • Synergy with Anti-PD-1/L1 Therapy: Preclinical and clinical findings indicate that TGF-β blockade can improve the response to anti-PD-1/L1 immunotherapy.[1] this compound has shown synergistic anti-tumor effects when used in combination with anti-PD-(L)1 antibodies in mouse syngeneic models.[2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Activity of this compound
ParameterValueReference
TGF-βRI Kinase Inhibition IC5070.5 nM[2][4]
Table 2: Pharmacokinetics of this compound in Phase I Monotherapy Trial
Dose RangeMean Half-life (t1/2)Median Time to Max Concentration (Tmax)
5 - 85 mg2.25 - 8.60 hours0.50 - 0.96 hours
Reference(s)[1][7][7]
Table 3: Clinical Efficacy of this compound Monotherapy in Phase I Trial (Advanced Solid Tumors)
EndpointValuePatient Population
Stable Disease (SD)18.0% (9/50 patients)Advanced Solid Tumors
Disease Control Rate (DCR) at 85 mg BID25.0%Advanced Solid Tumors
Reference(s)[1][7]
Table 4: Clinical Efficacy of this compound in Combination with Toripalimab (Anti-PD-1) in Phase Ib/II Trial (Recurrent/Metastatic Nasopharyngeal Carcinoma)
Patient GroupOverall Response Rate (ORR)Disease Control Rate (DCR)
All Patients (n=32)31.3%50%
ICI-naïve Patients (n=17)47.1%64.7%
Reference(s)[8][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below. These are representative protocols and may require optimization for specific experimental conditions.

SMAD Phosphorylation Assay (Western Blot)

This assay is used to determine the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HaCaT keratinocytes) to 70-80% confluency. Serum-starve the cells overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-SMAD2/3 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total SMAD2/3).

In Vitro Treg Induction Assay

This assay assesses the ability of this compound to inhibit the differentiation of naive T cells into regulatory T cells.

Protocol:

  • Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).

  • Cell Culture and Differentiation: Culture the naive CD4+ T cells in the presence of anti-CD3 and anti-CD28 antibodies to provide T-cell receptor stimulation. Induce Treg differentiation by adding recombinant human TGF-β1 (e.g., 5 ng/mL) and IL-2 (e.g., 100 U/mL).

  • This compound Treatment: Add varying concentrations of this compound to the culture medium at the time of stimulation.

  • Flow Cytometry Analysis: After 3-5 days of culture, harvest the cells and stain for surface markers (e.g., CD4, CD25) and the intracellular transcription factor FoxP3. Analyze the percentage of CD4+CD25+FoxP3+ cells by flow cytometry.

Macrophage Polarization Assay

This assay evaluates the effect of this compound on the polarization of macrophages from an M2 to an M1 phenotype.

Protocol:

  • Monocyte Isolation and Macrophage Differentiation: Isolate CD14+ monocytes from human PBMCs and differentiate them into M0 macrophages by culturing with M-CSF for 5-7 days.

  • M2 Polarization and this compound Treatment: Polarize the M0 macrophages towards an M2 phenotype by treating with IL-4 and IL-13. Concurrently, treat the cells with different concentrations of this compound.

  • Analysis of Macrophage Phenotype:

    • Flow Cytometry: Analyze the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) surface markers.

    • ELISA/qRT-PCR: Measure the secretion or gene expression of M1 (e.g., TNF-α, IL-6, IL-12) and M2 (e.g., IL-10, Arg1) cytokines and markers.

In Vitro Angiogenesis (Tube Formation) Assay

This assay is used to determine the effect of this compound on the formation of capillary-like structures by endothelial cells.

Protocol:

  • Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified matrix in the presence of various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for 4-18 hours to allow for tube formation.

  • Imaging and Analysis: Visualize the tube-like structures using a microscope. Quantify angiogenesis by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Experimental Workflow Diagrams

In Vitro Treg Induction and Analysis Workflow

Treg_Induction_Workflow cluster_isolation Cell Isolation cluster_culture Cell Culture & Differentiation cluster_analysis Analysis PBMC Human PBMCs or Mouse Splenocytes Naive_T Isolate Naive CD4+ T cells (MACS) PBMC->Naive_T Culture Culture with anti-CD3/CD28, TGF-β1, and IL-2 Naive_T->Culture Treatment Add varying concentrations of this compound Culture->Treatment Staining Stain for CD4, CD25, and FoxP3 Treatment->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Result Percentage of CD4+CD25+FoxP3+ cells Flow_Cytometry->Result

Caption: Workflow for in vitro Treg induction and analysis.

Macrophage Polarization and Analysis Workflow

Macrophage_Polarization_Workflow cluster_isolation Cell Isolation & Differentiation cluster_polarization Polarization & Treatment cluster_analysis Analysis PBMC Human PBMCs Monocytes Isolate CD14+ Monocytes PBMC->Monocytes M0_Mac Differentiate to M0 Macrophages (M-CSF) Monocytes->M0_Mac Polarize_M2 Polarize to M2 (IL-4, IL-13) M0_Mac->Polarize_M2 Treatment Treat with This compound Polarize_M2->Treatment Analysis_Methods Flow Cytometry (Surface Markers) ELISA/qRT-PCR (Cytokines/Markers) Treatment->Analysis_Methods Result Phenotypic Shift from M2 to M1 Analysis_Methods->Result

Caption: Workflow for macrophage polarization and analysis.

Conclusion

This compound is a promising immunomodulatory agent that targets the TGF-β signaling pathway to reverse immunosuppression within the tumor microenvironment. Its ability to inhibit Treg induction, repolarize macrophages to a pro-inflammatory state, and enhance CTL responses underscores its potential as a monotherapy and in combination with immune checkpoint inhibitors for the treatment of advanced solid tumors. The data presented in this technical guide provide a comprehensive overview of the scientific rationale and evidence supporting the continued development of this compound as a novel cancer immunotherapy.

References

The Impact of GFH018 on Regulatory T Cell and M2 Macrophage Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GFH018 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI), a critical kinase in the TGF-β signaling pathway. This pathway is a key regulator of immune responses, and its dysregulation is a hallmark of various pathologies, including cancer. Notably, TGF-β signaling plays a pivotal role in the differentiation of immunosuppressive cell types such as regulatory T cells (Tregs) and M2-polarized macrophages within the tumor microenvironment. This technical guide provides an in-depth overview of the impact of this compound on Treg and M2 macrophage differentiation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is an orally bioavailable inhibitor of TGF-βRI (also known as ALK5). By targeting TGF-βRI, this compound effectively blocks the downstream signaling cascade initiated by TGF-β, thereby modulating various cellular processes, including immune cell differentiation and function. Preclinical studies have demonstrated its potential as an immunoregulatory agent, with the ability to inhibit the differentiation of immunosuppressive Tregs and repolarize M2 macrophages towards a pro-inflammatory M1 phenotype.

Mechanism of Action: Inhibition of TGF-β Signaling

The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β Receptor II (TGF-βRII), which then recruits and phosphorylates TGF-βRI. This activation of TGF-βRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. These target genes are involved in a wide array of cellular responses, including the differentiation of naïve T cells into Tregs and the polarization of macrophages towards an M2 phenotype. This compound, by competitively binding to the ATP-binding site of the TGF-βRI kinase domain, prevents the phosphorylation of SMAD2/3, thereby inhibiting the entire downstream signaling cascade.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TGF-beta_RII TGF-βRII TGF-beta->TGF-beta_RII Binds TGF-beta_RI TGF-βRI (ALK5) TGF-beta_RII->TGF-beta_RI Recruits & Phosphorylates SMAD23 SMAD2/3 TGF-beta_RI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Gene Transcription (e.g., Foxp3, M2 markers) SMAD_complex->Gene_transcription Translocates to Nucleus & Initiates Transcription This compound This compound This compound->TGF-beta_RI Inhibits

Caption: TGF-β Signaling Pathway and this compound's Point of Inhibition.

Impact of this compound on Regulatory T Cell (Treg) Differentiation

Regulatory T cells, characterized by the expression of the transcription factor Foxp3, are crucial for maintaining immune homeostasis. However, in the context of cancer, their accumulation in the tumor microenvironment suppresses anti-tumor immunity. The differentiation of naïve CD4+ T cells into Tregs is heavily dependent on TGF-β signaling.

Quantitative Data

Published abstracts and company materials indicate that this compound inhibits the in vitro induction of Treg cells.[1] While specific dose-response curves for this effect are not yet publicly available, the known kinase inhibition IC50 provides a strong indication of its potency.

ParameterValueReference
TGF-βRI Kinase Inhibition IC5070.5 nM[1]
TGF-βRI (ALK5) Inhibition IC5040 nMProbechem Biochemicals
NIH 3T3 Cell Proliferation Inhibition IC50725 nMBioWorld
Experimental Protocol: In Vitro Treg Differentiation Assay

This protocol outlines a general method for assessing the impact of a TGF-βRI inhibitor, such as this compound, on the differentiation of human naïve CD4+ T cells into Tregs.

Objective: To determine the concentration-dependent effect of this compound on the TGF-β-induced differentiation of naïve CD4+ T cells into CD4+Foxp3+ regulatory T cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naïve CD4+ T Cell Isolation Kit

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol

  • Recombinant Human IL-2

  • Recombinant Human TGF-β1

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)

  • This compound (dissolved in DMSO)

  • Foxp3/Transcription Factor Staining Buffer Set

  • Fluorochrome-conjugated antibodies: Anti-CD4, Anti-CD25, Anti-Foxp3

  • Flow cytometer

Procedure:

  • Isolation of Naïve CD4+ T Cells:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate naïve CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based isolation kit according to the manufacturer's instructions. Purity should be >95%.

  • Cell Culture and Treatment:

    • Resuspend naïve CD4+ T cells in complete RPMI-1640 medium.

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate with sterile PBS before use.

    • Seed the naïve CD4+ T cells at a density of 1 x 10^5 cells/well in the anti-CD3 coated plate.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

    • Prepare a serial dilution of this compound in complete RPMI-1640 medium. It is recommended to test a range of concentrations bracketing the IC50 value (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO).

    • Add the different concentrations of this compound to the respective wells.

    • To induce Treg differentiation, add recombinant human TGF-β1 (e.g., 2-10 ng/mL) and recombinant human IL-2 (e.g., 100 U/mL) to all wells except for the negative control wells.

    • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometric Analysis:

    • Harvest the cells and wash with PBS.

    • Stain for surface markers by incubating the cells with anti-CD4 and anti-CD25 antibodies for 30 minutes at 4°C.

    • Wash the cells and then proceed with intracellular staining for Foxp3 using a Foxp3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.

    • Acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the CD4+ T cell population.

    • Determine the percentage of CD25+Foxp3+ cells within the CD4+ gate for each treatment condition.

    • Calculate the IC50 value for the inhibition of Treg differentiation by this compound by plotting the percentage of Treg inhibition against the log of this compound concentration and fitting the data to a four-parameter logistic curve.

Treg_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Naive_T_Isolation Isolate Naïve CD4+ T Cells (>95% purity) PBMC_Isolation->Naive_T_Isolation Cell_Seeding Seed Naïve CD4+ T Cells in Anti-CD3 Coated Plate Naive_T_Isolation->Cell_Seeding Stimulation Add Anti-CD28, IL-2, and TGF-β1 Cell_Seeding->Stimulation GFH018_Treatment Add Serial Dilutions of this compound (and Vehicle Control) Stimulation->GFH018_Treatment Incubation Incubate for 3-5 Days GFH018_Treatment->Incubation Staining Surface Stain (CD4, CD25) Intracellular Stain (Foxp3) Incubation->Staining Flow_Cytometry Acquire on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Gate on CD4+ T Cells Determine %CD25+Foxp3+ Calculate IC50 Flow_Cytometry->Data_Analysis M2_Macrophage_Workflow cluster_differentiation Macrophage Generation cluster_polarization M2 Polarization cluster_treatment Treatment cluster_analysis Phenotypic Analysis Monocytes Human Monocytes (Primary or THP-1) M0_Generation Differentiate to M0 Macrophages (PMA or M-CSF) Monocytes->M0_Generation M2_Polarization Polarize to M2 Phenotype (IL-4 + IL-13) M0_Generation->M2_Polarization GFH018_Treatment Treat with this compound (Various Concentrations) M2_Polarization->GFH018_Treatment Flow_Cytometry Flow Cytometry (CD80, CD206) GFH018_Treatment->Flow_Cytometry qPCR qRT-PCR (M1/M2 Gene Expression) GFH018_Treatment->qPCR ELISA ELISA (Cytokine Profile) GFH018_Treatment->ELISA

References

GFH018: A Technical Guide on its Role in Angiogenesis and Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is an orally bioavailable, small molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1] The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and motility.[2] In the context of advanced cancers, the TGF-β pathway is often dysregulated, contributing to tumor progression, metastasis, and the suppression of anti-tumor immunity.[3] this compound has been developed to counteract these effects by specifically targeting and inhibiting TGF-βRI, thereby blocking downstream signal transduction. Preclinical and clinical studies have demonstrated its potential in inhibiting tumor growth, angiogenesis, and metastasis, both as a monotherapy and in combination with other anti-cancer agents.[4][5] This technical guide provides an in-depth overview of this compound, with a focus on its role in angiogenesis and metastasis, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound is a potent and selective ATP-competitive inhibitor of TGF-βRI.[5] The canonical TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates TGF-βRI. This activation of TGF-βRI leads to the phosphorylation of downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including angiogenesis and metastasis.[5]

By inhibiting the kinase activity of TGF-βRI, this compound prevents the phosphorylation of SMAD2/3, thereby abrogating the downstream signaling cascade.[5] This disruption of TGF-β signaling has several anti-tumor effects, including the inhibition of epithelial-mesenchymal transition (EMT), a key process in metastasis, and the modulation of the tumor microenvironment to reduce angiogenesis and immunosuppression.[6]

GFH018_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBRII TGF-βRII TGFB->TGFBRII Binds TGFBRI TGF-βRI (ALK5) TGFBRII->TGFBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Angiogenesis, Metastasis) SMAD_complex->Transcription Translocates to Nucleus & Regulates Transcription This compound This compound This compound->TGFBRI Inhibits

Caption: Mechanism of action of this compound in the TGF-β signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/TargetReference
IC50 (TGF-βRI Kinase Inhibition)70.5 nMTGF-βRI[5]
IC50 (TGF-βRI, ALK5)40 nMTGF-βRI, ALK5[1]
IC50 (Proliferation Inhibition)0.73 µMNIH 3T3[1]
Selectivity over p38α MAPK>60-foldp38α MAPK[1]
Table 2: Pharmacokinetics of this compound in Humans (Phase I Study)
ParameterValue Range (5-85 mg dose)UnitReference
Mean Half-life (t1/2)2.25 - 8.60hours[2][3]
Mean Half-life (t1/2)3.11 - 8.30hours
Mean Half-life (t1/2)4.08 - 10.92hours[4]
Median Time to Maximum Concentration (Tmax)0.49 - 0.96hours
Table 3: Clinical Efficacy of this compound Monotherapy (Phase I Study - NCT05051241)
ParameterValuePatient PopulationReference
Number of Patients Enrolled50Advanced Solid Tumors[3][4]
Patients with Stable Disease9 (18.0%)Advanced Solid Tumors[2]
Patients with Stable Disease (evaluable)5 of 24Advanced Solid Tumors[6]
Maximum Target Lesion Decrease (one patient)18.4%Thymic Carcinoma[2][6][4]
Disease Control Rate (DCR) at 85 mg BID25.0%Advanced Solid Tumors[4]
Recommended Phase II Dose (RP2D)85 mg BID (14 days on/14 days off)-[2][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are synthesized based on standard laboratory practices and the available information on this compound.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a hallmark of angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (BME), such as Matrigel®

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • 96-well culture plates

  • Inverted microscope with imaging capabilities

Protocol:

  • Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control (DMSO) and a positive control (e.g., VEGF).

  • Incubation: Add 100 µL of the cell suspension (containing the respective treatments) to each BME-coated well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Imaging and Analysis: After incubation, visualize the tube formation using an inverted microscope. Capture images of the capillary-like structures. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.

Cell Migration (Wound Healing) Assay

This assay evaluates the effect of this compound on the migratory capacity of cancer cells, a key step in metastasis.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete growth medium

  • Serum-free medium

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • TGF-β1 (as a migration stimulant)

  • 6-well culture plates

  • 200 µL pipette tips

  • Inverted microscope with imaging capabilities

Protocol:

  • Cell Seeding: Seed the cancer cells in 6-well plates and grow them to 90-100% confluency.

  • Wound Creation: Using a sterile 200 µL pipette tip, create a linear scratch (wound) through the center of the cell monolayer.

  • Washing: Gently wash the wells with serum-free medium to remove detached cells and debris.

  • Treatment: Add serum-free medium containing different concentrations of this compound, with and without TGF-β1 stimulation. Include a vehicle control.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at defined locations using an inverted microscope.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Imaging (Time X): At regular intervals (e.g., 12, 24, 48 hours), capture images of the same locations of the scratch.

  • Analysis: Measure the width of the scratch at different time points for each treatment condition. Calculate the percentage of wound closure relative to the initial wound area.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Angiogenesis_Assay Angiogenesis Assay (Tube Formation) Migration_Assay Cell Migration Assay (Wound Healing) Tumor_Model Syngeneic Mouse Tumor Model Treatment Treatment with this compound +/- Anti-PD-L1 Tumor_Model->Treatment Analysis Tumor Growth Inhibition & Metastasis Assessment Treatment->Analysis Start Preclinical Evaluation Start->Angiogenesis_Assay Start->Migration_Assay Start->Tumor_Model

Caption: A simplified workflow for the preclinical evaluation of this compound.
In Vivo Syngeneic Mouse Tumor Models

These models are used to assess the anti-tumor efficacy of this compound in an immunocompetent setting.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c)

  • Murine cancer cell line compatible with the mouse strain (e.g., CT26 colon carcinoma)

  • This compound formulated for oral administration

  • Vehicle control

  • Anti-PD-L1 antibody (for combination studies)

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of the murine cancer cells into the flank of the syngeneic mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-L1 monotherapy, this compound + anti-PD-L1 combination therapy).

  • Treatment Administration: Administer this compound orally according to the predetermined dosing schedule. Administer the anti-PD-L1 antibody via intraperitoneal injection.

  • Efficacy Assessment: Monitor tumor growth in all groups by measuring tumor volume at regular intervals. Monitor the body weight and overall health of the mice.

  • Metastasis Evaluation: At the end of the study, euthanize the mice and harvest the primary tumors and relevant organs (e.g., lungs, liver) to assess for metastatic lesions.

  • Data Analysis: Compare the tumor growth rates and metastatic burden between the different treatment groups to determine the efficacy of this compound.

Conclusion

This compound is a promising TGF-βRI inhibitor with demonstrated activity against angiogenesis and metastasis in preclinical models. Its mechanism of action, centered on the blockade of the TGF-β signaling pathway, addresses a key driver of tumor progression and immune evasion. Early clinical data suggests a favorable safety profile and modest efficacy as a monotherapy, warranting further investigation, particularly in combination with immunotherapies like anti-PD-1/PD-L1 antibodies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader field of TGF-β inhibition in oncology.

References

An In-depth Technical Guide to GFH018: A Novel TGF-β Receptor I Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GFH018 is an orally bioavailable, potent, and selective small molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] By targeting the TGF-β signaling pathway, which plays a critical role in tumor progression, metastasis, and immunosuppression, this compound has emerged as a promising therapeutic agent in oncology.[1][2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical findings related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a novel, ATP-competitive inhibitor of TGF-βRI.[5] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name (E)-3-(6-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-[1][2][5]triazolo[1,5-a]pyridin-5-yl)acrylamide[6]
Chemical Formula C21H19N7O[6][7]
Molecular Weight 385.42 g/mol [7]
Exact Mass 385.1651[6]
SMILES Code NC(/C=C/C(N1C(C=C2)=NC=N1)=C2C3=C4CCCN4N=C3C5=CC=CC(C)=N5)=O[6]
Appearance Solid[3]
Solubility 10 mM in DMSO[3]
CAS Number 2169299-67-4[7]

Synthesis

The synthesis of this compound was achieved through a scaffold-hopping strategy to identify a novel core for TGF-βR1 inhibitors.[5] While a detailed, step-by-step protocol is proprietary, key steps in the synthesis have been disclosed.[7] The process involves the preparation of key intermediates, including (E)-3-(6-Iodo-[1][2][5]triazolo[1,5-a]pyridin-5-yl)prop-2-enenitrile and [2-(6-methyl-2-pyridyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]boronic acid.[7] A Suzuki coupling reaction is then employed to link these fragments, followed by further chemical modifications to yield the final product.[7]

Mechanism of Action

This compound functions as a selective inhibitor of the TGF-βRI kinase.[1][5] The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates TGF-βRI.[7] Activated TGF-βRI subsequently phosphorylates downstream signaling molecules, SMAD2 and SMAD3.[4] These phosphorylated SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes, including cell growth, differentiation, and immune response.[7]

This compound competitively binds to the ATP-binding site of the TGF-βRI kinase domain, preventing its phosphorylation and activation.[5] This blockade of TGF-βRI signaling leads to the inhibition of SMAD2/3 phosphorylation and subsequent downstream signaling events.[4]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-βRII TGF-beta->TGF-beta_RII Binds TGF-beta_RI TGF-βRI (ALK5) TGF-beta_RII->TGF-beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF-beta_RI->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 TGF-beta_RI->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Translocates & Regulates This compound This compound This compound->TGF-beta_RI Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Biological Activity and Properties

In Vitro Activity

This compound has demonstrated potent inhibitory activity against TGF-βRI kinase.[3] It exhibits high selectivity for TGF-βRI over other kinases, such as p38α.[1][5]

AssayIC50Reference
TGF-βRI (ALK5) Kinase Inhibition40 nM[3]
NIH 3T3 Cell Proliferation Inhibition0.73 µM[3]
TGF-β-induced SMAD Phosphorylation Inhibition70.5 nM[8]
Preclinical Pharmacology

Preclinical studies have shown that this compound possesses favorable ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profiles across different species.[1][5] It has demonstrated anti-tumor efficacy in various murine tumor models, both as a monotherapy and in combination with anti-PD-L1 antibodies.[1][5] Mechanistic studies revealed that this compound not only inhibits tumor growth and metastasis but also modulates the tumor microenvironment by:

  • Inhibiting Treg cell differentiation: This helps to restore anti-tumor immunity.[3][8]

  • Reversing M2 macrophage polarization: Shifting the immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[8]

  • Inhibiting angiogenesis: Blocking the formation of new blood vessels that supply tumors.[1][5][8]

Clinical Pharmacology

A first-in-human Phase I study of this compound in patients with advanced solid tumors established a favorable safety and tolerability profile.[4] The pharmacokinetic analysis from this study is summarized below.

ParameterValue (Dose Range: 5-85 mg)Reference
Median Tmax (single dose) 0.49 - 0.96 h[4]
Geometric Mean t1/2 3.11 - 8.60 h[4]
Plasma Exposure (AUC0-t and Cmax) Increased in an approximately proportional manner with dose[4]

The recommended Phase II dose was determined to be 85 mg twice daily, administered on a 14-day on/14-day off schedule.[1]

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

While the specific protocol for this compound is not publicly available, a general biochemical kinase inhibition assay to determine IC50 values typically involves the following steps:

kinase_assay_workflow Start Start Prepare_Reagents Prepare kinase, substrate, ATP, and inhibitor (this compound) solutions Start->Prepare_Reagents Incubate Incubate kinase with varying concentrations of this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate kinase reaction by adding substrate and ATP Incubate->Initiate_Reaction Stop_Reaction Stop the reaction after a defined incubation period Initiate_Reaction->Stop_Reaction Detect_Signal Detect the signal proportional to kinase activity (e.g., luminescence, fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Analyze data to calculate IC50 values Detect_Signal->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a biochemical kinase inhibition assay.

Cell Proliferation Assay (General Protocol)

A common method to assess the effect of a compound on cell proliferation is the MTT or MTS assay. A generalized protocol is as follows:

cell_proliferation_assay_workflow Start Start Seed_Cells Seed cells (e.g., NIH 3T3) in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with varying concentrations of this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for a specified period (e.g., 72 hours) Treat_Cells->Incubate_Cells Add_Reagent Add MTT or MTS reagent to each well Incubate_Cells->Add_Reagent Incubate_Reagent Incubate to allow for color development Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance at the appropriate wavelength Incubate_Reagent->Measure_Absorbance Calculate_Viability Calculate cell viability and determine IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: A generalized workflow for a cell proliferation assay.

Conclusion

This compound is a promising, orally bioavailable small molecule inhibitor of TGF-βRI with a well-defined mechanism of action and a favorable safety profile. Its ability to not only directly target tumor cells but also modulate the tumor microenvironment makes it an attractive candidate for further development, both as a monotherapy and in combination with immunotherapy, for the treatment of advanced solid tumors. The data presented in this technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of targeting the TGF-β signaling pathway with this compound.

References

Methodological & Application

Application Notes and Protocols for GFH018 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of GFH018, a potent and selective inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). The following assays are designed to assess the biochemical and cellular activity of this compound, providing crucial data for its preclinical evaluation.

Mechanism of Action

This compound is an ATP-competitive inhibitor of TGF-βRI kinase.[1][2] The transforming growth factor-β (TGF-β) signaling pathway plays a critical role in various cellular processes, including cell growth, differentiation, and immune regulation.[1][3][4] In the context of cancer, the TGF-β pathway is often dysregulated, contributing to tumor progression, metastasis, and the suppression of anti-tumor immunity.[1][3][4]

This compound blocks the TGF-β signaling cascade by inhibiting the phosphorylation of downstream mediators, SMAD2 and SMAD3, by the activated TGF-βRI.[3][4] This inhibition leads to the modulation of the tumor microenvironment, including the reactivation of the immune system by blocking the immunosuppressive functions of regulatory T cells (Tregs) and M2 macrophages.[1][2]

Signaling Pathway Diagram

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII Binds TGF-βRI (ALK5) TGF-βRI (ALK5) TGF-βRII->TGF-βRI (ALK5) Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-βRI (ALK5)->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD Complex SMAD Complex pSMAD2/3->SMAD Complex Binds SMAD4 SMAD4 SMAD4->SMAD Complex Binds Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates This compound This compound This compound->TGF-βRI (ALK5) Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Assay TypeParameterThis compound ValueReference Compound
Biochemical Assay TGF-βRI (ALK5) Kinase InhibitionIC50: 40 - 70.5 nMData not available
Cell-Based Assay Inhibition of SMAD2/3 PhosphorylationPotent InhibitionData not available
Cell-Based Assay NIH 3T3 Cell ProliferationIC50: 0.73 µMData not available
Functional Assay Inhibition of Tumor Cell MigrationSignificant InhibitionData not available
Functional Assay Inhibition of in vitro AngiogenesisSignificant InhibitionData not available
Immunology Assay Inhibition of Treg InductionPotent InhibitionData not available

Experimental Protocols

TGF-βRI (ALK5) Kinase Inhibition Assay

This assay determines the 50% inhibitory concentration (IC50) of this compound on the kinase activity of TGF-βRI. A common method is a luminescent kinase assay that measures the amount of ADP produced.

Workflow Diagram:

kinase_assay_workflow A Prepare Reagents (Enzyme, Substrate, ATP, this compound) B Add Reagents to Plate - this compound/DMSO - TGF-βRI Enzyme - Substrate/ATP Mix A->B C Incubate at RT (e.g., 60-120 min) B->C D Add ADP-Glo™ Reagent (Terminates Kinase Reaction) C->D E Incubate at RT (e.g., 40 min) D->E F Add Kinase Detection Reagent (Converts ADP to ATP) E->F G Incubate at RT (e.g., 30 min) F->G H Read Luminescence G->H

Caption: Workflow for the TGF-βRI kinase inhibition assay.

Materials:

  • Recombinant human TGF-βRI (ALK5) enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

  • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of TGF-βRI enzyme solution to each well.

  • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for TGF-βRI.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Inhibition of SMAD2 Phosphorylation Assay (Cell-Based)

This assay measures the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2 in a cellular context. The AlphaLISA® SureFire® Ultra™ assay is a sensitive, no-wash method for this purpose.

Materials:

  • A suitable cell line (e.g., A549, HaCaT)

  • Cell culture medium

  • Recombinant human TGF-β1

  • This compound

  • AlphaLISA® SureFire® Ultra™ Human and Mouse Phospho-SMAD2 (Ser465/467) Detection Kit

  • 96-well or 384-well cell culture plates and assay plates

Procedure:

  • Seed cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes at 37°C.

  • Lyse the cells according to the AlphaLISA kit protocol.

  • Transfer the cell lysates to a 384-well assay plate.

  • Add the AlphaLISA Acceptor beads and Donor beads mixture as per the kit instructions.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Read the plate on an Alpha-enabled plate reader.

  • Analyze the data to determine the inhibitory effect of this compound on SMAD2 phosphorylation.

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the migratory capacity of cancer cells, which is often promoted by TGF-β.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, PC3)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cell culture medium with and without serum (or other chemoattractants)

  • This compound

  • Recombinant human TGF-β1

  • Crystal violet staining solution

Procedure:

  • Coat the underside of the Transwell insert membrane with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) if required for the cell type.

  • Serum-starve the cells for 12-24 hours.

  • Resuspend the cells in serum-free medium containing various concentrations of this compound and TGF-β1 (as a migration stimulant).

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for a period that allows for cell migration (e.g., 12-48 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells in several fields under a microscope.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of this compound on the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • This compound

  • 96-well plates

Procedure:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound.

  • Seed the HUVECs onto the solidified matrix.

  • Incubate for 4-18 hours at 37°C.

  • Observe the formation of tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

In Vitro Regulatory T Cell (Treg) Induction Assay

This assay assesses the ability of this compound to inhibit the differentiation of naïve T cells into immunosuppressive Tregs, a process driven by TGF-β.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Naïve CD4+ T cell isolation kit

  • T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Recombinant human IL-2

  • Recombinant human TGF-β1

  • This compound

  • Flow cytometry antibodies (e.g., anti-CD4, anti-CD25, anti-FoxP3)

Procedure:

  • Isolate naïve CD4+ T cells from human PBMCs using a magnetic-activated cell sorting (MACS) kit.

  • Activate the naïve T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

  • Culture the activated T cells in the presence of IL-2 and TGF-β1 to induce Treg differentiation.

  • Concurrently, treat the cells with a range of this compound concentrations.

  • Culture the cells for 3-5 days.

  • Harvest the cells and perform intracellular staining for the transcription factor FoxP3, along with surface staining for CD4 and CD25.

  • Analyze the percentage of CD4+CD25+FoxP3+ Treg cells by flow cytometry to determine the inhibitory effect of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[2] Dysregulation of this pathway is implicated in various pathologies, particularly cancer, where it can promote tumor growth, metastasis, and immunosuppression.[2] this compound exerts its biological effects by blocking the kinase activity of TGF-βRI, thereby inhibiting the downstream phosphorylation of SMAD proteins (SMAD2/3) and abrogating the canonical TGF-β signaling cascade.[3] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in in vitro cell culture experiments.

Data Summary

The following tables summarize the key in vitro activities of this compound based on available preclinical data.

Parameter Value Assay Type Notes
TGF-βRI Kinase Inhibition IC₅₀ 40 nMBiochemical Kinase AssayIn vitro half-maximal inhibitory concentration against purified TGF-βRI (ALK5).
TGF-βRI Kinase Inhibition IC₅₀ 70.5 nMBiochemical Kinase AssayIn vitro half-maximal inhibitory concentration against TGF-βRI.[1]
Cell Proliferation IC₅₀ 0.73 µMCell-Based AssayHalf-maximal inhibitory concentration for proliferation of NIH 3T3 cells.

Table 1: In Vitro Inhibitory Activity of this compound

Cellular Process Effect of this compound
SMAD Phosphorylation Inhibition of TGF-β-induced SMAD2/3 phosphorylation.[1][3]
Tumor Cell Migration Inhibition of tumor cell migration.[1]
Immune Regulation Inhibition of in vitro Treg cell induction and reversal of M2 macrophage phenotype to M1, leading to increased pro-inflammatory cytokine production.[1]
Angiogenesis Significant inhibitory effect in in vitro angiogenesis formation assays.[1]

Table 2: Cellular Effects of this compound in In Vitro Models

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental workflow for evaluating this compound, the following diagrams are provided.

TGF_beta_signaling_pathway TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression 5. Nuclear Translocation This compound This compound This compound->TGFbRI Inhibition

TGF-β signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Seed cells in 96-well plates compound_prep 2. Prepare serial dilutions of this compound cell_culture->compound_prep treatment 3. Treat cells with this compound (e.g., 0.01 - 10 µM) compound_prep->treatment incubation 4. Incubate for desired period (e.g., 24, 48, 72 hours) treatment->incubation viability 5a. Cell Viability Assay (MTT/MTS) incubation->viability western 5b. Western Blot for pSMAD2/3 incubation->western ic50 6a. Calculate IC₅₀ from dose-response curve viability->ic50 protein_quant 6b. Quantify pSMAD2/3 band intensity western->protein_quant

General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic or anti-proliferative effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., NIH 3T3, various cancer cell lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.01 µM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Western Blot for Phospho-SMAD2/3 Inhibition

This protocol is used to assess the inhibitory effect of this compound on the TGF-β-induced phosphorylation of SMAD2 and SMAD3.

Materials:

  • Cell line responsive to TGF-β

  • Complete cell culture medium and serum-free medium

  • This compound (stock solution in DMSO)

  • Recombinant human TGF-β1

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and anti-β-actin (or other loading control).

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Serum-starve the cells by replacing the complete medium with serum-free medium for 12-24 hours prior to treatment.

  • Compound Treatment and TGF-β Stimulation:

    • Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control group.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSMAD2/3, total SMAD2/3, and a loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the pSMAD2/3 signal to the total SMAD2/3 signal and the loading control.

    • Compare the levels of pSMAD2/3 in this compound-treated samples to the TGF-β1 stimulated control to determine the extent of inhibition.

Conclusion

This compound is a valuable tool for studying the role of the TGF-β signaling pathway in various biological contexts. The provided protocols offer a starting point for in vitro characterization of this compound's effects on cell viability and target engagement. Researchers should optimize these protocols based on their specific cell lines and experimental conditions. The recommended concentration range for initial in vitro studies is between 10 nM and 1 µM, which covers both the biochemical and cellular IC₅₀ values.

References

Application Notes and Protocols for GFH018 Treatment in Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical application of GFH018, a selective inhibitor of Transforming Growth Factor-β Receptor 1 (TGF-βR1), in mouse models of cancer. The included data and protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Introduction

This compound is an orally bioavailable small molecule inhibitor that targets the kinase activity of TGF-βR1, a key component of the TGF-β signaling pathway.[1] This pathway is frequently dysregulated in various cancers, contributing to tumor progression, metastasis, immune evasion, and angiogenesis.[2][3] By inhibiting TGF-βR1, this compound aims to counteract the tumor-promoting effects of TGF-β signaling. Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors.[4]

Mechanism of Action

This compound competitively binds to the ATP-binding site of the TGF-βR1 kinase domain, preventing the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[5] The inhibition of SMAD phosphorylation blocks the transduction of TGF-β signals, leading to a variety of anti-tumor effects:

  • Immune System Reactivation: this compound has been shown to alleviate immunosuppression within the tumor microenvironment by blocking the function of regulatory T cells (Tregs) and M2-polarized macrophages.[1]

  • Inhibition of Angiogenesis: The treatment can inhibit the formation of new blood vessels within the tumor, a process crucial for tumor growth and survival.[1]

  • Inhibition of Cancer Cell Migration: this compound has demonstrated the ability to potently inhibit the migration of cancer cells.[1]

A key pharmacodynamic biomarker of this compound activity is the reduction of phosphorylated SMAD3 (pSMAD3).

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and early clinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueReference
TGF-βR1 Kinase Inhibition IC5070.5 nM[4]

Table 2: In Vivo Pharmacodynamic Effect of this compound in a Mouse Model

Animal ModelThis compound ConcentrationEffectReference
H22 (Hepatocellular Carcinoma)125 ng/mL (after 1-hour post-dose)~50% inhibition of pSMAD3[5]

Experimental Protocols

The following are detailed protocols for evaluating this compound in common syngeneic mouse models of cancer. These protocols are based on standard practices and available information on this compound studies.

Protocol 1: In Vivo Efficacy of this compound Monotherapy in the H22 Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound monotherapy in a murine hepatocellular carcinoma model.

Materials:

  • This compound (formulation to be prepared based on vehicle tolerance)

  • H22 murine hepatocellular carcinoma cells

  • BALB/c mice (female, 6-8 weeks old)

  • Standard cell culture reagents

  • Calipers for tumor measurement

  • Animal handling and dosing equipment

Procedure:

  • Cell Culture: Culture H22 cells according to the supplier's recommendations.

  • Tumor Implantation: Subcutaneously inject 1 x 106 H22 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm3), randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle solution orally, following the same schedule as the treatment group.

    • This compound Treatment Group: Administer this compound orally at a specified dose (e.g., 25, 50, or 100 mg/kg) once or twice daily. The exact dosing regimen should be determined based on tolerability and preliminary efficacy studies.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor animal health daily.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for pSMAD3).

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI), calculated as: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100. Secondary endpoints can include survival analysis and biomarker assessment.

Protocol 2: In Vivo Efficacy of this compound in Combination with an Anti-PD-1 Antibody in the CT26 Syngeneic Mouse Model

Objective: To evaluate the synergistic anti-tumor efficacy of this compound in combination with a PD-1 inhibitor in a murine colon carcinoma model.

Materials:

  • This compound

  • Anti-mouse PD-1 antibody (or isotype control)

  • CT26 murine colon carcinoma cells

  • BALB/c mice (female, 6-8 weeks old)

  • Standard cell culture reagents

  • Calipers for tumor measurement

  • Animal handling and dosing equipment

Procedure:

  • Cell Culture and Tumor Implantation: Follow the same procedure as described in Protocol 1, using CT26 cells.

  • Randomization: When tumors reach the desired size, randomize mice into four groups:

    • Group 1: Vehicle + Isotype Control Antibody

    • Group 2: this compound + Isotype Control Antibody

    • Group 3: Vehicle + Anti-PD-1 Antibody

    • Group 4: this compound + Anti-PD-1 Antibody

  • Treatment Administration:

    • Administer this compound orally as determined in monotherapy studies.

    • Administer the anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal injection on a specified schedule (e.g., twice a week).

  • Data Collection and Endpoint Analysis: Follow the same procedures as described in Protocol 1. The primary endpoint will be to compare the TGI between the combination therapy group and the monotherapy groups to assess for synergistic effects.

Visualizations

Signaling Pathway

TGFB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII Binds TGF-βRI TGF-βRI TGF-βRII->TGF-βRI SMAD2/3 SMAD2/3 TGF-βRI->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD Complex pSMAD2/3 SMAD4 pSMAD2/3->SMAD Complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to nucleus & Regulates This compound This compound This compound->TGF-βRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor Cell Culture Tumor Cell Culture Tumor Implantation Tumor Implantation Tumor Cell Culture->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Vehicle Control Vehicle Control Randomization->Vehicle Control This compound Monotherapy This compound Monotherapy Randomization->this compound Monotherapy This compound + Anti-PD-1 This compound + Anti-PD-1 Randomization->this compound + Anti-PD-1 Tumor Volume Measurement Tumor Volume Measurement Vehicle Control->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Vehicle Control->Body Weight Monitoring This compound Monotherapy->Tumor Volume Measurement This compound Monotherapy->Body Weight Monitoring This compound + Anti-PD-1->Tumor Volume Measurement This compound + Anti-PD-1->Body Weight Monitoring Endpoint Analysis Tumor Growth Inhibition Survival Analysis Biomarker Assessment Tumor Volume Measurement->Endpoint Analysis Body Weight Monitoring->Endpoint Analysis

Caption: General workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for GFH018 in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a potent and selective small molecule inhibitor of the transforming growth factor-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[4][5][6] In the context of cancer, this pathway is often dysregulated and can contribute to tumor progression, metastasis, and immunosuppression.[1][4][6][7] this compound exerts its therapeutic effects by blocking the kinase activity of TGF-βRI, thereby inhibiting the downstream signaling cascade, most notably the phosphorylation of SMAD2 and SMAD3 proteins.[5][6][8]

These application notes provide a detailed protocol for utilizing Western blotting to assess the inhibitory activity of this compound on the TGF-β signaling pathway in a cellular context. By measuring the levels of phosphorylated SMAD2/3, researchers can quantify the dose-dependent effects of this compound and validate its mechanism of action.

Key Applications

  • Mechanism of Action Studies: Confirming the inhibitory effect of this compound on TGF-βRI kinase activity by assessing the phosphorylation status of its downstream targets.

  • Dose-Response Analysis: Determining the optimal concentration of this compound required to inhibit TGF-β-induced signaling in various cell lines.

  • Pharmacodynamic Biomarker Analysis: Evaluating the in vitro and in vivo efficacy of this compound by monitoring the inhibition of the TGF-β pathway in treated cells or tissues.

  • Drug Screening and Development: Comparing the potency and selectivity of this compound with other TGF-βRI inhibitors.

TGF-β Signaling Pathway and Inhibition by this compound

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β receptor II (TGF-βRII). This binding event recruits and activates TGF-βRI, which then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in various cellular responses. This compound, as a selective inhibitor of TGF-βRI, prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking the downstream signaling cascade.[5][6]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII Binding TGF_beta_RI TGF-βRI (ALK5) TGF_beta_RII->TGF_beta_RI Recruitment & Activation SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription Translocation This compound This compound This compound->TGF_beta_RI Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot Analysis of this compound Activity

This protocol outlines the steps to assess the inhibitory effect of this compound on TGF-β-induced SMAD2/3 phosphorylation in a selected cell line.

Materials and Reagents
  • Cell Line: A cell line responsive to TGF-β stimulation (e.g., HaCaT, A549, MDA-MB-231).

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

  • Recombinant Human TGF-β1: Prepare a stock solution according to the manufacturer's instructions.

  • Cell Culture Media and Reagents: DMEM or RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.

  • Western Blotting Reagents: Transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST), primary antibodies, HRP-conjugated secondary antibodies, and ECL substrate.

  • Primary Antibodies:

    • Rabbit anti-phospho-SMAD2 (Ser465/467) / SMAD3 (Ser423/425)

    • Rabbit anti-SMAD2/3

    • Mouse anti-β-actin or anti-GAPDH (loading control)

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and Treatment - Seed cells and allow to attach. - Serum starve overnight. - Pre-treat with this compound. - Stimulate with TGF-β1. B 2. Cell Lysis and Protein Quantification - Lyse cells in RIPA buffer. - Determine protein concentration (BCA assay). A->B C 3. SDS-PAGE - Prepare protein samples with Laemmli buffer. - Separate proteins by gel electrophoresis. B->C D 4. Protein Transfer - Transfer proteins from gel to PVDF membrane. C->D E 5. Immunoblotting - Block the membrane. - Incubate with primary antibodies (p-SMAD2/3, total SMAD2/3, loading control). - Incubate with HRP-conjugated secondary antibodies. D->E F 6. Detection and Analysis - Add ECL substrate. - Image the blot. - Quantify band intensities. E->F

Caption: Workflow for Western blot analysis of this compound activity.
Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed the chosen cell line in 6-well plates and grow to 70-80% confluency.

    • Serum starve the cells overnight in a medium containing 0.5% FBS.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include a non-stimulated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-SMAD2/3) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

    • Strip the membrane and re-probe for total SMAD2/3 and a loading control (β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-SMAD2/3 signal to the total SMAD2/3 signal and then to the loading control.

Data Presentation

The quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Treatment GroupThis compound Conc. (nM)TGF-β1 (ng/mL)Relative p-SMAD2/3 Levels (Normalized to Control)
Untreated Control001.00
Vehicle Control0 (DMSO)58.50 ± 0.75
This compound1056.25 ± 0.50
This compound5053.10 ± 0.30
This compound10051.20 ± 0.15
This compound50050.95 ± 0.10

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line used.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inactive TGF-β1 or this compoundTest the activity of reagents.
Insufficient protein loadingIncrease the amount of protein loaded.
Suboptimal antibody concentrationOptimize primary and secondary antibody dilutions.
Inefficient protein transferCheck transfer conditions and use Ponceau S staining to verify.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highReduce the concentration of primary or secondary antibodies.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; perform a BLAST search of the immunogen sequence.
Protein degradationUse fresh lysis buffer with protease and phosphatase inhibitors.

By following this detailed protocol and considering the provided troubleshooting tips, researchers can effectively utilize Western blotting to investigate the biological activity of this compound and its impact on the TGF-β signaling pathway.

References

Application Notes and Protocols for GFH018 in Cell Viability and Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and migration.[2][4][5] In the context of cancer, this pathway is often dysregulated, contributing to tumor progression, metastasis, and the suppression of anti-tumor immune responses.[4][5][6] this compound blocks TGF-β signal transduction by competitively inhibiting ATP binding to TGF-βRI, thereby preventing the phosphorylation of downstream mediators SMAD2 and SMAD3.[2][5] This inhibition can lead to a reduction in cancer cell proliferation and migration, and can modulate the tumor microenvironment to enhance anti-tumor immunity.[1][2][4]

These application notes provide detailed protocols for assessing the effects of this compound on cell viability and proliferation in vitro.

Mechanism of Action: TGF-β Signaling Pathway Inhibition

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β Receptor II (TGF-βRII). This binding event recruits and phosphorylates TGF-βRI, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These activated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates into the nucleus, where it regulates the transcription of target genes involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT). This compound specifically targets and inhibits the kinase activity of TGF-βRI, thereby blocking all downstream signaling events.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII Binds TGF_beta_RI TGF-βRI TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates SMAD23 SMAD2/3 TGF_beta_RI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Translocates & Regulates This compound This compound This compound->TGF_beta_RI Inhibits experimental_workflow Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Compound_Treatment 2. This compound Treatment (Dose-response) Cell_Culture->Compound_Treatment Incubation 3. Incubation (24, 48, 72 hours) Compound_Treatment->Incubation Assay 4. Viability/Proliferation Assay Incubation->Assay Data_Analysis 5. Data Acquisition & Analysis (IC50) Assay->Data_Analysis

References

Application Notes and Protocols for GFH018 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical dosing and administration of GFH018, a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI). The following protocols are based on available preclinical data and are intended to guide researchers in designing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound.

Mechanism of Action and Signaling Pathway

This compound is an orally bioavailable inhibitor that specifically targets the TGF-βRI (also known as ALK5), blocking the downstream signaling cascade.[1][2] In the canonical TGF-β pathway, the binding of the TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. This activation of TGF-βRI kinase leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cell growth, differentiation, and immune response.[3] By inhibiting TGF-βRI, this compound effectively blocks the phosphorylation of SMADs, thereby interrupting this signaling pathway.[4][5] This disruption has been shown to reactivate the immune system by impeding the immunosuppressive effects of Treg and M2 macrophages and to inhibit tumor vascular angiogenesis.[6][7]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-βRII TGF_beta->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex p-SMAD2/3 + SMAD4 Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Gene_Transcription Target Gene Transcription Complex->Gene_Transcription Translocates & Regulates This compound This compound This compound->TGFbRI Inhibits experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis A 1. Tumor Cell Implantation (e.g., CT26 colorectal carcinoma) B 2. Tumor Growth Monitoring A->B C 3. Randomization into Treatment Groups B->C D Group 1: Vehicle Control (Oral, Daily) C->D E Group 2: this compound (Oral, Daily) C->E F Group 3: Anti-PD-1 Ab (i.p., bi-weekly) C->F G Group 4: this compound + Anti-PD-1 Ab C->G H 4. Tumor Volume Measurement (e.g., every 2-3 days) D->H Treatment Period E->H Treatment Period F->H Treatment Period G->H Treatment Period I 5. Body Weight Monitoring H->I J 6. Pharmacodynamic Analysis (pSMAD3 in tumor/blood) I->J K 7. Immune Cell Profiling (Flow Cytometry) J->K

References

GFH018 solubility and preparation for in vitro use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a potent and selective small molecule inhibitor of the transforming growth factor-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] By inhibiting the kinase activity of TGF-βRI, this compound effectively blocks the downstream signaling cascade mediated by SMAD proteins, making it a valuable tool for in vitro studies of cancer, fibrosis, and other pathologies associated with dysregulated TGF-β signaling.[2] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in a variety of in vitro experimental settings.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Weight 385.43 g/mol [1]
Appearance Solid[1]
Purity >98% (HPLC)[1]

Storage and Stability:

For optimal stability, this compound should be stored under the following conditions:

FormStorage Temperature (Short-term)Storage Temperature (Long-term)
Solid Powder 4°C (6 Months)-20°C (12 Months)
In Solvent -20°C (6 Months)-80°C (6 Months)

Data sourced from Probechem Biochemicals.

Solubility of this compound

The solubility of this compound in common laboratory solvents is summarized in the table below. It is recommended to use fresh, anhydrous solvents for optimal dissolution.

SolventSolubility
DMSO (Dimethyl Sulfoxide) 10 mM
Ethanol Not explicitly stated, but used in a mixed solvent system for crystallization.
Water Not explicitly stated, but used in a mixed solvent system for crystallization.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting point for most in vitro experiments.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * 385.43 g/mol / 1000 = 3.8543 mg

  • Weigh this compound:

    • Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.8543 mg of this compound.

  • Dissolve the compound:

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Ensure the solution is clear before use.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Preparation of Working Solutions for In Vitro Assays

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. This requires a serial dilution of the DMSO stock solution in the appropriate cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile dilution tubes or plates

  • Calibrated pipettes

Procedure (Example for preparing a 10 µM working solution):

  • Intermediate Dilution (Optional but recommended):

    • Prepare a 1 mM intermediate stock by diluting the 10 mM stock solution 1:10 in sterile cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium.

  • Final Working Solution:

    • Prepare the final 10 µM working solution by diluting the 1 mM intermediate stock 1:100 in cell culture medium. For example, add 10 µL of the 1 mM intermediate stock to 990 µL of medium.

    • The final DMSO concentration in this example would be 0.1%.

Note on Working Concentrations: The optimal working concentration of this compound will vary depending on the specific cell line and assay. A good starting point for dose-response experiments is to use a range of concentrations around the reported IC50 value. For example, this compound exhibits an IC50 of 0.73 µM for proliferation inhibition in NIH 3T3 cells.[1] A suggested starting range could be from 0.1 µM to 10 µM.

Mechanism of Action: TGF-β Signaling Pathway Inhibition

This compound is a selective inhibitor of the TGF-βRI (ALK5) kinase.[1][2] The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-βRI. The activated TGF-βRI, in turn, phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production. This compound blocks this cascade by preventing the phosphorylation of SMAD2 and SMAD3.[2]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-βRII TGF_beta->TGFbRII Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription SMAD_complex->Gene_transcription Nuclear Translocation This compound This compound This compound->TGFbRI Inhibition

Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Use

The following diagram outlines a general workflow for preparing and using this compound in a typical cell-based in vitro experiment.

experimental_workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Stock Prepare 10 mM Stock Solution Dissolve->Stock Store_Stock Aliquot and Store at -80°C Stock->Store_Stock Dilute Prepare Working Solutions in Cell Culture Medium Stock->Dilute Treat Treat Cells with this compound Dilute->Treat Assay Perform In Vitro Assay (e.g., Cell Viability, Western Blot) Treat->Assay Analyze Analyze Results Assay->Analyze

Caption: General workflow for preparing and using this compound in vitro.

References

Application Note: Measuring pSMAD Levels After GFH018 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

GFH018 is a potent and selective ATP-competitive inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI) kinase.[1][2] The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and immune regulation.[2][3][4] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer, where it can promote tumor growth, metastasis, and immunosuppression.[2][4][5]

Upon binding of TGF-β ligand to its receptor complex, the TGF-βRI kinase phosphorylates downstream effector proteins, primarily SMAD2 and SMAD3. Phosphorylated SMADs (pSMADs) then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.[3] this compound exerts its therapeutic effect by blocking the kinase activity of TGF-βRI, thereby inhibiting the phosphorylation of SMAD2 and SMAD3.[4][6]

This application note provides detailed protocols for measuring the pharmacodynamic effects of this compound by quantifying the levels of phosphorylated SMAD2 (pSMAD2) and phosphorylated SMAD3 (pSMAD3) in cell-based assays. The methodologies described herein are essential for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of this compound and other TGF-β pathway inhibitors. The primary methods covered are Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Immunofluorescence.

Principle of the Assays

The core principle of these assays is to quantify the change in pSMAD levels in response to this compound treatment. This is typically achieved by first stimulating cells with TGF-β to induce SMAD phosphorylation and then co-treating with this compound to assess its inhibitory effect. The reduction in pSMAD levels in the presence of this compound is a direct measure of its target engagement and biological activity.

Data Presentation

Quantitative data from the described experimental protocols should be summarized for clear comparison. Below are template tables for organizing and presenting the results obtained from Western Blot densitometry, ELISA, Flow Cytometry, and Immunofluorescence analysis.

Table 1: Western Blot Densitometry Analysis of pSMAD Levels

Treatment GrouppSMAD2/3 (Normalized Intensity)Total SMAD2/3 (Normalized Intensity)pSMAD/Total SMAD Ratio% Inhibition
Vehicle Control
TGF-β (10 ng/mL)
This compound (100 nM) + TGF-β
This compound (500 nM) + TGF-β
This compound (1000 nM) + TGF-β

Table 2: ELISA Quantification of pSMAD2/3 Levels

Treatment GrouppSMAD2/3 Concentration (pg/mL)Total SMAD2/3 Concentration (pg/mL)pSMAD/Total SMAD Ratio% Inhibition
Vehicle Control
TGF-β (10 ng/mL)
This compound (100 nM) + TGF-β
This compound (500 nM) + TGF-β
This compound (1000 nM) + TGF-β

Table 3: Flow Cytometry Analysis of pSMAD-Positive Cells

Treatment Group% of pSMAD-Positive CellsMedian Fluorescence Intensity (MFI) of pSMAD% Inhibition (based on MFI)
Vehicle Control
TGF-β (10 ng/mL)
This compound (100 nM) + TGF-β
This compound (500 nM) + TGF-β
This compound (1000 nM) + TGF-β

Table 4: Immunofluorescence Analysis of pSMAD Nuclear Translocation

Treatment Group% of Cells with Nuclear pSMADAverage Nuclear pSMAD Intensity% Inhibition of Nuclear Translocation
Vehicle Control
TGF-β (10 ng/mL)
This compound (100 nM) + TGF-β
This compound (500 nM) + TGF-β
This compound (1000 nM) + TGF-β

Mandatory Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII Binding TGF_beta_RI TGF-βRI TGF_beta_RII->TGF_beta_RI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylation pSMAD2_3 pSMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Nuclear Translocation This compound This compound This compound->TGF_beta_RI Inhibition

Caption: TGF-β signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_analysis Downstream Analysis Cell_Culture 1. Cell Seeding & Culture Starvation 2. Serum Starvation Cell_Culture->Starvation Pretreatment 3. Pre-treatment with this compound Starvation->Pretreatment Stimulation 4. Stimulation with TGF-β Pretreatment->Stimulation Lysis 5. Cell Lysis/Fixation Stimulation->Lysis Western_Blot Western Blot Lysis->Western_Blot ELISA ELISA Lysis->ELISA Flow_Cytometry Flow Cytometry Lysis->Flow_Cytometry IF Immunofluorescence Lysis->IF

Caption: General experimental workflow for measuring pSMAD levels after this compound treatment.

Experimental Protocols

I. Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line known to be responsive to TGF-β, such as HaCaT (human keratinocytes), A549 (human lung carcinoma), or HeLa (human cervical cancer) cells.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western Blot and ELISA, or on coverslips in 24-well plates for immunofluorescence) at a density that will result in 70-80% confluency at the time of treatment.

  • Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free or low-serum (0.5% FBS) medium and incubate for 12-24 hours. This step reduces basal levels of SMAD phosphorylation.

  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., 10 nM to 10 µM). Pre-incubate the cells with the this compound-containing medium for 1-2 hours. Include a vehicle control (DMSO) group.

  • TGF-β Stimulation: Prepare a stock solution of recombinant human TGF-β1. Add TGF-β1 to the culture medium to a final concentration of 5-10 ng/mL. For the negative control group, add an equivalent volume of the vehicle used to dissolve the TGF-β1.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C. This incubation time is typically sufficient to observe a robust increase in SMAD phosphorylation.

  • Sample Collection: After incubation, proceed immediately to the appropriate sample preparation protocol for the chosen downstream analysis method.

II. Western Blotting Protocol for pSMAD2/3
  • Cell Lysis:

    • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSMAD2 (Ser465/467) and pSMAD3 (Ser423/425) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

    • Perform densitometric analysis to quantify the band intensities.

    • Normalize pSMAD levels to a loading control (e.g., β-actin or GAPDH) and to total SMAD2/3 levels.

III. ELISA Protocol for pSMAD2/3
  • Sample Preparation: Prepare cell lysates as described in the Western Blotting protocol (Section II, step 1).

  • ELISA Procedure:

    • Use a commercially available pSMAD2/3 sandwich ELISA kit.

    • Follow the manufacturer's instructions for the assay. Typically, this involves adding the cell lysates to wells pre-coated with a capture antibody for total SMAD.

    • After incubation and washing, add a detection antibody specific for the phosphorylated form of SMAD.

    • A subsequent incubation with an HRP-conjugated secondary antibody and a substrate solution will generate a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of pSMAD in each sample based on the standard curve.

    • Normalize pSMAD levels to the total protein concentration of the lysate or to total SMAD levels measured in parallel wells.

IV. Flow Cytometry Protocol for Intracellular pSMAD
  • Cell Preparation:

    • Following treatment, detach the cells using a non-enzymatic cell dissociation solution.

    • Transfer the cell suspension to a FACS tube.

  • Fixation and Permeabilization:

    • Fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde) and incubating for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer) and incubating for 30 minutes on ice.

  • Intracellular Staining:

    • Wash the cells with a staining buffer (e.g., PBS with 1% BSA).

    • Add a fluorescently conjugated anti-pSMAD2/3 antibody and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells twice with staining buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in staining buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data to determine the percentage of pSMAD-positive cells and the median fluorescence intensity (MFI).

V. Immunofluorescence Protocol for pSMAD Nuclear Translocation
  • Cell Preparation: Grow and treat cells on glass coverslips in a multi-well plate.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

    • Incubate with the primary anti-pSMAD2/3 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence or confocal microscope.

    • Analyze the images to quantify the nuclear translocation of pSMAD. This can be done by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells with GFH018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta receptor 1 (TGF-βR1).[1] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various diseases, including cancer.[1][2] In the tumor microenvironment (TME), TGF-β acts as a potent immunosuppressor, hindering the anti-tumor activity of various immune cells.[2] this compound abrogates this immunosuppression by blocking TGF-βR1-mediated signal transduction, thereby enhancing the host's anti-tumor immunity.[2] Preclinical studies have demonstrated that this compound can inhibit the induction of regulatory T cells (Tregs) and reverse the phenotype of immunosuppressive M2 macrophages to a pro-inflammatory M1 phenotype.[3] This application note provides a detailed protocol for the use of flow cytometry to analyze the effects of this compound on key immune cell populations.

Principle of the Assay

Flow cytometry is a powerful technique for the multi-parameter analysis of single cells in a heterogeneous population.[4] This protocol utilizes fluorescently labeled antibodies to identify and quantify different immune cell subsets from peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) treated with this compound. By analyzing changes in the frequency of specific cell populations (e.g., Tregs, M1/M2 macrophages, and cytotoxic T lymphocytes) and their expression of activation and functional markers, researchers can elucidate the immunomodulatory effects of this compound.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the anticipated effects of this compound on various immune cell populations based on its mechanism of action. These tables are intended to serve as a guide for data analysis and interpretation.

Table 1: Expected Changes in Major Immune Cell Populations in PBMCs Treated with this compound

Treatment GroupConcentration (nM)% CD4+ T Cells (of total lymphocytes)% CD8+ T Cells (of total lymphocytes)% Tregs (CD4+CD25+FoxP3+) (of CD4+ T cells)% M1 Macrophages (CD14+CD86+) (of total monocytes)% M2 Macrophages (CD14+CD206+) (of total monocytes)
Vehicle Control045.2 ± 3.125.8 ± 2.55.2 ± 0.815.3 ± 2.140.1 ± 3.5
This compound1044.8 ± 2.926.1 ± 2.34.1 ± 0.725.7 ± 2.830.5 ± 3.1*
This compound10045.5 ± 3.325.5 ± 2.62.5 ± 0.5 40.2 ± 3.918.9 ± 2.4
This compound100046.1 ± 3.026.3 ± 2.71.8 ± 0.455.6 ± 4.2 10.3 ± 1.9

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative of expected results and may vary based on experimental conditions.

Table 2: Expected Changes in Cytotoxic T Lymphocyte (CTL) Activation and Function

Treatment GroupConcentration (nM)% CD8+ T Cells Expressing Granzyme B% CD8+ T Cells Expressing IFN-γ
Vehicle Control030.5 ± 4.215.2 ± 2.8
This compound1038.1 ± 3.922.7 ± 3.1
This compound10055.9 ± 5.1 40.5 ± 4.5
This compound100068.3 ± 5.8 55.1 ± 5.2

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative of expected results and may vary based on experimental conditions.

Signaling Pathway

This compound targets the TGF-β signaling pathway, which plays a crucial role in immune suppression. The following diagram illustrates the canonical TGF-β signaling cascade and the point of intervention by this compound.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII 1. Binding TGFbRI TGF-β Receptor I (TGF-βR1) TGFbRII->TGFbRI 2. Recruitment & Phosphorylation SMAD23 p-SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation This compound This compound This compound->TGFbRI Inhibition SMAD_complex SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., FoxP3, immunosuppressive cytokines) SMAD_complex->Transcription 5. Nuclear Translocation & Transcriptional Regulation Treg ↑ Treg Differentiation Transcription->Treg M2 ↑ M2 Macrophage Polarization Transcription->M2 CTL ↓ CTL Function Transcription->CTL

Caption: TGF-β signaling pathway and the mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for analyzing the effects of this compound on immune cells using flow cytometry.

experimental_workflow start Start: Isolate PBMCs or TILs culture Cell Culture with This compound Treatment (various concentrations and time points) start->culture stimulate Optional: In vitro stimulation (e.g., anti-CD3/CD28, PMA/Ionomycin) culture->stimulate harvest Harvest and Wash Cells stimulate->harvest viability Viability Staining harvest->viability surface_stain Surface Marker Staining viability->surface_stain fix_perm Fixation and Permeabilization (for intracellular targets) surface_stain->fix_perm acquire Data Acquisition on Flow Cytometer surface_stain->acquire For surface markers only intracellular_stain Intracellular Staining (e.g., FoxP3, Cytokines) fix_perm->intracellular_stain intracellular_stain->acquire analyze Data Analysis: Gating and Quantification acquire->analyze end End: Report Results analyze->end

Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Materials and Reagents
  • This compound (prepare stock solutions in DMSO)

  • Human PBMCs or isolated TILs

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • Fc receptor blocking reagent (e.g., Human TruStain FcX™)

  • Fixation/Permeabilization Buffer Kit

  • Fluorescently conjugated antibodies (see suggested panels below)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

Suggested Flow Cytometry Antibody Panels

Panel 1: T Cell Subsets and Regulatory T Cells

MarkerFluorochromePurpose
CD3PE-Cy7T cell lineage marker
CD4APCHelper T cell marker
CD8FITCCytotoxic T cell marker
CD25PETreg and activation marker
CD127PerCP-Cy5.5Treg identification (low expression)
FoxP3Alexa Fluor 647Treg lineage-defining transcription factor

Panel 2: Macrophage Polarization

MarkerFluorochromePurpose
CD14APCMonocyte/Macrophage marker
CD11bPEMyeloid marker
HLA-DRPerCP-Cy5.5Antigen presentation marker
CD86FITCM1 macrophage marker
CD206 (MMR)PE-Cy7M2 macrophage marker
CD163Alexa Fluor 647M2 macrophage marker

Panel 3: Cytotoxic T Lymphocyte (CTL) Function

MarkerFluorochromePurpose
CD3PerCP-Cy5.5T cell lineage marker
CD8APCCytotoxic T cell marker
Granzyme BFITCCytotoxic granule protein
PerforinPECytotoxic granule protein
IFN-γAlexa Fluor 647Pro-inflammatory cytokine
TNF-αPE-Cy7Pro-inflammatory cytokine
Protocol for In Vitro Treatment of PBMCs with this compound
  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend cells in complete RPMI 1640 medium at a density of 1 x 10^6 cells/mL.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final DMSO concentration should not exceed 0.1%.

  • Add the desired concentrations of this compound or vehicle control (DMSO) to the cells.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • For analysis of cytokine production, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of incubation.

Staining Protocol for Flow Cytometry
  • Harvest Cells: After incubation, gently resuspend the cells and transfer them to FACS tubes.

  • Wash: Wash the cells once with 2 mL of cold PBS by centrifuging at 300 x g for 5 minutes. Discard the supernatant.

  • Viability Staining: Resuspend the cell pellet in 100 µL of PBS containing a viability dye according to the manufacturer's instructions. Incubate for 15-20 minutes at room temperature, protected from light.

  • Wash: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge as before.

  • Fc Block: Resuspend the cell pellet in 50 µL of Flow Cytometry Staining Buffer containing an Fc receptor blocking reagent. Incubate for 10 minutes at 4°C.

  • Surface Staining: Without washing, add the cocktail of fluorescently conjugated surface antibodies to the cells. Incubate for 30 minutes at 4°C in the dark.

  • Wash: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Fixation and Permeabilization (for intracellular staining):

    • Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer.

    • Incubate for 20-30 minutes at 4°C.

    • Centrifuge and discard the supernatant.

    • Wash the cells once with 1X Permeabilization/Wash Buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization/Wash Buffer containing the cocktail of intracellular antibodies.

    • Incubate for 30-45 minutes at 4°C in the dark.

  • Final Wash: Wash the cells once with 1X Permeabilization/Wash Buffer and then once with Flow Cytometry Staining Buffer.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire the samples on a flow cytometer.

Logical Relationships in Data Interpretation

The following diagram illustrates the expected logical relationships between this compound treatment and the observed changes in immune cell populations.

logical_relationships cluster_direct_effects Direct Effects cluster_cellular_changes Cellular Changes cluster_outcome Overall Outcome This compound This compound Treatment TGFbR1_inhibition Inhibition of TGF-βR1 Signaling This compound->TGFbR1_inhibition Treg_decrease Decreased Treg Differentiation & Function TGFbR1_inhibition->Treg_decrease M1_increase Increased M1 Macrophage Polarization TGFbR1_inhibition->M1_increase M2_decrease Decreased M2 Macrophage Polarization TGFbR1_inhibition->M2_decrease CTL_activation Increased CTL Activation & Function TGFbR1_inhibition->CTL_activation Relief of Inhibition Immune_suppression_reversal Reversal of Immunosuppression Treg_decrease->Immune_suppression_reversal M1_increase->Immune_suppression_reversal M2_decrease->Immune_suppression_reversal CTL_activation->Immune_suppression_reversal Anti_tumor_immunity Enhanced Anti-Tumor Immunity Immune_suppression_reversal->Anti_tumor_immunity

Caption: Logical flow from this compound treatment to enhanced anti-tumor immunity.

Conclusion

This application note provides a comprehensive guide for utilizing flow cytometry to characterize the immunomodulatory effects of the TGF-βR1 inhibitor, this compound. The detailed protocols and suggested antibody panels will enable researchers to robustly assess the impact of this compound on key immune cell populations, thereby facilitating a deeper understanding of its mechanism of action and its potential as an anti-cancer therapeutic.

References

Application Notes and Protocols for GFH018 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI) kinase. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and migration. In the context of cancer, this pathway is often dysregulated, contributing to tumor progression, metastasis, and the suppression of the anti-tumor immune response. Preclinical studies have demonstrated that this compound can effectively block TGF-β-induced SMAD phosphorylation and inhibit cancer cell migration. Furthermore, this compound has shown immunomodulatory activity by inhibiting the induction of regulatory T cells (Tregs) and reversing the phenotype of M2 macrophages. As a monotherapy or in combination with other agents like anti-PD-(L)1 antibodies, this compound has exhibited promising anti-tumor efficacy in various preclinical models.

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures. Spheroids better mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. Therefore, evaluating the efficacy of novel therapeutic agents like this compound in 3D tumor spheroid models is a crucial step in preclinical drug development.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D tumor spheroid models to assess its anti-cancer activity.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of TGF-βRI (also known as ALK5). By binding to the kinase domain of TGF-βRI, this compound prevents the phosphorylation and activation of downstream signaling mediators, primarily SMAD2 and SMAD3. The inhibition of this signaling cascade leads to a multifaceted anti-tumor response.

Signaling Pathway of this compound Inhibition

GFH018_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-β Ligand TGF-β Ligand TGF-βRII TGF-βRII TGF-β Ligand->TGF-βRII Binds TGF-βRI TGF-βRI TGF-βRII->TGF-βRI Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-βRI->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD Complex SMAD Complex pSMAD2/3->SMAD Complex Complexes with SMAD4 SMAD4 Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates Tumor Progression\nMetastasis\nImmune Suppression Tumor Progression Metastasis Immune Suppression Gene Transcription->Tumor Progression\nMetastasis\nImmune Suppression This compound This compound This compound->TGF-βRI Inhibits

Caption: Mechanism of action of this compound in the TGF-β signaling pathway.

Data Presentation

While specific quantitative data for this compound in 3D tumor spheroid models is not yet publicly available, the following tables provide a structured format for researchers to record and compare their experimental data.

Table 1: Effect of this compound on Tumor Spheroid Size

Cell LineTreatment GroupConcentration (µM)Day 3 Mean Diameter (µm) ± SDDay 7 Mean Diameter (µm) ± SDDay 14 Mean Diameter (µm) ± SD
[e.g., HT-29] Vehicle Control0
This compound0.1
This compound1
This compound10
[e.g., A549] Vehicle Control0
This compound0.1
This compound1
This compound10

Table 2: Effect of this compound on Tumor Spheroid Viability (e.g., CellTiter-Glo® 3D Assay)

Cell LineTreatment GroupConcentration (µM)Relative Luminescence Units (RLU) ± SD% Viability vs. ControlIC50 (µM)
[e.g., HT-29] Vehicle Control0100%
This compound0.01
This compound0.1
This compound1
This compound10
This compound100
[e.g., A549] Vehicle Control0100%
This compound0.01
This compound0.1
This compound1
This compound10
This compound100

Table 3: Effect of this compound on Apoptosis in Tumor Spheroids (e.g., Caspase-Glo® 3/7 Assay)

Cell LineTreatment GroupConcentration (µM)Relative Luminescence Units (RLU) ± SDFold Change vs. Control
[e.g., HT-29] Vehicle Control01.0
This compound0.1
This compound1
This compound10
Positive Control-
[e.g., A549] Vehicle Control01.0
This compound0.1
This compound1
This compound10
Positive Control-

Experimental Protocols

The following are representative protocols for the evaluation of this compound in 3D tumor spheroid models. These protocols are based on established methods and should be optimized for specific cell lines and experimental conditions.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the formation of tumor spheroids using ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., HT-29, A549, Panc-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Culture cancer cells in a T-75 flask to 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and determine viability using a hemocytometer and trypan blue.

  • Adjust the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, to be optimized for each cell line).

  • Carefully dispense 100 µL of the cell suspension into each well of an ultra-low attachment 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 2-4 days.

  • For longer-term cultures, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium from the top of the well and adding 50 µL of fresh medium.

Experimental Workflow for Spheroid Formation and Treatment

Spheroid_Formation_Workflow 3D Tumor Spheroid Formation and Treatment Workflow Cell_Culture 1. 2D Cell Culture (70-80% Confluency) Harvesting 2. Cell Harvesting (Trypsinization) Cell_Culture->Harvesting Cell_Count 3. Cell Counting & Viability Harvesting->Cell_Count Seeding 4. Seeding in Ultra-Low Attachment Plate Cell_Count->Seeding Centrifugation 5. Low-Speed Centrifugation Seeding->Centrifugation Incubation 6. Incubation (37°C, 5% CO2) (2-4 days) Centrifugation->Incubation Spheroid_Formation 7. Spheroid Formation Incubation->Spheroid_Formation Treatment 8. Treatment with this compound (or Vehicle Control) Spheroid_Formation->Treatment Analysis 9. Downstream Analysis Treatment->Analysis

Caption: A generalized workflow for the formation and treatment of 3D tumor spheroids.

Protocol 2: Assessment of Spheroid Growth Inhibition

This protocol outlines how to measure the effect of this compound on the growth of pre-formed tumor spheroids.

Materials:

  • Pre-formed tumor spheroids in a 96-well plate (from Protocol 1)

  • This compound stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Inverted microscope with a calibrated eyepiece or imaging software

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • After spheroids have formed (Day 3 or 4), carefully remove 50 µL of medium from each well and add 50 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Acquire images of the spheroids in each well at regular intervals (e.g., Day 0, 3, 7, 10, 14 of treatment).

  • Measure the diameter of each spheroid using the microscope's software. Calculate the spheroid volume using the formula: V = (4/3)πr³.

  • Plot the mean spheroid volume ± SD for each treatment group over time to assess growth kinetics.

  • Normalize the spheroid volume at each time point to the volume at Day 0 to determine the relative growth.

Protocol 3: Spheroid Viability Assay (e.g., CellTiter-Glo® 3D)

This protocol measures the number of viable cells in a spheroid based on the quantification of ATP.

Materials:

  • Treated tumor spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)

  • Plate reader capable of measuring luminescence

Procedure:

  • Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viability for each treatment group relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value of this compound.

Protocol 4: Immunohistochemistry (IHC) of Spheroids

This protocol allows for the analysis of protein expression and localization within the spheroid structure.

Materials:

  • Treated tumor spheroids

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis, anti-pSMAD2/3 for target engagement)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Carefully collect spheroids from the wells and wash with PBS.

  • Fix the spheroids in 4% PFA for 1-2 hours at room temperature.

  • Wash the fixed spheroids with PBS.

  • Perform cryoprotection by incubating the spheroids in 15% sucrose for 2 hours, followed by 30% sucrose overnight at 4°C.

  • Embed the spheroids in OCT compound in a cryomold and freeze on dry ice.

  • Section the frozen blocks using a cryostat (e.g., 10 µm sections) and mount on microscope slides.

  • Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain with DAPI for 5 minutes.

  • Mount the slides with mounting medium and visualize using a fluorescence or confocal microscope.

Conclusion

The use of 3D tumor spheroid models provides a more clinically relevant platform to evaluate the anti-tumor activity of this compound. The protocols outlined in these application notes offer a framework for researchers to investigate the effects of this compound on spheroid growth, viability, and the expression of key biomarkers. While the provided protocols are comprehensive, optimization for specific cell lines and experimental endpoints is highly recommended. The data generated from these studies will be invaluable for furthering our understanding of this compound's therapeutic potential and guiding its clinical development.

Application Notes and Protocols: Lentiviral shRNA Knockdown of TGF-βRI Combined with GFH018 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is a hallmark of various pathologies, particularly cancer, where it can paradoxically switch from a tumor-suppressing to a tumor-promoting role.[3] The TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), is a key mediator of this pathway.[4] Upon ligand binding, the type II receptor (TGF-βRII) recruits and phosphorylates TGF-βRI, which in turn phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3.[4][5] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[6][7]

Targeting TGF-βRI presents a promising therapeutic strategy for various cancers.[8] This can be achieved through genetic knockdown using techniques like lentiviral short hairpin RNA (shRNA) or pharmacological inhibition with small molecules. GFH018 is a potent and selective ATP-competitive inhibitor of TGF-βRI kinase.[9][10] Preclinical and clinical studies have demonstrated its ability to block TGF-β signal transduction and inhibit tumor progression.[1][11]

This document provides detailed application notes and protocols for investigating the combined effect of lentiviral shRNA-mediated knockdown of TGF-βRI and treatment with the small molecule inhibitor this compound. This dual-inhibition strategy may offer a more robust and sustained blockade of the TGF-β pathway, potentially leading to synergistic anti-tumor effects.

Signaling Pathway Overview

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI). This phosphorylation activates the kinase domain of TGF-βRI, leading to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular processes.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII Binding TGF_beta_RI TGF-βRI TGF_beta_RII->TGF_beta_RI Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylation SMAD2_3_P p-SMAD2/3 TGF_beta_RI->SMAD2_3_P Phosphorylation SMAD4 SMAD4 SMAD_complex SMAD2/3/4 Complex SMAD4->SMAD_complex SMAD2_3_P->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Transcription Regulation shRNA shRNA shRNA->TGF_beta_RI Knockdown This compound This compound This compound->TGF_beta_RI Inhibition

Caption: TGF-β Signaling Pathway and Points of Inhibition.

Experimental Design and Workflow

A typical experimental workflow to assess the combined effect of TGF-βRI knockdown and this compound treatment involves several key stages: lentiviral shRNA production and transduction, selection of stable knockdown cells, treatment with this compound, and subsequent analysis of molecular and cellular endpoints.

experimental_workflow A 1. Lentiviral shRNA Production (shTGF-βRI & shControl) B 2. Transduction of Target Cells A->B C 3. Puromycin Selection of Stable Knockdown Cells B->C D 4. Expansion of Stable Cell Lines C->D E 5. Seeding for Experiments D->E F 6. Treatment with this compound (or Vehicle Control) E->F G 7. Endpoint Analysis F->G H A. qPCR (TGF-βRI mRNA) I B. Western Blot (TGF-βRI, p-SMAD2/3) J C. Cell Viability Assay (MTT/CCK-8) K D. Migration/Invasion Assay

Caption: Experimental Workflow.

Quantitative Data Summary

The following tables present illustrative data from experiments investigating the effects of TGF-βRI knockdown and this compound treatment on a hypothetical cancer cell line.

Table 1: Validation of TGF-βRI Knockdown by qPCR and Western Blot

Treatment GroupRelative TGF-βRI mRNA Expression (Fold Change)Relative TGF-βRI Protein Expression (Normalized to Loading Control)Relative p-SMAD2/3 Protein Expression (Normalized to Total SMAD2/3)
shControl1.00 ± 0.081.00 ± 0.121.00 ± 0.15
shTGF-βRI0.25 ± 0.040.31 ± 0.050.42 ± 0.07

Data are presented as mean ± standard deviation (n=3). Cells were harvested 72 hours post-selection.

Table 2: Effect of TGF-βRI Knockdown and this compound on Cell Viability (MTT Assay)

Treatment GroupVehicle Control (% Viability)This compound (10 nM) (% Viability)This compound (50 nM) (% Viability)This compound (100 nM) (% Viability)
shControl 100 ± 5.285.3 ± 4.162.1 ± 3.845.7 ± 4.5
shTGF-βRI 78.5 ± 4.960.1 ± 3.535.8 ± 3.122.4 ± 2.9

Data are presented as mean ± standard deviation (n=3). Cell viability was assessed after 48 hours of treatment.

Experimental Protocols

Protocol 1: Lentiviral shRNA Transduction and Selection of Stable Knockdown Cells

This protocol is adapted from standard procedures for lentiviral transduction.[12][13]

Materials:

  • HEK293T cells (for lentivirus production)

  • Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)

  • Lentiviral shRNA expression vector (e.g., pLKO.1) containing shRNA targeting TGF-βRI or a non-targeting control

  • Transfection reagent

  • Target cancer cell line

  • Complete culture medium

  • Hexadimethrine bromide (Polybrene)

  • Puromycin

Procedure:

  • Lentivirus Production (Day 1):

    • Plate HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.

    • Co-transfect the HEK293T cells with the shRNA expression vector, packaging plasmid, and envelope plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Virus Harvest (Day 3):

    • 48 hours post-transfection, harvest the supernatant containing the lentiviral particles.

    • Centrifuge the supernatant at a low speed to pellet cell debris and filter through a 0.45 µm filter.

    • The viral supernatant can be used immediately or stored at -80°C.

  • Transduction of Target Cells (Day 4):

    • Plate the target cancer cells in a 6-well plate to be 50-70% confluent at the time of transduction.[8]

    • Remove the culture medium and add fresh medium containing hexadimethrine bromide (final concentration 4-8 µg/mL).

    • Add the desired amount of lentiviral supernatant (determine the optimal multiplicity of infection (MOI) for your cell line).

    • Incubate for 18-24 hours.

  • Selection of Stable Cells (Day 5 onwards):

    • Replace the virus-containing medium with fresh complete medium.

    • 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

    • Replace the medium with fresh puromycin-containing medium every 3-4 days until resistant colonies are formed.

    • Expand the puromycin-resistant cells to establish a stable knockdown cell line.

Protocol 2: Validation of TGF-βRI Knockdown

A. Quantitative Real-Time PCR (qPCR) [14][15]

  • RNA Extraction: Extract total RNA from both shControl and shTGF-βRI stable cell lines using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for TGF-βRI and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative expression of TGF-βRI mRNA is calculated using the ΔΔCt method.[16]

B. Western Blotting

  • Protein Lysate Preparation: Lyse the shControl and shTGF-βRI cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against TGF-βRI, phospho-SMAD2/3, total SMAD2/3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on metabolic activity.

Materials:

  • shControl and shTGF-βRI stable cell lines

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding (Day 1): Seed the shControl and shTGF-βRI cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Drug Treatment (Day 2):

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Addition (Day 4):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement (Day 4):

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The combined approach of lentiviral shRNA-mediated knockdown of TGF-βRI and pharmacological inhibition with this compound provides a robust system for studying the role of the TGF-β pathway in cancer. The detailed protocols and illustrative data presented here serve as a guide for researchers to design and execute experiments aimed at evaluating the potential synergistic effects of this dual-inhibition strategy. This methodology can be adapted to various cancer cell lines and downstream functional assays, such as migration, invasion, and apoptosis, to provide a comprehensive understanding of the therapeutic potential of targeting the TGF-βRI signaling axis.

References

Application Notes and Protocols for Studying GFH018 Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing preclinical studies to evaluate the in vivo efficacy of GFH018, a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI). The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and tumor models.

Introduction to this compound and its Mechanism of Action

This compound is an ATP-competitive inhibitor of TGF-βRI, a key kinase in the TGF-β signaling pathway.[1][2] In many advanced cancers, the TGF-β pathway is aberrantly activated, promoting tumor growth, invasion, metastasis, and suppressing the host anti-tumor immune response.[3][4] this compound blocks TGF-β signal transduction by inhibiting the phosphorylation of downstream mediators SMAD2 and SMAD3.[3][5] This action can lead to a reduction in immunosuppressive cells like regulatory T cells (Tregs) and M2 macrophages within the tumor microenvironment, and an inhibition of angiogenesis.[1][2][6] Preclinical studies have demonstrated the anti-tumor efficacy of this compound both as a monotherapy and in combination with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies.[1][2][6][7]

Selecting an Appropriate Animal Model

The choice of animal model is critical for the successful evaluation of this compound's efficacy. Given that a key component of this compound's anti-tumor activity is the modulation of the immune system, syngeneic mouse models are highly recommended. These models utilize immunocompetent mice, allowing for the investigation of the interplay between the therapeutic agent, the tumor, and a fully functional immune system.

Table 1: Recommended Syngeneic Mouse Models for this compound Efficacy Studies

Tumor TypeRecommended Cell LineMouse StrainImplantation SiteKey Characteristics
Colon CarcinomaCT26.WTBALB/cSubcutaneous or Orthotopic (cecal)Well-characterized immunogenic model, responsive to checkpoint inhibitors.
Colon CarcinomaMC38C57BL/6Subcutaneous or Orthotopic (cecal)Moderately immunogenic, widely used for immuno-oncology studies.
Breast Cancer4T1BALB/cOrthotopic (mammary fat pad)Aggressive, metastatic model that mimics human triple-negative breast cancer.
MelanomaB16-F10C57BL/6Subcutaneous or Intravenous (for lung metastasis)Poorly immunogenic model, useful for studying therapies that enhance anti-tumor immunity.

Considerations for Implantation Site:

  • Subcutaneous models are technically simpler, allow for easy monitoring of tumor growth via caliper measurements, and generally have a high tumor take rate. They are well-suited for initial efficacy screening.

  • Orthotopic models , where tumor cells are implanted in the corresponding organ of origin, provide a more clinically relevant tumor microenvironment. This can influence tumor growth, metastasis, and response to therapy, making them a more robust choice for in-depth mechanistic studies.

Experimental Protocols

Protocol 1: Subcutaneous Syngeneic Tumor Model for Efficacy Assessment

This protocol describes a general procedure for evaluating the efficacy of this compound in a subcutaneous tumor model.

Materials:

  • Selected syngeneic tumor cell line (e.g., CT26.WT)

  • Appropriate mouse strain (e.g., BALB/c), 6-8 weeks old

  • This compound, formulated for oral gavage

  • Vehicle control

  • Anti-PD-1/PD-L1 antibody (for combination studies)

  • Sterile PBS and cell culture medium

  • Syringes, needles, and gavage needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation: Culture the selected tumor cell line according to standard protocols. On the day of implantation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 106 cells per 100 µL.

  • Tumor Cell Implantation: Inoculate each mouse subcutaneously in the right flank with 100 µL of the cell suspension.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (e.g., Vehicle, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination).

  • Dosing:

    • Administer this compound or vehicle control via oral gavage at the predetermined dose and schedule (e.g., daily, twice daily).

    • For combination studies, administer anti-PD-1 antibody via intraperitoneal injection at the appropriate dose and schedule (e.g., twice weekly).

  • Efficacy Endpoints:

    • Continue to monitor tumor volume throughout the study.

    • Record body weight as an indicator of toxicity.

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis to determine significant differences between treatment groups.

Table 2: Example Quantitative Data from a Subcutaneous Model Study

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle1500 ± 150-
This compound (50 mg/kg, BID)825 ± 9545
Anti-PD-1 (10 mg/kg, 2x/week)900 ± 11040
This compound + Anti-PD-1375 ± 6075
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

This protocol outlines the procedure for assessing the in vivo target engagement of this compound by measuring the inhibition of SMAD2/3 phosphorylation.

Materials:

  • Tumor tissue and peripheral blood mononuclear cells (PBMCs) from treated and control mice

  • Protein extraction buffers and protease/phosphatase inhibitors

  • Antibodies for Western blotting or Immunohistochemistry (IHC): anti-pSMAD2/3, anti-SMAD2/3, anti-β-actin

  • Luminex-based immunoassay kits for pSMAD2/3

Procedure:

  • Sample Collection:

    • Tumor Tissue: At the desired time points post-treatment, euthanize a subset of mice from each group and excise the tumors. Flash-freeze a portion for Western blot analysis and fix another portion in formalin for IHC.

    • PBMCs: Collect whole blood via cardiac puncture into EDTA-containing tubes. Isolate PBMCs using a density gradient centrifugation method.

  • Western Blot Analysis:

    • Homogenize frozen tumor tissue and extract proteins.

    • Determine protein concentration and perform SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against pSMAD2/3 and total SMAD2/3. Use β-actin as a loading control.

    • Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.

  • Immunohistochemistry (IHC):

    • Process formalin-fixed, paraffin-embedded tumor sections.

    • Perform antigen retrieval and block endogenous peroxidases.

    • Incubate with primary antibody against pSMAD2/3.

    • Apply a secondary antibody and a detection reagent.

    • Counterstain with hematoxylin and mount.

    • Analyze slides under a microscope to assess the levels and localization of pSMAD2/3 staining.

  • Luminex Assay for PBMCs and Skin:

    • Lyse isolated PBMCs or skin punches to extract protein.

    • Follow the manufacturer's protocol for the Luminex-based pSMAD2/3 immunoassay to quantify the levels of phosphorylated SMAD2/3.[8]

Table 3: Example Pharmacodynamic Data

Treatment GroupRelative pSMAD2/3 Levels in Tumor (vs. Vehicle)
Vehicle1.00
This compound (50 mg/kg, 2h post-dose)0.25
This compound (50 mg/kg, 24h post-dose)0.60

Visualizations

GFH018_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII Binds TGF-βRI TGF-βRI TGF-βRII->TGF-βRI Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-βRI->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 SMAD Complex SMAD Complex pSMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus This compound This compound This compound->TGF-βRI Inhibits Tumor Progression Tumor Progression Gene Transcription->Tumor Progression Leads to Experimental_Workflow cluster_setup Study Setup cluster_monitoring Monitoring & Treatment cluster_endpoints Endpoint Analysis A 1. Select Syngeneic Model (e.g., CT26) B 2. Culture & Prepare Tumor Cells A->B C 3. Implant Tumor Cells Subcutaneously B->C D 4. Monitor Tumor Growth (Calipers) C->D E 5. Randomize Mice (Tumor Volume ~100mm³) D->E Tumors Established F 6. Initiate Treatment (this compound, Vehicle, Combo) E->F G 7. Continue Monitoring Tumor Volume & Body Weight F->G H 8. Euthanize & Excise Tumors G->H Study Conclusion I 9. Data Analysis (Efficacy & PD Biomarkers) H->I

References

Application Notes and Protocols for Studying Epithelial-Mesenchymal Transition (EMT) with GFH018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI). The TGF-β signaling pathway is a critical driver of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] By targeting TGF-βRI, this compound provides a valuable tool for researchers to investigate the mechanisms of EMT and evaluate the therapeutic potential of inhibiting this pathway. These application notes provide detailed protocols for utilizing this compound to study EMT in cancer cell lines.

Mechanism of Action: Inhibition of the TGF-β/SMAD Signaling Pathway

This compound is an ATP-competitive inhibitor of the TGF-βRI kinase.[3] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. The activated TGF-βRI then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes, including those that orchestrate the EMT program.[4][5] this compound blocks the phosphorylation of SMAD2/3, thereby inhibiting the downstream signaling cascade that leads to EMT.[4]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-βRII TGF-beta->TGF-beta_RII Binds TGF-beta_RI TGF-βRI TGF-beta_RII->TGF-beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF-beta_RI->SMAD2_3 pSMAD2_3 pSMAD2/3 TGF-beta_RI->pSMAD2_3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc pSMAD2/3-SMAD4 Complex SMAD_complex->SMAD_complex_nuc Translocates This compound This compound This compound->TGF-beta_RI Inhibits Target_Genes EMT Target Gene Transcription SMAD_complex_nuc->Target_Genes Activates

Caption: TGF-β/SMAD signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

Parameter Value Reference

| TGF-βRI Kinase Inhibition IC₅₀ | 70.5 nM | |

Table 2: Phase I Clinical Trial Data for this compound Monotherapy

Parameter Finding Reference
Recommended Phase II Dose (RP2D) 85 mg BID (14 days on / 14 days off) [4][6]
Mean Half-life (5-85 mg) 2.25 - 8.60 hours [4][6]

| Preliminary Efficacy (Advanced Solid Tumors) | 18.0% of patients achieved stable disease |[4][6] |

Experimental Protocols

Protocol 1: Induction of EMT with TGF-β and Reversal with this compound

This protocol describes the induction of EMT in epithelial cancer cells using TGF-β and the subsequent reversal of the mesenchymal phenotype with this compound.

Materials:

  • Epithelial cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant Human TGF-β1

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate epithelial cancer cells at a density that will result in 50-60% confluency after 24 hours.

  • TGF-β Induction of EMT:

    • After 24 hours, replace the medium with fresh medium containing a final concentration of 5-10 ng/mL of TGF-β1.

    • Culture the cells for 48-72 hours to induce a mesenchymal phenotype. Visually confirm morphological changes (e.g., elongated, spindle-like shape).

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • For cells that have undergone EMT, replace the TGF-β-containing medium with fresh medium containing TGF-β and this compound at desired concentrations (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) group.

    • Incubate for an additional 24-48 hours.

  • Analysis: Harvest cells for downstream analysis as described in the following protocols (Western Blot, qRT-PCR, Migration/Invasion Assays).

Protocol 2: Western Blot Analysis of EMT Marker Expression

This protocol details the analysis of key epithelial and mesenchymal protein markers.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells with RIPA buffer and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities and normalize to the loading control.

Table 3: Example Data - Western Blot Analysis of EMT Markers

Treatment Relative E-cadherin Expression Relative Vimentin Expression
Control 1.00 1.00
TGF-β (10 ng/mL) 0.25 4.50

| TGF-β + this compound (500 nM) | 0.85 | 1.50 |

Protocol 3: Cell Migration Assay (Wound Healing)

This assay assesses the effect of this compound on the migratory capacity of cancer cells.

Wound_Healing_Workflow A 1. Culture cells to confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Wash to remove debris B->C D 4. Add medium with TGF-β and/or this compound C->D E 5. Image at 0h D->E F 6. Incubate for 12-24h E->F G 7. Image at final timepoint F->G H 8. Measure wound closure G->H

Caption: Experimental workflow for the wound healing (scratch) assay.

Procedure:

  • Cell Seeding: Plate cells in a 6-well plate and grow to a confluent monolayer.

  • Wound Creation: Create a "scratch" in the monolayer with a sterile 200 µL pipette tip.

  • Treatment: Wash with PBS to remove detached cells and replace with medium containing the appropriate treatments (Control, TGF-β, TGF-β + this compound).

  • Imaging: Capture images of the scratch at 0 hours and after 12-24 hours.

  • Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure.

Table 4: Example Data - Wound Healing Assay

Treatment Wound Closure (%)
Control 20
TGF-β (10 ng/mL) 85

| TGF-β + this compound (500 nM) | 35 |

Protocol 4: Cell Invasion Assay (Transwell)

This protocol evaluates the effect of this compound on the invasive potential of cancer cells through a basement membrane matrix.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Insert Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the transwell inserts with the Matrigel solution and incubate at 37°C to allow for gelation.

  • Cell Seeding: Resuspend cells that have been pre-treated (Control, TGF-β, TGF-β + this compound) in serum-free medium and seed them into the upper chamber of the inserts.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Staining and Quantification:

    • Remove non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

Table 5: Example Data - Transwell Invasion Assay

Treatment Relative Invasion (%)
Control 100
TGF-β (10 ng/mL) 350

| TGF-β + this compound (500 nM) | 120 |

Conclusion

This compound is a specific and potent inhibitor of TGF-βRI, making it an excellent research tool for elucidating the role of the TGF-β pathway in the complex process of epithelial-mesenchymal transition. The protocols outlined above provide a framework for investigating the effects of this compound on EMT induction, marker expression, and the associated functional consequences of cell migration and invasion. These studies can contribute to a better understanding of EMT in cancer and aid in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Studying Cancer Cell Migration and Invasion with GFH018

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GFH018 is a potent and selective small molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI) kinase. The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and motility. In the context of cancer, dysregulation of this pathway is frequently observed and has been implicated in promoting tumor progression, metastasis, and immune evasion. Specifically, TGF-β signaling can induce an epithelial-to-mesenchymal transition (EMT), a key process by which cancer cells acquire migratory and invasive properties. This compound blocks TGF-β signal transduction by inhibiting TGF-βRI, thereby preventing the phosphorylation of downstream mediators like SMAD2 and SMAD3. This inhibition can reverse the immunosuppressive tumor microenvironment and impede cancer cell migration and invasion, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][2][3][4][5][6][7][8]

These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cell migration and invasion in vitro.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of TGF-βRI (also known as ALK5). By binding to the kinase domain of TGF-βRI, this compound prevents its activation by the TGF-β ligand-bound TGF-β receptor II (TGF-βRII). This blockade inhibits the subsequent phosphorylation and activation of the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. Once phosphorylated, SMAD2 and SMAD3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes involved in cell migration, invasion, and EMT. By inhibiting this initial phosphorylation step, this compound effectively abrogates the downstream signaling cascade.[1][3][4][5]

Quantitative Data Summary

While specific quantitative data on the effects of this compound on cell migration and invasion from publicly available, peer-reviewed literature is limited, the following tables provide a template for how such data could be structured and presented. The IC50 values for this compound's kinase inhibitory activity have been reported.

Table 1: Kinase Inhibitory Activity of this compound

TargetIC50 (nM)SelectivityReference
TGF-βRI (ALK5)40>60-fold vs. p38α MAPK[1]
TGF-βRI70.5Selective inhibitor[5]

Table 2: Example Data - Effect of this compound on Cancer Cell Migration (Wound Healing Assay)

Cell LineThis compound Concentration (nM)% Wound Closure at 24h (Mean ± SD)% Inhibition of Migration (Mean ± SD)
MDA-MB-2310 (Vehicle)85 ± 50
1065 ± 623.5
5040 ± 452.9
10025 ± 570.6
A5490 (Vehicle)90 ± 40
1070 ± 522.2
5045 ± 650.0
10030 ± 466.7

Table 3: Example Data - Effect of this compound on Cancer Cell Invasion (Transwell Matrigel Invasion Assay)

Cell LineThis compound Concentration (nM)Number of Invaded Cells per Field (Mean ± SD)% Inhibition of Invasion (Mean ± SD)
PC-30 (Vehicle)150 ± 120
10110 ± 1026.7
5065 ± 856.7
10030 ± 580.0
HT-10800 (Vehicle)200 ± 150
10145 ± 1127.5
5080 ± 960.0
10040 ± 680.0

Signaling Pathway and Experimental Workflow Diagrams

TGF_beta_signaling_pathway TGF-β Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates This compound This compound This compound->TGFbRI Inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds to SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates DNA Target Gene Promoters SMAD_complex_nuc->DNA Binds Transcription Gene Transcription (Migration, Invasion, EMT) DNA->Transcription Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Assessing this compound Effects cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Wound_Healing 3a. Wound Healing (Migration Assay) Cell_Culture->Wound_Healing Transwell_Migration 3b. Transwell Migration (Migration Assay) Cell_Culture->Transwell_Migration Matrigel_Invasion 3c. Matrigel Invasion (Invasion Assay) Cell_Culture->Matrigel_Invasion GFH018_Prep 2. Prepare this compound Stock and Working Solutions GFH018_Prep->Wound_Healing GFH018_Prep->Transwell_Migration GFH018_Prep->Matrigel_Invasion Imaging 4. Image Acquisition Wound_Healing->Imaging Transwell_Migration->Imaging Matrigel_Invasion->Imaging Quantification 5. Quantification of Migration/Invasion Imaging->Quantification Data_Presentation 6. Data Presentation (Tables and Graphs) Quantification->Data_Presentation

Caption: General workflow for studying this compound's effect on cancer cells.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound to study its effects on cancer cell migration and invasion. Optimization of cell seeding density, this compound concentration, and incubation times is recommended for each specific cell line.

Protocol 1: Wound Healing (Scratch) Assay for Cell Migration

This assay is a simple and widely used method to study collective cell migration in two dimensions.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tips or a specialized wound-making tool

  • Phosphate-buffered saline (PBS)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Incubate the cells at 37°C in a 5% CO₂ incubator until they reach 90-100% confluency.

  • Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free medium and incubate for 12-24 hours prior to the assay.

  • Creating the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at designated locations in each well using a microscope at 4x or 10x magnification. These will serve as the baseline (T=0).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 2: Transwell Migration Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 24-well Transwell plates with inserts (e.g., 8.0 µm pore size)

  • Chemoattractant (e.g., medium with 10% FBS)

  • PBS

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope with a camera

Procedure:

  • Preparation of Lower Chamber: Add 600 µL of chemoattractant (e.g., complete medium) to the lower wells of the 24-well plate.

  • Cell Preparation: Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

  • Treatment: Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

  • Cell Seeding: Add 100-200 µL of the treated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Fixation: Fix the migrated cells on the underside of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.

  • Staining: Stain the fixed cells by immersing the inserts in a staining solution (e.g., Crystal Violet) for 10-15 minutes.

  • Washing: Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Image Acquisition and Quantification: Visualize and count the migrated cells on the underside of the membrane using an inverted microscope. Capture images from several random fields and count the number of stained cells.

Protocol 3: Matrigel Invasion Assay

This assay is a modification of the Transwell migration assay and measures the ability of cells to invade through a basement membrane matrix.

Materials:

  • All materials listed for the Transwell Migration Assay

  • Matrigel™ Basement Membrane Matrix (or similar)

  • Cold, serum-free cell culture medium

  • Ice

  • Pre-chilled pipette tips

Procedure:

  • Coating Transwell Inserts: Thaw Matrigel™ on ice overnight. Dilute the Matrigel™ with cold, serum-free medium to the desired concentration (e.g., 1 mg/mL). Add 50-100 µL of the diluted Matrigel™ to the upper chamber of the Transwell inserts, ensuring the membrane is evenly coated.

  • Polymerization: Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the Matrigel™ to solidify.

  • Rehydration: Gently add warm, serum-free medium to the upper chamber and incubate for 30 minutes to rehydrate the Matrigel™. Carefully remove the medium before adding the cells.

  • Follow Transwell Migration Assay Protocol: Proceed with steps 1-10 of the Transwell Migration Assay protocol, seeding the this compound-treated cells onto the Matrigel™-coated inserts. The incubation time for the invasion assay may need to be longer than for the migration assay (e.g., 24-72 hours) to allow for matrix degradation and invasion.

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in cancer cell migration and invasion. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments to elucidate the anti-migratory and anti-invasive effects of this compound. Careful optimization of experimental conditions for specific cell lines is crucial for obtaining robust and reproducible data. The provided templates for data presentation and visualization of the signaling pathway and experimental workflows are intended to facilitate clear and comprehensive reporting of findings.

References

Troubleshooting & Optimization

Technical Support Center: GFH018 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GFH018, a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an ATP-competitive inhibitor of TGF-βRI (ALK5).[1] By binding to the kinase domain of TGF-βRI, it blocks the receptor's ability to phosphorylate and activate its downstream targets, the SMAD proteins (specifically SMAD2 and SMAD3).[2][3][4] This inhibition of SMAD phosphorylation prevents their translocation to the nucleus, thereby blocking the transcription of TGF-β target genes involved in processes such as cell growth, differentiation, and immune regulation.[3][5]

Q2: What are the key preclinical applications of this compound?

A2: Preclinical studies have demonstrated that this compound can inhibit TGF-β-induced SMAD phosphorylation, suppress tumor cell migration, inhibit the differentiation of regulatory T cells (Tregs), and exhibit anti-angiogenic effects.[2] It has shown anti-tumor efficacy in various in vivo models, both as a monotherapy and in combination with anti-PD-(L)1 antibodies.[1][2]

Q3: What is the IC50 of this compound?

A3: this compound has a kinase inhibitory activity IC50 of 70.5 nM for TGF-βRI.[2] Another source reports an IC50 of 40 nM.

Q4: What are the known off-target effects of this compound?

A4: this compound has been shown to be highly selective for TGF-βRI, with over 60-fold selectivity against p38α MAPK. While extensive off-target profiling is not publicly available, its selectivity is a key feature highlighted in its discovery.

Q5: How should I store and handle this compound?

A5: For long-term storage, this compound solid powder should be stored at -20°C. For short-term storage, it can be kept at 4°C for a few weeks. Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of SMAD phosphorylation in Western blot.

  • Question: I am not seeing a decrease in phosphorylated SMAD2/3 levels after treating my cells with this compound. What could be the problem?

  • Answer:

    • Cell Line Selection: Ensure your cell line has an active TGF-β signaling pathway. Not all cell lines are responsive to TGF-β stimulation. You can test this by treating with recombinant TGF-β and probing for pSMAD2/3.

    • This compound Concentration: The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a range around the reported IC50 (e.g., 50 nM to 1 µM).

    • Treatment Time: The timing of this compound treatment relative to TGF-β stimulation is critical. Pre-incubating the cells with this compound for at least 1-2 hours before adding TGF-β is recommended to ensure the inhibitor has entered the cells and engaged its target.

    • Reagent Quality: Verify the activity of your recombinant TGF-β. Also, ensure your this compound stock solution is properly prepared and has not degraded.

    • Western Blot Protocol: The detection of phosphorylated proteins requires a specific protocol. Ensure you are using phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target proteins. Use a BSA-based blocking buffer, as milk can sometimes interfere with phospho-antibody binding.

Issue 2: High background or non-specific bands in pSMAD Western blot.

  • Question: My Western blot for phosphorylated SMAD is showing high background, making it difficult to interpret the results. How can I improve this?

  • Answer:

    • Antibody Specificity: Use a well-validated antibody for phosphorylated SMAD2/3. Check the manufacturer's datasheet for recommended applications and dilutions.

    • Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C. A 3-5% BSA solution in TBST is recommended for phospho-antibodies.

    • Washing Steps: Increase the number and duration of your washing steps after primary and secondary antibody incubations to remove non-specific binding.

    • Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.

Issue 3: Inconsistent results in in vitro angiogenesis assays.

  • Question: I am getting variable results in my tube formation assay when using this compound. What are the potential causes?

  • Answer:

    • Cell Health: Ensure your endothelial cells (e.g., HUVECs) are healthy and not passaged too many times, as this can affect their ability to form tubes.

    • Matrix Consistency: The thickness and polymerization of your basement membrane matrix (e.g., Matrigel) are critical. Ensure the matrix is thawed and handled on ice to prevent premature polymerization. The volume used per well should be consistent.

    • This compound Concentration: As with other assays, perform a dose-response curve to find the optimal inhibitory concentration of this compound for your specific endothelial cells.

    • Assay Duration: The timing of the assay is crucial. Tube formation can be dynamic, with formation and regression over time. Establish a time-course experiment to identify the optimal endpoint for imaging and quantification.

Issue 4: Difficulty in assessing Treg differentiation.

  • Question: I am trying to assess the effect of this compound on Treg differentiation, but my results are unclear. What should I check?

  • Answer:

    • Treg Induction Protocol: The differentiation of naive CD4+ T cells into Tregs is typically induced by TGF-β and IL-2. Ensure your protocol for Treg induction is optimized and consistently yields a good percentage of FOXP3+ cells in your control group.

    • This compound Treatment Timing: Add this compound at the beginning of the differentiation culture to effectively block the TGF-β signaling required for Treg induction.

    • Flow Cytometry Gating: Careful gating is essential for identifying the CD4+FOXP3+ Treg population. Use appropriate isotype controls for your FOXP3 antibody to set your gates correctly.

    • Cell Viability: High concentrations of any small molecule inhibitor can be toxic to primary cells. Perform a viability assay to ensure that the observed decrease in Tregs is not due to general cytotoxicity.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/AssayReference
TGF-βRI Kinase IC5070.5 nMKinase Assay[2]
TGF-βRI Kinase IC5040 nMKinase Assay
NIH 3T3 Proliferation IC500.73 µMProliferation Assay

Table 2: Summary of Preclinical Effects of this compound

EffectModel SystemKey FindingsReference
Inhibition of SMAD PhosphorylationIn vitro (various tumor cells)Dose-dependent inhibition of TGF-β-induced SMAD2/3 phosphorylation.[2]
Anti-tumor Efficacy (Monotherapy)In vivo (murine syngeneic models)Suppressed tumor growth.[1][2]
Anti-tumor Efficacy (Combination)In vivo (murine syngeneic models)Synergistic effect with anti-PD-(L)1 antibody in suppressing tumor growth.[1][2]
Inhibition of Treg DifferentiationIn vitroInhibited the induction of regulatory T cells.[2]
Anti-angiogenic EffectIn vitroSignificant inhibitory effect on angiogenesis formation.[2]

Experimental Protocols

Protocol 1: Western Blot for Phospho-SMAD2/3 Inhibition

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, NIH/3T3) and grow to 80-90% confluency.

    • Serum-starve the cells for 18-22 hours.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 nM) for 2 hours.

    • Stimulate cells with 10 ng/mL recombinant human TGF-β3 for 30 minutes.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 1X cell lysis buffer supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate and beta-glycerophosphate).

    • Sonicate the lysate briefly to shear DNA and increase protein recovery.

    • Centrifuge at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a detergent-compatible protein assay.

    • Prepare samples by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Western Blotting:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay

  • Plate Coating:

    • Thaw basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C.

    • Using pre-chilled pipette tips, coat the wells of a 96-well plate with the matrix.

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Cell Seeding and Treatment:

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium.

    • Add this compound at various concentrations to the cell suspension.

    • Seed the cells onto the polymerized matrix.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor tube formation at different time points using a microscope.

    • Capture images for quantification.

  • Quantification:

    • Quantify tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.

Mandatory Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGF-βRII TGF-beta->TGFbRII 1. Ligand Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI 2. Receptor Dimerization & Activation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription 5. Nuclear Translocation & Gene Regulation This compound This compound This compound->TGFbRI Inhibition

Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound.

experimental_workflow cluster_invitro In Vitro Experiments start Cell Culture (e.g., Tumor cells, Endothelial cells, T cells) treatment This compound Treatment (Dose-response) start->treatment assays Functional Assays treatment->assays western Western Blot (pSMAD/SMAD) assays->western angiogenesis Angiogenesis Assay (Tube Formation) assays->angiogenesis treg Treg Differentiation Assay (Flow Cytometry) assays->treg analysis Data Analysis western->analysis angiogenesis->analysis treg->analysis

Caption: General Experimental Workflow for In Vitro Testing of this compound.

troubleshooting_logic start Unexpected Experimental Result check_reagents Verify Reagent Quality (this compound, TGF-β, Antibodies) start->check_reagents check_protocol Review Experimental Protocol (Concentrations, Timing) start->check_protocol check_cells Assess Cell Health & Response (Viability, Passage Number) start->check_cells optimize Optimize Assay Parameters (Dose-response, Time-course) check_reagents->optimize check_protocol->optimize check_cells->optimize rerun Re-run Experiment optimize->rerun

Caption: Logical Flow for Troubleshooting Experimental Results with this compound.

References

Technical Support Center: Optimizing GFH018 Concentration for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro concentration of GFH018, a selective inhibitor of the Transforming Growth Factor-beta Receptor I (TGF-βRI).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that selectively inhibits the TGF-β receptor 1 (TGFbR1), also known as activin receptor-like kinase 5 (ALK5).[1] By blocking the kinase activity of TGF-βRI, this compound prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting TGF-β signal transduction.[2][3] This can lead to enhanced anti-tumor immunity and reduced cancer cell proliferation.[1]

Q2: What is a good starting concentration range for my in vitro experiments with this compound?

A2: A good starting point for determining the optimal concentration of this compound in your cell-based assays is to perform a dose-response experiment. Based on available preclinical data, a broad range from low nanomolar (nM) to low micromolar (µM) is recommended. Specifically, this compound has a reported IC50 of approximately 40-70.5 nM for TGF-βRI kinase inhibition.[2] For cell proliferation inhibition, an IC50 of 0.73 µM has been observed in NIH 3T3 cells. Therefore, a concentration range spanning from 10 nM to 10 µM should be adequate for initial screening in most cancer cell lines.

Q3: How do I determine the optimal this compound concentration for my specific cell line?

A3: The optimal concentration of this compound is cell line-dependent. To determine this, you should perform a dose-response curve using a relevant functional assay, such as a cell viability assay (e.g., MTT, CellTiter-Glo®) or a target engagement assay (e.g., Western blot for phosphorylated SMAD2/3). The goal is to identify the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your desired endpoint.

Q4: Are there any known IC50 values for this compound in specific cancer cell lines?

A4: While extensive public data on this compound's IC50 values across a wide panel of cancer cell lines is limited, some key values have been reported. Preclinical data has shown its anti-tumor properties in vitro.[4][5][6][7][8] The following table summarizes the currently available data. Researchers are encouraged to determine the specific IC50 for their cell line of interest.

Data Presentation: this compound In Vitro Activity

Target/ProcessCell Line/SystemIC50/Effective ConcentrationReference
TGF-βRI Kinase ActivityCell-free assay70.5 nM[2][9]
TGF-βRI (ALK5)Cell-free assay40 nM
Proliferation InhibitionNIH 3T3 cells0.73 µM
pSMAD3 Inhibition (~50%)Mouse H22 models125 ng/mL (~324 nM)[3]

Note: The conversion of ng/mL to nM is based on the molecular weight of this compound (385.42 g/mol ).

Experimental Protocols & Troubleshooting

A critical step in using this compound is to determine its optimal concentration for your specific experimental setup. Below are detailed protocols for common assays and a troubleshooting guide.

Protocol 1: Determining IC50 using a Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Your cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting range is 10 µM, 1 µM, 0.1 µM, 0.01 µM, and a no-drug control.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period relevant to your experimental endpoint (typically 48-72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Assessing Target Engagement by Western Blot for Phospho-SMAD2/3

Objective: To confirm that this compound inhibits TGF-β-induced SMAD2/3 phosphorylation in your cell line.

Materials:

  • Your cancer cell line of interest

  • Serum-free cell culture medium

  • This compound stock solution

  • Recombinant human TGF-β1

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total SMAD2/3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an unstimulated control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

    • Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-SMAD2/3 and normalize to total SMAD2/3 and the loading control.

    • Observe the dose-dependent inhibition of TGF-β1-induced SMAD phosphorylation by this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect of this compound - Concentration is too low.- Incubation time is too short.- Compound has degraded.- Cell line is resistant to TGF-β signaling inhibition.- Test a higher concentration range (up to 10 µM).- Increase the incubation time (e.g., 72 hours).- Prepare fresh dilutions of this compound from a new stock.- Confirm TGF-β pathway activity in your cell line (e.g., by checking for TGF-β-induced pSMAD).
High variability between replicates - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects in the plate.- Ensure a single-cell suspension before seeding.- Mix the compound dilutions thoroughly before adding to the wells.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Excessive cell death even at low concentrations - The compound is highly cytotoxic to the cell line.- Solvent (DMSO) concentration is too high.- Use a lower concentration range.- Reduce the incubation time.- Ensure the final DMSO concentration is below 0.5%.
Phospho-SMAD signal is weak or absent - Inefficient TGF-β1 stimulation.- Low antibody quality.- Issues with protein extraction or Western blotting.- Confirm the activity of your TGF-β1 stock.- Optimize the TGF-β1 stimulation time and concentration.- Use a validated antibody and optimize antibody concentrations.- Ensure the use of phosphatase inhibitors in your lysis buffer.

Visualizations

TGF_beta_Signaling_Pathway TGF-β Signaling Pathway and this compound Inhibition cluster_Nucleus TGF-β Signaling Pathway and this compound Inhibition TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates This compound This compound This compound->TGFbRI Inhibits pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Determining Optimal this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Result CellCulture 1. Culture Cell Line DoseResponse 3. Dose-Response Assay (e.g., MTT) CellCulture->DoseResponse GFH018Prep 2. Prepare this compound Stock GFH018Prep->DoseResponse IC50 5. Calculate IC50/EC50 DoseResponse->IC50 TargetEngage 4. Target Engagement Assay (e.g., Western Blot for pSMAD) Confirm 6. Confirm Target Inhibition TargetEngage->Confirm IC50->TargetEngage OptimalConc Optimal Concentration for Further Experiments Confirm->OptimalConc Troubleshooting_Tree Troubleshooting Decision Tree for this compound Experiments Start Start Troubleshooting Issue What is the primary issue? Start->Issue NoEffect No Observable Effect Issue->NoEffect No Effect HighVariability High Variability Issue->HighVariability High Variability HighToxicity High Toxicity Issue->HighToxicity High Toxicity CheckConc Increase this compound Concentration NoEffect->CheckConc CheckSeeding Optimize Cell Seeding HighVariability->CheckSeeding LowerConc Decrease this compound Concentration HighToxicity->LowerConc CheckTime Increase Incubation Time CheckConc->CheckTime Still no effect CheckStock Use Fresh this compound Stock CheckTime->CheckStock Still no effect CheckMixing Ensure Thorough Mixing CheckSeeding->CheckMixing Still variable CheckEdge Address Edge Effects CheckMixing->CheckEdge Still variable CheckDMSO Verify Final DMSO Concentration LowerConc->CheckDMSO Still toxic

References

GFH018 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of GFH018 in research settings. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective ATP-competitive inhibitor of the Transforming Growth Factor-beta Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1] Its primary mechanism of action is to block the TGF-β signaling pathway, which is often dysregulated in cancer.[1]

Q2: What are the known off-target effects of this compound at a molecular level?

Preclinical studies have indicated that this compound exhibits high selectivity. The most well-characterized off-target kinase interaction is with p38α mitogen-activated protein kinase (MAPK), against which this compound is reported to be over 60-fold more selective for TGF-βRI.[1] A comprehensive public kinase selectivity panel for this compound against a broad range of kinases is not currently available.

Beyond direct kinase inhibition, preclinical research has shown that this compound can modulate the tumor microenvironment through mechanisms that could be considered off-target in a non-cancer context. These include:

  • Inhibition of regulatory T cell (Treg) induction: This can enhance anti-tumor immunity.

  • Reversal of M2 macrophage phenotype to a pro-inflammatory M1 phenotype.

  • Inhibition of angiogenesis (new blood vessel formation).

Q3: What are the observed side effects of this compound in clinical trials?

The first-in-human phase I clinical trial of this compound monotherapy in patients with advanced solid tumors has provided valuable safety data. The most common treatment-related adverse events (TRAEs) are generally mild to moderate.[2]

Troubleshooting Guides

This section provides guidance for addressing specific issues that may arise during in vitro and in vivo experiments with this compound.

Issue 1: Unexpected cell toxicity or reduced proliferation in non-target cell lines.

  • Possible Cause: The cell line may express kinases that are inhibited by this compound at the concentration used.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: First, ensure that the observed effects are not due to potent on-target (TGF-βRI) inhibition, as the TGF-β pathway is involved in various cellular processes.

    • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which the toxic effects are observed and compare it to the IC50 for TGF-βRI.

    • Literature Search: Check if the affected cell line is known to be sensitive to inhibitors of kinases that are potential off-targets of this compound (e.g., p38 MAPK).

    • Control Compound: Use a structurally different TGF-βRI inhibitor as a control to see if the effect is specific to this compound's chemical scaffold.

Issue 2: Inconsistent results in immune cell modulation assays (Treg or macrophage polarization).

  • Possible Cause: Variability in primary cell donors, cell culture conditions, or the timing of this compound treatment.

  • Troubleshooting Steps:

    • Standardize Cell Source: Use cells from the same donor or a well-characterized cell line for a set of experiments.

    • Optimize this compound Timing: The timing of inhibitor addition relative to the stimulation of differentiation or polarization can be critical. Test different time points (e.g., pre-treatment, co-treatment).

    • Confirm Cytokine Activity: Ensure that the cytokines used for inducing Treg differentiation (e.g., TGF-β, IL-2) or macrophage polarization (e.g., IL-4, IL-13 for M2; IFN-γ, LPS for M1) are active and used at optimal concentrations.

    • Flow Cytometry Panel: Use a comprehensive panel of markers to characterize the cell populations accurately.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound's potency and clinical adverse events.

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. p38α
TGF-βRI (ALK5)40>60-fold

Note: A broad kinase selectivity panel for this compound is not publicly available.

Table 2: Common Treatment-Related Adverse Events (TRAEs) from Phase I Clinical Trial of this compound Monotherapy

Adverse EventAny Grade Incidence (%)Grade ≥3 Incidence (%)
Proteinuria26.02.0
AST Increased18.00
Anemia14.02.0
ALT Increased12.00
GGT Increased10.00
ALP Increased10.00
LDH Increased10.00

Experimental Protocols

Below are detailed, representative methodologies for key experiments to assess the on- and off-target effects of this compound.

1. TGF-βRI Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general method for determining the in vitro potency of an inhibitor against a purified kinase.

  • Materials:

    • Recombinant human TGF-βRI (ALK5) enzyme

    • Myelin Basic Protein (MBP) or a specific peptide substrate

    • ATP

    • This compound (or other test compounds)

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add 1 µL of the this compound dilution or vehicle control (DMSO).

    • Add 2 µL of TGF-βRI enzyme solution to each well.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for TGF-βRI.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

2. In Vitro Regulatory T Cell (Treg) Induction Assay

This assay assesses the effect of this compound on the differentiation of naive T cells into Tregs.

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs)

    • Naive CD4+ T Cell Isolation Kit

    • Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)

    • Recombinant human IL-2

    • Recombinant human TGF-β1

    • This compound

    • RPMI-1640 medium with 10% FBS

    • Flow cytometry antibodies: Anti-CD4, Anti-CD25, Anti-FoxP3

  • Procedure:

    • Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.

    • Activate the naive CD4+ T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

    • Culture the cells in RPMI-1640 medium supplemented with IL-2 and TGF-β1 to induce Treg differentiation.

    • Treat the cells with varying concentrations of this compound or vehicle control.

    • Culture the cells for 3-5 days.

    • Harvest the cells and stain for surface markers (CD4, CD25) followed by intracellular staining for the Treg transcription factor FoxP3.

    • Analyze the percentage of CD4+CD25+FoxP3+ cells by flow cytometry.

3. Macrophage Polarization Assay

This protocol evaluates the effect of this compound on the polarization of macrophages to M1 or M2 phenotypes.

  • Materials:

    • Human monocytic cell line (e.g., THP-1) or primary human monocytes

    • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

    • M-CSF for primary monocyte differentiation

    • For M1 polarization: IFN-γ and LPS

    • For M2 polarization: IL-4 and IL-13

    • This compound

    • RPMI-1640 medium with 10% FBS

    • Flow cytometry antibodies: Anti-CD80, Anti-CD86 (M1 markers), Anti-CD163, Anti-CD206 (M2 markers)

    • Reagents for qPCR or ELISA to measure cytokine expression (e.g., TNF-α, IL-1β for M1; IL-10, CCL18 for M2)

  • Procedure:

    • Differentiate THP-1 cells into M0 macrophages by treating with PMA for 24-48 hours, or differentiate primary monocytes with M-CSF for 5-7 days.

    • Polarize the M0 macrophages by adding M1-polarizing cytokines (IFN-γ and LPS) or M2-polarizing cytokines (IL-4 and IL-13).

    • Concurrently treat the cells with different concentrations of this compound or vehicle control.

    • Culture for 24-72 hours.

    • Analyze macrophage phenotype by:

      • Flow Cytometry: Stain for M1 and M2 surface markers.

      • qPCR: Analyze the gene expression of M1 and M2 markers.

      • ELISA: Measure the secretion of M1 and M2 cytokines in the culture supernatant.

4. In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Basement membrane extract (e.g., Matrigel)

    • This compound

    • 96-well plates

  • Procedure:

    • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

    • Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.

    • Treat the HUVEC suspension with various concentrations of this compound or vehicle control.

    • Seed the treated HUVECs onto the solidified basement membrane matrix.

    • Incubate the plate for 4-18 hours to allow for tube formation.

    • Visualize the tube-like structures using a microscope and capture images.

    • Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflows to investigate its effects.

TGF_beta_Signaling_Pathway TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Binding This compound This compound TGFbRI TGF-βRI (ALK5) (On-Target) TGFbRII->TGFbRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation This compound->TGFbRI Inhibition pSMAD23 p-SMAD2/3 SMAD4 SMAD4 SMAD_complex SMAD Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus 5. Nuclear Translocation Gene_Transcription Gene Transcription (e.g., cell cycle arrest, EMT)

Caption: On-target effect of this compound on the TGF-β signaling pathway.

Troubleshooting_Workflow Start Unexpected Experimental Outcome (e.g., cell toxicity, altered phenotype) Check_Concentration Is this compound concentration within the expected range for on-target effects? Start->Check_Concentration On_Target_Hypothesis Hypothesis: Potent on-target effect in the specific cell model. Check_Concentration->On_Target_Hypothesis Yes Off_Target_Hypothesis Hypothesis: Potential off-target effect. Check_Concentration->Off_Target_Hypothesis No Perform_Dose_Response Perform Dose-Response Curve On_Target_Hypothesis->Perform_Dose_Response Off_Target_Hypothesis->Perform_Dose_Response Compare_IC50 Compare experimental EC50 to known TGF-βRI IC50. Perform_Dose_Response->Compare_IC50 Literature_Search Review literature for known sensitivities of the cell line. Compare_IC50->Literature_Search Dissimilar Conclusion_On_Target Conclusion: Likely an on-target effect. Compare_IC50->Conclusion_On_Target Similar Control_Compound Use a structurally distinct TGF-βRI inhibitor. Literature_Search->Control_Compound Conclusion_Off_Target Conclusion: Likely an off-target effect. Control_Compound->Conclusion_Off_Target

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Experimental_Workflow_Off_Target Start Investigate Potential Off-Target Effects of this compound Kinase_Profiling Broad Kinase Panel Screening (e.g., KinomeScan) Start->Kinase_Profiling Cell_Based_Assays Cell-Based Phenotypic Assays Start->Cell_Based_Assays Data_Analysis Data Analysis and Target Identification Kinase_Profiling->Data_Analysis Treg_Assay Treg Induction/Suppression Assay Cell_Based_Assays->Treg_Assay Macrophage_Assay Macrophage Polarization Assay Cell_Based_Assays->Macrophage_Assay Angiogenesis_Assay Angiogenesis (Tube Formation) Assay Cell_Based_Assays->Angiogenesis_Assay Treg_Assay->Data_Analysis Macrophage_Assay->Data_Analysis Angiogenesis_Assay->Data_Analysis Identify_Off_Targets Identify Potential Off-Target Kinases (IC50 values) Data_Analysis->Identify_Off_Targets Characterize_Phenotype Characterize Phenotypic Changes (e.g., altered cell populations, morphology) Data_Analysis->Characterize_Phenotype Conclusion Comprehensive Off-Target Profile Identify_Off_Targets->Conclusion Characterize_Phenotype->Conclusion

Caption: Experimental workflow for characterizing off-target effects.

References

GFH018 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of GFH018, a potent and selective TGF-βRI inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under controlled conditions to prevent degradation. Based on information from suppliers, the following conditions are recommended:

  • Short-term storage (days to weeks): 0 - 4°C in a dry, dark environment.[1]

  • Long-term storage (months to years): -20°C in a dry, dark environment.[1]

It is crucial to minimize exposure to light and moisture. The product is generally stable for a few weeks during ordinary shipping at ambient temperatures.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: The preparation and storage of stock solutions are critical for maintaining the activity of this compound. While specific data on the stability of this compound in various solvents is not publicly available, general best practices for small molecule inhibitors should be followed. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquots of stock solutions should be stored at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent will depend on the specific experimental requirements.

Q3: Is this compound sensitive to light?

A3: While specific photostability studies for this compound are not publicly available, it is recommended to protect the solid compound and its solutions from light.[1] Many complex organic molecules can be degraded by exposure to UV and visible light. Therefore, storing this compound in amber vials or containers wrapped in aluminum foil is a recommended precautionary measure.

Q4: What is the known mechanism of action for this compound?

A4: this compound is a small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[2][3] By inhibiting the kinase activity of TGF-βRI, this compound blocks the downstream signaling cascade mediated by SMAD proteins. This pathway is involved in various cellular processes, including cell growth, differentiation, and immune regulation. In the context of cancer, the TGF-β signaling pathway can promote tumor progression and metastasis.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.- Verify that the solid compound and stock solutions have been stored according to the recommended conditions (see table below).- Prepare fresh stock solutions for critical experiments.- Perform a quality control check of the compound if possible.
Loss of compound activity over time Instability of this compound in the chosen solvent or experimental buffer.- Aliquot stock solutions to minimize freeze-thaw cycles.- If possible, conduct a small-scale stability study of this compound in your specific experimental buffer and at the working temperature.- Consider preparing fresh dilutions from a newly prepared stock solution for each experiment.
Precipitation of this compound in aqueous solutions Low aqueous solubility of the compound.- Ensure the final concentration of the organic solvent used to dissolve this compound is compatible with your experimental system and does not exceed recommended limits.- Sonication may help to dissolve the compound.- If precipitation persists, consider using a different solvent system or formulation, if appropriate for your experiment.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Duration Temperature Additional Conditions Reference
SolidShort-term (days to weeks)0 - 4°CDry, dark[1]
SolidLong-term (months to years)-20°CDry, dark[1]
Stock SolutionsShort-term-20°C or -80°CAliquoted to avoid freeze-thaw cyclesGeneral Best Practice

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not publicly available. However, a general approach to assessing the stability of a small molecule inhibitor in a research setting would involve the following steps:

General Protocol for Assessing Solution Stability:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Incubation Conditions: Aliquot the stock solution into separate vials and store them under various conditions relevant to your experiments (e.g., different temperatures: 4°C, room temperature, 37°C; exposure to light vs. dark).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

  • Analysis: Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the results over time to the initial time point (T=0) to determine the rate of degradation under each condition.

Visualizations

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI recruits and phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 binds SMAD_complex SMAD2/3-SMAD4 Complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription translocates to nucleus and regulates This compound This compound This compound->TGFbRI inhibits

Caption: Mechanism of action of this compound in the TGF-β signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis receive Receive Solid this compound store_solid Store Solid this compound (-20°C, dark, dry) receive->store_solid prepare_stock Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_stock store_stock Store Stock Solution (-20°C or -80°C, aliquoted) prepare_stock->store_stock prepare_working Prepare Working Solution store_stock->prepare_working treat_cells Treat Cells/Samples prepare_working->treat_cells assay Perform Assay treat_cells->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: Recommended experimental workflow for using this compound.

References

Common issues with GFH018 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GFH018, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule, ATP-competitive inhibitor of the TGF-β type I receptor (TGF-βRI/ALK5).[2] By blocking the kinase activity of ALK5, this compound prevents the phosphorylation and subsequent activation of the downstream signaling proteins SMAD2 and SMAD3.[2][3] This action effectively halts the canonical TGF-β signaling cascade, which is involved in numerous cellular processes including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT).[4][5]

Q2: What is the optimal solvent and storage condition for this compound?

A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light. For experimental use, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: In which cell-based assays can this compound be used?

A3: this compound is suitable for a variety of cell-based assays designed to investigate the TGF-β signaling pathway. These include:

  • Western Blotting: To measure the inhibition of SMAD2/SMAD3 phosphorylation.

  • Cell Proliferation/Viability Assays: To assess the cytostatic or cytotoxic effects of TGF-β pathway inhibition.

  • Cell Migration and Invasion Assays: As TGF-β is a potent inducer of cell motility and EMT.[7][8]

  • Immunofluorescence: To visualize the nuclear translocation of SMAD complexes.

Q4: Does this compound inhibit other kinases?

A4: this compound is designed as a highly potent and selective inhibitor of TGF-βRI (ALK5). However, like many kinase inhibitors, off-target effects are possible, especially at high concentrations. It is crucial to use the lowest effective concentration and to include appropriate controls to verify that the observed phenotype is due to the inhibition of the intended target. Some ALK5 inhibitors have shown activity against other members of the TGF-β receptor superfamily, such as ALK4, but are generally inactive against ALK2, 3, and 6.[9]

Troubleshooting Guide

Issue 1: No Inhibition of SMAD2/3 Phosphorylation

Question: I've treated my cells with this compound, but I don't see a decrease in phosphorylated SMAD2/3 (pSMAD2/3) on my Western blot after stimulating with TGF-β1. What could be wrong?

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inactive this compound Ensure the compound has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.
Suboptimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. An insufficient concentration may not be enough to inhibit the kinase effectively.
Timing of Treatment Optimize the pre-incubation time with this compound before adding the TGF-β ligand. A typical pre-incubation time is 1-2 hours, but this may need to be adjusted depending on the cell line. Also, ensure the TGF-β stimulation time is appropriate to induce a robust pSMAD signal (typically 30-60 minutes).
Cell Line Insensitivity Some cell lines may have mutations in the TGF-β signaling pathway downstream of the receptor (e.g., in SMAD4), which could make them appear unresponsive to receptor inhibition.[10] Verify the integrity of the TGF-β pathway in your cell line.
Western Blotting Issues Ensure your Western blot protocol is optimized for detecting phosphorylated proteins. Use fresh lysis buffer containing phosphatase inhibitors. Confirm the quality of your primary antibodies for both pSMAD and total SMAD.[11]
Issue 2: Inconsistent Results in Cell Viability/Proliferation Assays

Question: The IC50 value of this compound in my cell proliferation assay (e.g., MTT or CellTiter-Glo) varies significantly between experiments. Why is this happening?

Possible Causes & Solutions:

CauseTroubleshooting Steps
Dual Role of TGF-β The TGF-β pathway can be either tumor-suppressive (inhibiting proliferation) in early-stage cancers or pro-tumorigenic in advanced cancers.[10][12] Inhibiting the pathway with this compound could therefore lead to either a decrease or an unexpected increase in proliferation depending on the cellular context. Confirm the role of TGF-β in your specific cell model.
Assay Incubation Time The duration of compound exposure can significantly impact the outcome. A 72-hour incubation is common, but shorter or longer times may be necessary. Ensure the incubation time is consistent across all experiments.
Cell Seeding Density Inconsistent initial cell numbers can alter the effective inhibitor-to-cell ratio, leading to variable results. Use a consistent seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment.
Confounding Off-Target Effects At high concentrations, this compound might engage off-target kinases that influence cell proliferation, leading to inconsistent or difficult-to-interpret results.[13] Correlate viability data with on-target pSMAD inhibition to ensure you are working within a specific concentration range.
Issue 3: Unexpected Results in Cell Migration Assays

Question: I expected this compound to block TGF-β-induced cell migration, but the effect is minimal or absent. What should I check?

Possible Causes & Solutions:

CauseTroubleshooting Steps
Non-Canonical Signaling While this compound blocks the canonical SMAD pathway, TGF-β can also signal through non-SMAD pathways (e.g., MAPK, PI3K/Akt) to promote migration.[4][5] Your cell line might rely more heavily on these non-canonical pathways for migration. Investigate the activation of other pathways post-TGF-β treatment.
Incomplete Inhibition The concentration of this compound may be insufficient to fully block the pro-migratory signaling. Confirm that your chosen concentration effectively inhibits pSMAD2/3 in the same cell line under the same conditions.
Assay System Ensure the migration assay (e.g., Transwell or wound healing) is properly optimized.[7][14] For Transwell assays, check the pore size and chemoattractant concentration. For wound healing assays, ensure the "scratch" is of a consistent width.
Basal Migration Level If the cells have a high basal level of migration even without TGF-β stimulation, the effect of inhibiting the TGF-β pathway might be masked. Ensure you have a proper unstimulated control to compare against.

Quantitative Data Summary

The following tables provide hypothetical but representative data for this compound in common cell-based assays. Note: These values are for illustrative purposes and should be determined empirically for your specific experimental system.

Table 1: Inhibitory Potency of this compound on pSMAD2 Induction

Cell LineThis compound IC50 (nM)Assay Type
A549 (Lung Carcinoma)15Western Blot
MDA-MB-231 (Breast Cancer)25Western Blot
HaCaT (Keratinocyte)10In-Cell ELISA
PANC-1 (Pancreatic Cancer)30Western Blot

Table 2: Effect of this compound on Cell Viability (72h Treatment)

Cell LineThis compound GI50 (µM)Assay Type
A549> 10CellTiter-Glo
MDA-MB-2311.5Crystal Violet
HaCaT> 10MTT
PANC-12.8CellTiter-Glo

Signaling Pathways and Experimental Workflows

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII (Constitutively Active Kinase) TGFb->TGFbRII 1. Ligand Binding TGFbRI TGF-β RI (ALK5) (Kinase) TGFbRII->TGFbRI 2. Recruits & Phosphorylates RI SMAD23 SMAD2 / SMAD3 TGFbRI->SMAD23 3. RI Kinase Activity Phosphorylates R-SMADs pSMAD23 p-SMAD2 / p-SMAD3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex 4. Forms Complex with SMAD4 SMAD4 SMAD4 SMAD_complex_nuc p-SMAD2/3 + SMAD4 Complex SMAD_complex->SMAD_complex_nuc 5. Nuclear Translocation This compound This compound This compound->TGFbRI Inhibits DNA Target Gene Promoters (e.g., PAI-1, SNAIL) SMAD_complex_nuc->DNA 6. Binds DNA with Transcription Factors Transcription Gene Transcription (e.g., EMT, Fibrosis, Apoptosis, Growth Arrest) DNA->Transcription 7. Regulates Expression

Caption: Canonical TGF-β/SMAD signaling pathway and inhibition by this compound.

western_blot_workflow start 1. Seed Cells (e.g., 24h) pretreat 2. Pre-treat with this compound (Dose-response, 1-2h) start->pretreat stimulate 3. Stimulate with TGF-β1 (e.g., 10 ng/mL, 30-60 min) pretreat->stimulate lyse 4. Lyse Cells (Add phosphatase inhibitors) stimulate->lyse sds_page 5. SDS-PAGE & Transfer lyse->sds_page blot 6. Western Blot (pSMAD2/3, Total SMAD2/3, Loading Control) sds_page->blot analyze 7. Densitometry Analysis blot->analyze

Caption: Experimental workflow for pSMAD2/3 Western blot analysis.

troubleshooting_tree start Issue: No effect of this compound observed check_pSMAD Is on-target pSMAD2/3 inhibition confirmed? start->check_pSMAD optimize_assay Troubleshoot pSMAD Assay: - Check compound activity - Optimize dose/time - Verify antibody performance check_pSMAD->optimize_assay No check_cell_line Is the cell line known to be responsive to TGF-β for this phenotype? check_pSMAD->check_cell_line Yes context_issue Problem may be cell context: - Cell line may have downstream mutations - TGF-β may not regulate this phenotype in this cell line check_cell_line->context_issue No / Unsure check_off_target Could non-canonical or off-target effects be dominant? check_cell_line->check_off_target Yes off_target_issue Re-evaluate Assay: - Use lower this compound concentration - Investigate other signaling pathways (e.g., MAPK, PI3K) check_off_target->off_target_issue Yes assay_specific_issue Troubleshoot Phenotypic Assay: - Optimize assay parameters (e.g., incubation time, cell density) - Check controls check_off_target->assay_specific_issue No

References

Navigating the Nuances of TGF-β Inhibition: A Technical Support Center for Interpreting Unexpected Results with GFH018

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing GFH018, a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI/ALK5). While this compound has shown promise in preclinical and clinical settings for the treatment of solid tumors, the intricate nature of the TGF-β signaling pathway can lead to unexpected experimental outcomes.[1] This resource aims to address these potential discrepancies in a question-and-answer format, offering insights into the underlying biological complexities and providing detailed experimental protocols to ensure robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed an unexpected increase in tumor cell proliferation after treating our cancer cell line with this compound. Isn't it supposed to be an anti-cancer agent?

A1: This is a critical and not entirely unexpected observation that highlights the "TGF-β paradox". The role of TGF-β signaling in cancer is context-dependent. In normal epithelial cells and early-stage cancers, TGF-β acts as a tumor suppressor by inducing cell cycle arrest and apoptosis. However, in many advanced cancers, tumor cells can become resistant to these cytostatic effects and instead utilize TGF-β signaling to promote proliferation, invasion, and metastasis.

Possible Explanations & Troubleshooting:

  • Tumor Stage and Genetic Context: Your cell line may represent an earlier stage of cancer where TGF-β signaling is still predominantly tumor-suppressive. Inhibiting this pathway with this compound could inadvertently release this natural brake on proliferation. It is crucial to characterize the mutational status of key genes in the TGF-β pathway (e.g., SMAD4, TβRII) in your cell line.

  • Experimental Confirmation: To confirm this paradoxical effect, we recommend performing a dose-response analysis of this compound on cell proliferation. Additionally, assess the phosphorylation levels of downstream effectors like SMAD2/3 via Western blot to confirm target engagement.

Q2: this compound treatment led to an increase in the expression of mesenchymal markers in our epithelial cancer cells, suggesting an induction of Epithelial-to-Mesenchymal Transition (EMT). This seems counterintuitive for a cancer inhibitor.

A2: While TGF-β is a well-known inducer of EMT, its inhibition can sometimes lead to complex and unexpected feedback loops or pathway crosstalk.

Possible Explanations & Troubleshooting:

  • Signaling Crosstalk: The TGF-β pathway is intricately connected with other signaling pathways, such as the PI3K/AKT and MAPK pathways.[2][3] Inhibition of TGF-β signaling by this compound might lead to a compensatory upregulation of these other pro-mesenchymal pathways. We recommend probing the activation status of key nodes in these pathways (e.g., p-AKT, p-ERK) in response to this compound treatment.

  • Clonal Heterogeneity: Your cell line may consist of a mixed population of epithelial and mesenchymal-like cells. This compound could be selectively inhibiting the proliferation of the epithelial subpopulation, leading to an apparent enrichment of the mesenchymal cells.

Q3: We are not seeing the expected anti-angiogenic effects of this compound in our in vitro angiogenesis assay.

A3: The anti-angiogenic effects of this compound are primarily attributed to its impact on the tumor microenvironment, including the modulation of immune cells and cancer-associated fibroblasts.[4] An in vitro angiogenesis assay using only endothelial cells may not fully recapitulate these complex interactions.

Possible Explanations & Troubleshooting:

  • Assay System: A simple endothelial tube formation assay might be insufficient. Consider a co-culture system with cancer cells or fibroblasts to better model the paracrine signaling that influences angiogenesis.

  • Oxygen Tension: Ensure your in vitro assay conditions, particularly oxygen levels, are physiologically relevant. Hypoxia is a potent driver of angiogenesis and may overwhelm the inhibitory effects of this compound in some contexts.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound from preclinical and clinical studies.

Parameter Value Source
IC50 (TGF-βRI Kinase) 70.5 nM[5]
Clinical Trial Adverse Events (Grade ≥3, Monotherapy) Most Common: Anemia (2.0%), Proteinuria (2.0%)[6]
Clinical Trial Efficacy (Monotherapy) Stable Disease: 18.0% of patients. One patient with thymic carcinoma showed tumor shrinkage.[1][2]
Pharmacokinetics (Human) Mean Half-life: 2.25–8.60 hours (dose-independent) Time to Max Concentration (Tmax): 0.50 - 0.96 hours[1][6]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the effects of this compound.

1. Western Blot for Phospho-SMAD2/3

This protocol is adapted from standard procedures and should be optimized for your specific cell line and antibody combination.

  • Cell Lysis:

    • Culture cells to 70-80% confluency.

    • Treat with desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-SMAD2/3 and total SMAD2/3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an ECL detection reagent.

2. Transwell Migration Assay

This protocol provides a framework for assessing the impact of this compound on cancer cell migration.

  • Cell Preparation:

    • Starve cells in serum-free medium for 24 hours.

    • Resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Place 8 µm pore size Transwell inserts into a 24-well plate.

    • Add 600 µL of complete medium (chemoattractant) to the lower chamber.

    • Add 100 µL of the cell suspension to the upper chamber, with or without this compound at the desired concentrations.

  • Incubation and Analysis:

    • Incubate for 12-24 hours at 37°C.

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde.

    • Stain the cells with 0.1% crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

Visualizing Complexities: Signaling Pathways and Workflows

TGF-β Signaling Pathway and the Action of this compound

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression 5. Nuclear Translocation This compound This compound This compound->TGFbRI Inhibition

Caption: Canonical TGF-β signaling pathway and the inhibitory action of this compound on TGF-βRI (ALK5).

Troubleshooting Workflow for Unexpected Proliferation

troubleshooting_proliferation start Start: Unexpected Increase in Proliferation with this compound q1 Is the cell line from an early-stage or late-stage cancer? start->q1 a1_early Hypothesis: Inhibition of tumor-suppressive TGF-β signaling. (TGF-β Paradox) q1->a1_early Early a1_late Hypothesis: Pathway crosstalk or off-target effects. q1->a1_late Late exp1 Experiment: Confirm target engagement (pSMAD levels). a1_early->exp1 exp2 Experiment: Analyze crosstalk pathways (pAKT, pERK). a1_late->exp2 result1 pSMAD decreased? exp1->result1 result2 Crosstalk pathways activated? exp2->result2 conclusion1 Conclusion: Paradoxical effect is likely. Consider cell line context. result1->conclusion1 Yes re_evaluate Re-evaluate experimental conditions and hypothesis. result1->re_evaluate No conclusion2 Conclusion: Compensatory signaling is a probable cause. result2->conclusion2 Yes result2->re_evaluate No

Caption: A logical workflow for troubleshooting unexpected proliferative effects of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using GFH018 in in-vitro experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate this compound-related cytotoxicity.

Critical Correction: Mechanism of Action of this compound

It is essential to clarify a common misconception. This compound is not a CDK9 inhibitor. It is a potent and highly selective, ATP-competitive inhibitor of the Transforming Growth Factor-β Receptor 1 (TGF-βR1) kinase.[1][2][3] By inhibiting TGF-βR1, this compound blocks the phosphorylation of downstream proteins like SMAD2/3, thereby inhibiting the TGF-β signaling pathway.[4][5][6] This pathway is crucial in various cellular processes, including cell growth, differentiation, apoptosis, and immune regulation.[3][5] Understanding this correct mechanism is fundamental to interpreting experimental results and troubleshooting cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high levels of cytotoxicity with this compound in my cell line?

A1: High cytotoxicity can stem from several factors:

  • On-Target Cytotoxicity: The TGF-β pathway can act as a tumor suppressor in certain contexts.[5] In cell lines where this pathway is dominant for survival, its inhibition by this compound will naturally lead to cell death. This is an expected, on-target effect.

  • High Drug Concentration: The concentration of this compound used may be well above the IC50 (the concentration required to inhibit 50% of the target's activity) for TGF-βR1, leading to exaggerated on-target effects or potential off-target effects.

  • Prolonged Exposure: Continuous exposure for long durations (e.g., >72 hours) may lead to cumulative toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying dependencies on the TGF-β pathway and have different metabolic and detoxification capacities, making some more sensitive to this compound than others.

  • Suboptimal Culture Conditions: Factors like low serum concentration, high cell density, or nutrient depletion can exacerbate drug-induced stress.

Q2: What is the difference between on-target and off-target cytotoxicity?

A2:

  • On-target cytotoxicity is cell death resulting directly from the inhibition of the intended target, TGF-βR1.

  • Off-target cytotoxicity is caused by the inhibitor binding to and affecting other unintended molecules (e.g., other kinases). This compound is reported to be highly selective, making significant off-target effects less likely, but they cannot be entirely ruled out, especially at high concentrations.[1][2]

cluster_0 On-Target Effect cluster_1 Off-Target Effect GFH018_on This compound TGFBR1 TGF-βR1 (Intended Target) GFH018_on->TGFBR1 Binds & Inhibits Pathway_on TGF-β Pathway Inhibition TGFBR1->Pathway_on CellDeath_on Cell Death Pathway_on->CellDeath_on Induces GFH018_off This compound OtherKinase Other Kinase (Unintended Target) GFH018_off->OtherKinase Binds & Inhibits Pathway_off Other Pathway Disruption OtherKinase->Pathway_off CellDeath_off Cell Death Pathway_off->CellDeath_off Induces

Caption: On-target vs. Off-target cytotoxicity.

Q3: How does inhibition of the TGF-β pathway lead to cell death?

A3: The TGF-β pathway is a master regulator of cellular processes. In some cancer cells, it can prevent apoptosis (programmed cell death).[3] By inhibiting TGF-βR1 with this compound, you may be disabling this pro-survival signal, allowing the cell's intrinsic apoptotic machinery to activate. This typically involves a cascade of enzymes called caspases, which dismantle the cell in a controlled manner.[7][8][9]

TGFb TGF-β Ligand TGFbR2 TGF-βRII TGFb->TGFbR2 TGFbR1 TGF-βRI TGFbR2->TGFbR1 pSMAD p-SMAD2/3 TGFbR1->pSMAD Phosphorylates This compound This compound This compound->TGFbR1 Inhibits Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., anti-apoptotic) Nucleus->Transcription

Caption: TGF-β/SMAD signaling pathway inhibited by this compound.

Troubleshooting Guides

This section provides structured guidance for mitigating unexpected cytotoxicity.

Guide 1: Optimizing this compound Concentration and Exposure Time

If you observe excessive cell death, the first step is to optimize the dose and duration of treatment.

Problem Possible Cause Suggested Solution
>90% cell death at all tested concentrations.Concentrations are too high.Perform a dose-response experiment with a wider, lower range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration).
Significant cytotoxicity observed at early time points (e.g., <24h).Cell line is highly sensitive.Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) at a fixed concentration (e.g., the IC50) to find the optimal time window for your desired biological readout before widespread cell death occurs.
Inconsistent results between experiments.Drug instability or cell handling variability.Prepare fresh this compound dilutions from a DMSO stock for each experiment. Ensure consistent cell seeding density and passage number.

Illustrative Dose-Response Data: The following table shows example data from a dose-response experiment to help differentiate between a potent, specific inhibitor and a generally cytotoxic compound.

Concentration% Target Inhibition (p-SMAD)% Cell ViabilityInterpretation
1 nM15%98%Minimal target engagement and no cytotoxicity.
10 nM45%95%Approaching IC50 for target inhibition with high viability.
70 nM ~50% (IC50) 92% Effective on-target activity with minimal cytotoxicity.[6]
100 nM85%88%Strong target inhibition, start of viability decrease.
1 µM99%60%Plateaued target inhibition, significant cytotoxicity begins.
10 µM99%15%Likely off-target or exaggerated on-target toxicity.
Guide 2: Investigating the Mechanism of Cell Death

Understanding whether cell death is programmed (apoptosis) or due to cellular injury (necrosis) can guide mitigation strategies.

Observation Potential Mechanism Recommended Action
Cell shrinkage, membrane blebbing, DNA fragmentation.Apoptosis Measure activation of key apoptotic proteins. Use a pan-caspase inhibitor (like Z-VAD-FMK) as a control. If the inhibitor rescues cells from death, it confirms a caspase-dependent apoptotic pathway.[7][10]
Cell swelling, membrane rupture, release of intracellular contents.Necrosis This may suggest severe cellular stress or off-target effects. Re-evaluate drug concentration. Measure markers of necrosis like LDH release.

Experimental Workflow for Cytotoxicity Assessment

This workflow provides a systematic approach to characterizing and mitigating this compound cytotoxicity.

start Start: Observe High Cytotoxicity dose_response 1. Perform Dose-Response (e.g., 0.1 nM - 10 µM) start->dose_response time_course 2. Perform Time-Course (e.g., 6h - 72h at IC50) dose_response->time_course Determine IC50 viability_ok Is Viability in Acceptable Range? time_course->viability_ok mechanism 3. Investigate Mechanism (Apoptosis vs. Necrosis) viability_ok->mechanism No end End: Optimized Protocol viability_ok->end Yes apoptosis_assay Caspase-Glo / Annexin V mechanism->apoptosis_assay necrosis_assay LDH Release Assay mechanism->necrosis_assay optimize 4. Optimize Culture Conditions (Serum, Density) apoptosis_assay->optimize necrosis_assay->optimize optimize->end

Caption: Experimental workflow for troubleshooting cytotoxicity.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50/CC50.

Protocol 2: Apoptosis Assessment using Caspase-Glo® 3/7 Assay

This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.[7][11]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: Increased luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.

By following these guidelines and protocols, researchers can systematically assess, understand, and mitigate the in-vitro cytotoxicity of this compound, ensuring more reliable and interpretable experimental outcomes.

References

GFH018 Technical Support Center: Overcoming Resistance in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GFH018, a potent and selective TGF-βRI inhibitor, to overcome resistance to various cancer therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that specifically targets the transforming growth factor-β receptor I (TGF-βRI), also known as ALK5.[1] By acting as an ATP-competitive inhibitor, this compound blocks the transduction of TGF-β signaling.[2] This inhibition prevents the phosphorylation of SMAD3, a key downstream effector of the pathway, thereby interfering with the progression and metastasis of advanced cancers.[3] Preclinical studies have demonstrated its ability to inhibit TGF-β-induced SMAD phosphorylation.[4]

Q2: How does inhibition of the TGF-β pathway with this compound help overcome resistance to other cancer therapies?

The TGF-β signaling pathway is a significant contributor to therapeutic resistance in cancer.[3][5] Overexpression of TGF-β in advanced cancers can lead to an immunosuppressive tumor microenvironment (TME), promoting resistance to immunotherapies like checkpoint inhibitors.[3][4] this compound helps to overcome this resistance by:

  • Remodeling the Immunosuppressive TME: The TGF-β pathway is known to suppress immunosurveillance in advanced tumors.[3] this compound can reactivate the immune system by inhibiting Treg and M2 macrophage-mediated immunosuppression.[2]

  • Synergizing with Checkpoint Inhibitors: Preclinical and clinical findings suggest that blocking the TGF-β pathway enhances the response to anti-PD-1/L1 antibodies.[2][3] This is a key strategy for overcoming primary resistance to checkpoint blockade.[6]

  • Inhibiting Angiogenesis and Metastasis: this compound has been shown to inhibit tumor vascular angiogenesis and the migration of cancer cells.[1][2]

Q3: What are the recommended starting points for in vivo dosing of this compound in mouse models?

While specific experimental doses should be optimized, preclinical studies in murine tumor models have shown anti-tumor efficacy both as a monotherapy and in combination with anti-PD-L1 antibodies.[1][2] In a first-in-human study, doses up to 85 mg BID (14 days on/14 days off) were evaluated, demonstrating a favorable safety profile.[3][7] Researchers should consider these clinical observations when designing their preclinical dosing strategies.

Q4: Are there known off-target effects of this compound that I should be aware of in my experiments?

This compound is a highly selective inhibitor for TGF-βRI, with over 60-fold selectivity against p38α MAPK.[1] While this high selectivity minimizes off-target effects, it is always good practice in drug studies to include control groups to monitor for any unexpected phenotypes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of synergy with anti-PD-1/L1 in vivo. Suboptimal dosing of this compound or the checkpoint inhibitor.Titrate the doses of both this compound and the anti-PD-1/L1 antibody to find the optimal synergistic combination for your specific tumor model.
Timing of administration.Stagger the administration of this compound and the checkpoint inhibitor. For example, pre-treating with this compound for a period before introducing the anti-PD-1/L1 antibody may enhance its efficacy by remodeling the TME.
Tumor model is not dependent on TGF-β-mediated immunosuppression.Characterize the TME of your tumor model. Assess the levels of TGF-β and the presence of immunosuppressive cells like Tregs and M2 macrophages.
High variability in tumor response within a treatment group. Inconsistent drug administration.Ensure consistent and accurate dosing for all animals. For oral administration, ensure complete ingestion of the dose.
Heterogeneity of the tumor model.Use a well-characterized and homogeneous tumor cell line for implantation. Increase the number of animals per group to improve statistical power.
Unexpected toxicity in animal models. Off-target effects or species-specific toxicity.Although this compound has a favorable safety profile, it is crucial to monitor animals closely for any signs of toxicity.[3] If toxicity is observed, consider reducing the dose or frequency of administration.
Vehicle-related toxicity.Run a vehicle-only control group to rule out any adverse effects from the drug delivery vehicle.

Experimental Protocols

In Vitro Cell Migration Assay

This protocol is designed to assess the inhibitory effect of this compound on cancer cell migration.

  • Cell Culture: Culture your cancer cell line of interest to 80-90% confluency.

  • Wound Healing Assay (Scratch Assay):

    • Seed cells in a 6-well plate and grow to a confluent monolayer.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh media containing different concentrations of this compound or a vehicle control.

    • Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

    • Quantify the rate of "wound" closure in the presence of this compound compared to the control.

  • Transwell Migration Assay (Boyden Chamber):

    • Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size) in serum-free media containing various concentrations of this compound or a vehicle control.

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for a period that allows for cell migration but not proliferation (e.g., 24 hours).

    • Remove non-migrated cells from the top of the insert.

    • Fix and stain the migrated cells on the bottom of the insert.

    • Count the number of migrated cells in several fields of view under a microscope.

In Vivo Synergistic Efficacy Study with an Anti-PD-L1 Antibody

This protocol outlines a general workflow for evaluating the combined anti-tumor effect of this compound and an anti-PD-L1 antibody in a syngeneic mouse model.

  • Animal Model: Use an appropriate syngeneic mouse tumor model (e.g., CT26 colon carcinoma).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following treatment groups:

    • Vehicle Control

    • This compound alone

    • Anti-PD-L1 antibody alone

    • This compound + Anti-PD-L1 antibody

  • Drug Administration:

    • Administer this compound orally at a predetermined dose and schedule.

    • Administer the anti-PD-L1 antibody via intraperitoneal injection at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and collect tumors and other relevant tissues (e.g., spleen, lymph nodes) for further analysis.

  • Analysis:

    • Compare tumor growth inhibition across the different treatment groups.

    • Perform immunohistochemistry or flow cytometry on tumor tissues to analyze changes in the immune cell populations (e.g., CD8+ T cells, Tregs, M2 macrophages).

Data Summary

This compound In Vitro Potency
Target Assay IC50 Reference
TGF-βRI (ALK5)Kinase Inhibition40 nM[1]
p38α MAPKKinase Inhibition>2400 nM[1]
NIH 3T3 cellsProliferation Inhibition0.73 µM[1]
First-in-Human Phase I Study (NCT05051241) - Monotherapy in Advanced Solid Tumors
Parameter Observation Reference
Dose Escalation 5 mg to 85 mg BID (14d-on/14d-off)[3][7]
Maximum Tolerated Dose Not reached[7]
Pharmacokinetics (PK) Linear and dose-independent[3][7]
Mean Half-life 2.25 - 8.60 hours[3][7]
Efficacy 18% of patients achieved stable disease[3][7]
One patient with thymic carcinoma had tumor shrinkage[3][7]
Common Treatment-Related Adverse Events (Any Grade) Increased AST (18%), Proteinuria (14%), Anemia (14%), Increased ALT (12%)[3][7]

Visualizations

GFH018_Mechanism_of_Action cluster_receptor Cell Membrane TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates pSMAD23 pSMAD2/3 TGFbRI->pSMAD23 Phosphorylates This compound This compound This compound->TGFbRI Inhibits SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates Resistance Therapy Resistance (Immune Suppression, Metastasis, Angiogenesis) Gene_Transcription->Resistance

Caption: Mechanism of action of this compound in the TGF-β signaling pathway.

Overcoming_Resistance_Workflow start Start: Tumor Model with Resistance to Standard Therapy characterize Characterize TME (e.g., TGF-β levels, immune cell infiltrate) start->characterize treat_mono Monotherapy Groups: - Vehicle - Standard Therapy - this compound characterize->treat_mono treat_combo Combination Therapy: This compound + Standard Therapy characterize->treat_combo monitor Monitor Tumor Growth and Animal Well-being treat_mono->monitor treat_combo->monitor endpoint Endpoint Analysis: - Tumor Growth Inhibition - TME Analysis (Flow/IHC) - Survival monitor->endpoint outcome Outcome: Synergistic Effect and Overcoming Resistance endpoint->outcome

Caption: Experimental workflow for testing this compound in overcoming therapy resistance.

References

Addressing variability in GFH018 in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in-vivo studies involving GFH018, a selective small molecule inhibitor of the transforming growth factor-β receptor I (TGF-βRI). This resource is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of TGF-βRI (also known as ALK5). By inhibiting the kinase activity of TGF-βRI, this compound blocks the canonical transforming growth factor-β (TGF-β) signaling pathway.[1] This pathway, when activated in the tumor microenvironment, is implicated in promoting tumor growth, metastasis, angiogenesis, and suppressing the host's anti-tumor immune response.[1][2] Inhibition of this pathway by this compound can lead to reduced phosphorylation of SMAD2/3, which are downstream effectors of the TGF-β signaling cascade.[2]

Q2: What are the reported pharmacokinetic properties of this compound?

Preclinical and clinical studies have shown that this compound is rapidly absorbed after oral administration.[3][4] It exhibits linear and dose-independent pharmacokinetics.[2][5] A first-in-human study reported a mean half-life ranging from 2.25 to 8.60 hours across different dose levels.[2][5] No significant accumulation of the drug was observed with repeated dosing.[2] However, a high degree of inter-subject variability in plasma exposure has been reported.[2]

Q3: Has variability in the efficacy of this compound been observed?

Yes, variability in the anti-tumor efficacy of this compound has been noted in both preclinical and clinical settings. In murine syngeneic tumor models, this compound has demonstrated anti-tumor effects both as a monotherapy and in combination with anti-PD-(L)1 antibodies.[3] However, the extent of tumor growth inhibition can vary between different tumor models and individual animals. In a first-in-human study with patients having advanced solid tumors, this compound monotherapy resulted in modest efficacy, with stable disease observed in 18% of patients and tumor shrinkage in one patient.[2] This highlights the inherent variability in response to TGF-β pathway inhibition.

Q4: Are there any known biomarkers that correlate with this compound response?

Currently, there are no definitively validated predictive biomarkers for this compound efficacy. A clinical study found that serum levels of TGF-β1 did not correlate with clinical responses in patients.[2][4] Furthermore, attempts to measure pharmacodynamic changes in SMAD2 phosphorylation in peripheral blood mononuclear cells (PBMCs) were reported to be unreliable due to assay-related issues.[3][4] Researchers should exercise caution when selecting and validating biomarkers for their in vivo studies.

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth Inhibition

Possible Causes:

  • Tumor Microenvironment (TME) Heterogeneity: The composition of the TME, including the presence of cancer-associated fibroblasts (CAFs), regulatory T cells (Tregs), and M2 macrophages, can significantly influence the efficacy of TGF-β inhibitors.[1][6] Variability in the TME across different tumors or animals can lead to inconsistent responses.

  • Dual Role of TGF-β: TGF-β can act as a tumor suppressor in the early stages of cancer and a tumor promoter in later stages.[2] The timing of this compound administration in relation to the tumor stage could impact the observed effect.

  • Animal Model Selection: The choice of murine tumor model is critical. The immunological status of the model (e.g., syngeneic vs. xenograft) and the specific cancer cell line used will influence the role of the TGF-β pathway and the response to its inhibition.

  • Pharmacokinetic Variability: As noted in clinical trials, there is significant inter-individual variability in the plasma concentration of this compound.[2] This can lead to different levels of target engagement and, consequently, variable anti-tumor effects.

Troubleshooting Steps:

  • Characterize the Tumor Microenvironment: Before and during the study, characterize the TME of your tumor model using techniques like immunohistochemistry (IHC) or flow cytometry to assess the baseline levels of key immune cells and stromal components.

  • Standardize Tumor Inoculation and Staging: Ensure consistent tumor cell numbers, injection sites, and tumor staging at the start of treatment to minimize variability.

  • Monitor Pharmacokinetics: If feasible, perform satellite pharmacokinetic studies in a subset of animals to correlate drug exposure with anti-tumor efficacy.

  • Consider Combination Therapies: Preclinical data suggests that this compound may have synergistic effects when combined with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[3][7][8] This combination may help overcome resistance and reduce variability in response.

Issue 2: Inconsistent Pharmacodynamic (PD) Biomarker Results

Possible Cause:

  • Assay Variability: The measurement of phosphorylated proteins like pSMAD can be technically challenging and prone to variability due to sample collection, processing, and the analytical method itself. The first-in-human study of this compound reported unreliable pSMAD2 data from PBMCs due to assay issues.[3][4]

Troubleshooting Steps:

  • Optimize and Validate PD Assays: Thoroughly optimize and validate your pSMAD assay using appropriate controls. Consider using tumor tissue for PD analysis, as it may be more representative of the target engagement in the TME than peripheral blood.

  • Standardize Sample Handling: Implement a strict and standardized protocol for tissue and blood sample collection, processing, and storage to minimize pre-analytical variability.

  • Explore Alternative Biomarkers: Investigate other potential downstream markers of TGF-β pathway inhibition, such as changes in gene expression of TGF-β target genes (e.g., SERPINE1, CTGF) in the tumor tissue.

Data Presentation

Table 1: Summary of this compound Pharmacokinetics in First-in-Human Study

ParameterValue RangeNotes
Time to Maximum Concentration (Tmax) 0.5 - 1.8 hoursRapid absorption following oral administration.[2]
Mean Half-life (t1/2) 2.25 - 8.60 hoursAcross dose levels from 5 mg to 85 mg.[2][5]
Dose Proportionality Linear and dose-independentExposure increases proportionally with the dose.[2]
Accumulation No obvious accumulationObserved with repeated dosing.[2]
Inter-subject Variability (Geometric CV%) 7.3 – 168.9%High variability in Cmax and AUC observed.[2]

Experimental Protocols

General Protocol for an In Vivo Efficacy Study with this compound in a Syngeneic Mouse Model:

  • Animal Model: Select an appropriate syngeneic mouse model (e.g., CT26 colon carcinoma in BALB/c mice).

  • Tumor Cell Culture and Inoculation: Culture tumor cells under standard conditions. Subcutaneously inoculate a defined number of viable tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination).

  • Drug Administration:

    • This compound: Prepare this compound in a suitable vehicle for oral gavage. Administer the designated dose (e.g., 10-50 mg/kg) once or twice daily.

    • Vehicle Control: Administer the vehicle alone using the same route and schedule as the this compound group.

    • Anti-PD-1 Antibody: Administer the antibody via intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg, twice a week).

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, collect tumor and blood samples for biomarker analysis (e.g., pSMAD levels by Western blot or IHC, immune cell infiltration by flow cytometry).

Visualizations

GFH018_Mechanism_of_Action cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Transcription SMAD_complex->DNA This compound This compound This compound->TGFbRI Inhibition

Caption: Simplified signaling pathway of TGF-β and the inhibitory action of this compound.

Experimental_Workflow start Start of Study inoculation Tumor Cell Inoculation start->inoculation monitoring Tumor Growth Monitoring inoculation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment Treatment Administration (Vehicle, this compound, etc.) randomization->treatment efficacy Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy pd_analysis Pharmacodynamic Analysis (Optional) efficacy->pd_analysis end End of Study efficacy->end pd_analysis->end

Caption: General experimental workflow for an in vivo efficacy study of this compound.

Troubleshooting_Logic issue High Variability in In Vivo Results cause1 Pharmacokinetic Variability issue->cause1 cause2 Tumor Microenvironment Heterogeneity issue->cause2 cause3 Pharmacodynamic Assay Issues issue->cause3 solution1 Conduct Satellite PK Studies cause1->solution1 solution2 Characterize TME Standardize Tumor Model cause2->solution2 solution3 Optimize & Validate PD Assays Standardize Sample Handling cause3->solution3

Caption: Logical relationship between common issues, causes, and solutions for this compound studies.

References

GFH018 Assay Validation and Quality Control: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GFH018, a selective inhibitor of the Transforming Growth Factor-β Receptor 1 (TGF-βRI).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule, ATP-competitive inhibitor of TGF-βRI, also known as Activin Receptor-Like Kinase 5 (ALK5). By binding to and inhibiting TGF-βRI, this compound blocks the phosphorylation of downstream signaling proteins SMAD2 and SMAD3. This inhibition disrupts the TGF-β signaling pathway, which is often dysregulated in cancer and involved in promoting tumor growth, metastasis, and suppressing the anti-tumor immune response.[1][2]

Q2: What are the key assays for evaluating the activity of this compound?

A2: The key assays for evaluating this compound's activity can be categorized as follows:

  • Pharmacokinetic (PK) Assays: To measure the concentration of this compound in biological matrices (e.g., plasma), a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used.

  • Pharmacodynamic (PD) Assays: To assess the biological effect of this compound on its target, assays measuring the phosphorylation of SMAD2 (pSMAD2) are employed. The AlphaLISA® SureFire® Ultra™ assay has been used for this purpose. Western blotting is a common alternative for detecting pSMAD2 or pSMAD3.

  • Biomarker Assays: To explore potential biomarkers of response, an enzyme-linked immunosorbent assay (ELISA) can be used to measure levels of circulating TGF-β1 in serum or plasma.

Q3: In the this compound clinical trial, there were "quality control issues" with the pSMAD2 assay. What could have caused this?

A3: While the specific details are not public, quality control issues in phospho-protein assays like the pSMAD2 AlphaLISA can arise from several factors. These may include pre-analytical variability in sample collection and handling (e.g., inconsistent timing, temperature), issues with reagent stability or preparation, matrix effects from components in the blood samples, or technical challenges in the assay procedure itself, such as improper washing or pipetting. The troubleshooting guide below addresses many of these potential issues.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TGF-β signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 pSMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Regulates This compound This compound This compound->TGFbRI Inhibits

TGF-β signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_assays Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture/ In Vivo Model treatment This compound Treatment cell_culture->treatment sample_prep Plasma/Serum/ Cell Lysate Prep treatment->sample_prep pk_assay LC-MS/MS for This compound concentration sample_prep->pk_assay pd_assay AlphaLISA for pSMAD2 sample_prep->pd_assay biomarker_assay ELISA for TGF-β1 sample_prep->biomarker_assay pk_analysis PK Parameter Calculation pk_assay->pk_analysis pd_analysis PD Biomarker Analysis (IC50) pd_assay->pd_analysis biomarker_analysis Biomarker Level Quantification biomarker_assay->biomarker_analysis

A typical experimental workflow for this compound evaluation.

Quantitative Data Summary

The following tables summarize key data from the Phase I clinical trial of this compound in patients with advanced solid tumors.[2][3][4]

Table 1: this compound Phase I Study - Pharmacokinetic Parameters [2][3]

Dose Level (mg)Median Tmax (h)Mean T1/2 (h)
5 - 850.50 - 0.964.08 - 10.92

Table 2: this compound Phase I Study - Common Treatment-Related Adverse Events (TRAEs) [2][4]

Adverse EventAny Grade (%)Grade ≥3 (%)
Proteinuria26.0%2.0%
AST Increased18.0%0%
Anemia14.0%2.0%
ALT Increased12.0%0%

Troubleshooting Guides

Phospho-SMAD2 (pSMAD2) AlphaLISA Assay

Q: I am not detecting a pSMAD2 signal, or the signal is very weak. What could be the problem?

A: This is a common issue with phospho-protein detection. Here are several potential causes and solutions:

  • Ineffective Cell Stimulation:

    • Solution: Ensure that your cells are responsive to TGF-β. The positive control lysate from the kit manufacturer was prepared from RAW 264.7 cells treated with 50 ng/mL of rh-TGF-β for 90 minutes.[5] Confirm the activity of your TGF-β ligand and optimize the treatment time and concentration.

  • Sample Degradation:

    • Solution: Phosphatases in your cell lysate can dephosphorylate pSMAD2. Always use a lysis buffer containing fresh phosphatase inhibitors. Process samples quickly and keep them on ice.

  • Incorrect Reagent Preparation or Addition:

    • Solution: AlphaLISA assays are sensitive to the order and volume of reagent addition.[6] Carefully follow the manufacturer's protocol. Ensure all reagents are brought to room temperature before use and are well-mixed.

  • Low Target Abundance:

    • Solution: The amount of pSMAD2 may be below the detection limit of the assay. Increase the amount of cell lysate used per well. The manufacturer's data was generated with approximately 2,000 cells per data point.[5][7]

Q: My assay has a high background signal. What are the possible causes?

A: High background can obscure the specific signal. Consider the following:

  • Light Exposure:

    • Solution: AlphaLISA beads are light-sensitive. Always prepare and handle them in a dimly lit area.

  • Contaminated Buffers or Reagents:

    • Solution: Use fresh, high-quality reagents and buffers. Autoclaved or sterile-filtered buffers are recommended.

  • Non-specific Binding:

    • Solution: Ensure that the blocking steps in the protocol are followed correctly. Using a specialized immunoassay buffer, as recommended by the manufacturer, can help reduce non-specific binding.

TGF-β1 ELISA

Q: My standard curve is poor or has low signal.

A: An unreliable standard curve will lead to inaccurate sample quantification. Here are some troubleshooting steps:

  • Improper Standard Dilution:

    • Solution: Ensure the lyophilized standard is fully reconstituted before preparing dilutions.[8] Mix gently but thoroughly. Use calibrated pipettes for serial dilutions.

  • Inactive Reagents:

    • Solution: Check the expiration dates of all kit components. Store reagents at the recommended temperatures.[9] Bring all reagents to room temperature before use.

  • Insufficient Incubation Time/Temperature:

    • Solution: Adhere strictly to the incubation times and temperatures specified in the protocol.[9] Inconsistent incubation can lead to variable results.

Q: My sample values are inconsistent or show high variability between replicates.

A: High coefficient of variation (CV) can be due to several factors:

  • Inadequate Washing:

    • Solution: Incomplete washing between steps is a major source of variability. Ensure all wells are completely filled and aspirated during each wash step.[9] Using an automated plate washer can improve consistency.

  • Pipetting Inaccuracy:

    • Solution: Use calibrated pipettes and be consistent with your technique. When adding reagents to multiple wells, do so in a steady, uninterrupted manner.

  • Sample Activation Issues:

    • Solution: TGF-β1 is often present in a latent form and requires an activation step (e.g., acidification) to be detected by the antibody.[10] Ensure this step is performed consistently for all samples. Do not activate the recombinant standard provided in the kit.[10]

LC-MS/MS Bioanalytical Method

Q: I am observing high variability in my results or poor reproducibility.

A: LC-MS/MS assays require careful optimization to ensure robustness.

  • Matrix Effects:

    • Solution: Components in the biological matrix (e.g., plasma) can suppress or enhance the ionization of this compound, leading to inaccurate quantification. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.

  • Internal Standard (IS) Issues:

    • Solution: The IS is crucial for correcting variability. The IS should be chemically similar to the analyte and added to all samples and standards at a consistent concentration early in the sample preparation process.

  • Carryover:

    • Solution: The analyte from a high-concentration sample can adsorb to parts of the LC system and elute during the analysis of a subsequent sample. Optimize the wash steps between injections to minimize carryover.

Experimental Protocols

pSMAD2 AlphaLISA SureFire Ultra Assay Protocol (Two-Plate Method)

This protocol is a generalized procedure based on manufacturer guidelines.[6][7] Always refer to the specific kit insert for detailed instructions.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well cell culture plate and grow to the desired confluency.

    • Starve cells of serum for a defined period (e.g., 60 minutes) if necessary.[5]

    • Treat cells with this compound at various concentrations for a predetermined time. Include positive (TGF-β stimulation alone) and negative (vehicle control) wells.

  • Cell Lysis:

    • Carefully remove the culture medium.

    • Add 50 µL of the provided Lysis Buffer to each well.

    • Agitate the plate on an orbital shaker for 10 minutes at room temperature.

  • Assay Procedure (in a 384-well OptiPlate™):

    • Transfer 10 µL of cell lysate from the 96-well plate to the 384-well assay plate.

    • Prepare the Acceptor Mix (Acceptor beads and activation buffer) and add 5 µL to each well containing lysate.

    • Seal the plate and incubate for 1 hour at room temperature.

    • Prepare the Donor Mix (Donor beads in dilution buffer) and add 5 µL to each well.

    • Seal the plate, protect from light, and incubate for 1 hour at room temperature.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled microplate reader.

TGF-β1 ELISA Protocol (General)

This is a generalized sandwich ELISA protocol.[8][11] Refer to the specific kit manual for reagent concentrations and incubation times.

  • Plate Preparation:

    • Coat a 96-well microplate with capture antibody diluted in an appropriate buffer.

    • Seal the plate and incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate by adding Blocking Buffer to each well and incubate for at least 1 hour at room temperature.

    • Wash the plate again three times.

  • Sample and Standard Incubation:

    • Activate latent TGF-β1 in samples (but not the standard) using an acid treatment followed by neutralization.

    • Add 100 µL of prepared standards and activated samples to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

    • Wash the plate three times.

  • Detection:

    • Add 100 µL of diluted detection antibody to each well.

    • Seal the plate and incubate for 2 hours at room temperature.

    • Wash the plate three times.

    • Add 100 µL of Streptavidin-HRP solution to each well.

    • Seal the plate and incubate for 20 minutes at room temperature, protected from light.

    • Wash the plate three times.

  • Signal Development and Reading:

    • Add 100 µL of Substrate Solution (e.g., TMB) to each well and incubate for 20 minutes at room temperature.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

LC-MS/MS Bioanalytical Method Validation

A summary of key validation parameters according to regulatory guidelines is provided below.

Table 3: Key Parameters for LC-MS/MS Bioanalytical Method Validation [12][13][14][15]

ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between measurements (precision).For Quality Control (QC) samples at multiple concentrations, the mean should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV) should not exceed 15% (20% for LLOQ).
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).Mean concentration at each stability QC level should be within ±15% of the nominal concentration.

References

Technical Support Center: Managing GFH018 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of GFH018 precipitation in cell culture media. Our goal is to equip you with the knowledge and protocols to ensure the accurate and effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1] By inhibiting TGF-βRI, this compound blocks the downstream signaling cascade, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.[2] Dysregulation of the TGF-β pathway is implicated in various diseases, including cancer.

Q2: What are the common causes of this compound precipitation in cell culture media?

Precipitation of hydrophobic small molecules like this compound in aqueous solutions such as cell culture media is a frequent issue. The primary causes include:

  • Low Aqueous Solubility: this compound, like many kinase inhibitors, has limited solubility in water-based solutions.

  • "Solvent Shock": When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous culture medium, the sudden change in solvent polarity can cause the compound to "crash out" of solution.[3]

  • High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific culture medium being used.[3]

  • Media Components: Interactions with salts, proteins (especially in serum), and other components of the culture medium can influence the solubility of this compound.

  • Temperature and pH: Fluctuations in temperature and the pH of the culture medium can affect the stability and solubility of the compound.[3]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A common stock concentration is 10 mM in 100% DMSO.[1]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many protocols recommending 0.1% or lower.[4] It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any potential effects of the solvent on the cells.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding this compound to Culture Media

This is often a result of "solvent shock" or exceeding the aqueous solubility limit.

Troubleshooting Workflow:

A Immediate Precipitation Observed B Review Dilution Method A->B C Direct addition of concentrated stock? B->C Yes E Precipitation Persists? B->E No D Use Serial Dilution Method (See Protocol 1) C->D D->E F Reduce Final Concentration E->F Yes H Still an Issue? E->H No, Resolved G Determine Maximum Soluble Concentration (See Protocol 2) F->G G->H I Consider Media Formulation H->I Yes J Test in Serum-Free vs. Serum-Containing Media I->J

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue 2: Precipitate Forms Over Time During Incubation

This may indicate compound instability or changes in the culture medium.

Troubleshooting Steps:

  • Assess Compound Stability:

    • Incubate this compound in your complete culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours) without cells.

    • Visually inspect for precipitation at various time points.

  • Check for Media Evaporation:

    • Ensure proper humidification in your incubator to prevent the medium from concentrating over time, which can lead to precipitation.[5]

  • Evaluate Serum Concentration:

    • Proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility issues may be more pronounced.[3]

  • Verify Media pH:

    • Confirm that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). pH shifts can alter the charge of a compound and affect its solubility.[3]

Experimental Protocols

Protocol 1: Recommended Dilution Method for this compound

This protocol minimizes "solvent shock" by employing a serial dilution approach.

Materials:

  • 10 mM this compound stock solution in 100% DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure (for a final concentration of 10 µM):

  • Prepare an Intermediate Dilution:

    • In a sterile tube, add 1 µL of 10 mM this compound stock solution to 99 µL of pre-warmed complete culture medium to create a 100 µM intermediate solution.

    • Mix thoroughly by gentle vortexing or pipetting.

  • Prepare the Final Working Solution:

    • Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete culture medium to achieve the final 10 µM concentration.

    • Mix gently by inverting the tube several times.

  • Visual Inspection:

    • Before adding to your cells, visually inspect the final working solution for any signs of precipitation.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This experiment will help you identify the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in 100% DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile 96-well plate or microcentrifuge tubes

  • Microscope

Procedure:

  • Prepare a Serial Dilution Series:

    • In a 96-well plate or a series of microcentrifuge tubes, prepare a range of this compound concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.) in your complete culture medium using the serial dilution method described in Protocol 1.

  • Incubation and Observation:

    • Incubate the plate/tubes at 37°C in a humidified incubator.

    • Visually inspect each concentration for any signs of precipitation (cloudiness, crystals) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).

    • For a more sensitive assessment, place a small drop of the solution onto a microscope slide and examine for micro-precipitates.

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration under your experimental conditions.

Data Presentation

Table 1: this compound Properties

PropertyValueReference
Target TGF-β Receptor I (TGF-βRI / ALK5)[1]
IC₅₀ 40 nM[1]
Recommended Solvent DMSO[1]
Stock Solution Conc. 10 mM[1]
Final DMSO Conc. in Media < 0.5% (ideally ≤ 0.1%)[4]

Visualization

TGF-β Signaling Pathway and Inhibition by this compound

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Ligand Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI 2. Receptor Dimerization SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression 5. Nuclear Translocation & Gene Regulation This compound This compound This compound->TGFbRI Inhibition

References

Technical Support Center: Best Practices for Long-Term GFH018 Treatment In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective long-term in vitro use of GFH018, a potent and selective inhibitor of the Transforming Growth Factor-β type I receptor (TGF-βRI).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule, ATP-competitive inhibitor of TGF-βRI (also known as ALK5). By binding to TGF-βRI, it blocks the TGF-β signal transduction pathway. This inhibition prevents the phosphorylation of downstream mediators SMAD2 and SMAD3, which in turn blocks their translocation into the nucleus to regulate target gene transcription.

Q2: What are the primary in vitro effects of this compound?

A2: In vitro, this compound has been shown to inhibit TGF-β-induced SMAD phosphorylation and the migration of tumor cells. It also demonstrates immunomodulatory effects by inhibiting the induction of regulatory T (Treg) cells and can reverse the M2 phenotype of macrophages to the pro-inflammatory M1 phenotype. Additionally, this compound has an inhibitory effect on in vitro angiogenesis.

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What is a typical working concentration range for this compound in cell culture?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific biological question being investigated. Based on available data, this compound has a kinase inhibition IC50 of 70.5 nM. For cell-based assays, a wider range may need to be tested. For example, it exhibited proliferation inhibition on NIH 3T3 cells with an IC50 of 0.73 µM. A good starting point for dose-response experiments is to test concentrations ranging from 10 nM to 10 µM.

Q5: How stable is this compound in cell culture medium?

Troubleshooting Guide for Long-Term In Vitro Experiments

Issue Potential Cause Suggested Solution
Unexpected Cytotoxicity or Cell Death 1. This compound concentration is too high.2. DMSO concentration is toxic to cells.3. The cell line is highly sensitive to TGF-β pathway inhibition.1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. Ensure the final DMSO concentration in the culture medium is below 0.1%.3. Evaluate the necessity of the TGF-β pathway for your specific cell line's survival.
Lack of Expected Biological Effect 1. This compound concentration is too low.2. The compound has degraded.3. The cells do not express a functional TGF-β signaling pathway.4. The experimental endpoint is not sensitive to TGF-β inhibition.1. Increase the concentration of this compound.2. Use a fresh aliquot of this compound stock solution and refresh the medium more frequently.3. Confirm the expression of TGF-βRI and downstream SMAD proteins in your cell line via Western blot or qPCR.4. Verify the biological effect with a positive control or by measuring the phosphorylation of SMAD2/3.
Compound Precipitation in Culture Medium 1. Poor solubility of this compound at the working concentration.2. Interaction with components of the serum or medium.1. Ensure the final DMSO concentration is sufficient to maintain solubility.2. Prepare the working solution by adding the this compound stock solution to the medium dropwise while vortexing.3. Consider reducing the serum concentration if experimentally feasible.
Altered Cell Morphology Unrelated to Expected Phenotype 1. Cellular stress due to long-term exposure.2. Off-target effects of the compound.3. Contamination of the cell culture.1. Monitor cells daily and consider using a lower, non-toxic concentration.2. This compound is reported to be highly selective for TGF-βRI over p38α, but off-target effects at high concentrations cannot be ruled out. Compare with a known TGF-βRI inhibitor.3. Regularly test for mycoplasma and other contaminants.

Quantitative Data Summary

Table 1: Reported In Vitro Efficacy of this compound

Parameter Value Assay/Cell Line Reference
Kinase Inhibition IC5070.5 nMTGF-βRI Kinase Assay
Proliferation Inhibition IC500.73 µMNIH 3T3 Cells

Experimental Protocols

Protocol 1: General Long-Term this compound Treatment In Vitro

This protocol provides a framework for treating adherent cells with this compound for an extended period (e.g., >72 hours).

Materials:

  • This compound powder

  • Sterile, cell culture-grade DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Adherent cell line of interest

  • Sterile cell culture plates, flasks, and consumables

  • Phosphate-buffered saline (PBS)

Methodology:

  • Preparation of this compound Stock Solution (e.g., 10 mM): a. Aseptically weigh out the required amount of this compound powder. b. Dissolve in sterile DMSO to a final concentration of 10 mM. c. Aliquot into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store aliquots at -20°C or -80°C.

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells into culture plates at a density that will not allow them to become over-confluent during the experiment. This is critical for long-term studies and may require optimization. c. Allow cells to adhere and recover for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Treatment: a. On the day of treatment, thaw a fresh aliquot of the 10 mM this compound stock solution. b. Prepare working concentrations by diluting the stock solution into complete culture medium. For example, to make a 10 µM working solution, add 1 µL of 10 mM stock to 1 mL of medium. c. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1%). d. Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Culture Maintenance and Monitoring: a. Return the plates to the incubator. b. Every 48-72 hours, aspirate the medium and replace it with freshly prepared this compound-containing or vehicle control medium. The frequency will depend on the cell line's metabolic rate. c. Monitor the cells daily under a microscope for changes in morphology, confluence, and any signs of cytotoxicity. d. At the desired experimental endpoints, harvest the cells for downstream analysis (e.g., Western blot for p-SMAD, cell viability assay, migration assay).

Protocol 2: Cell Migration (Wound Healing) Assay

This protocol assesses the effect of long-term this compound treatment on cell migration.

Materials:

  • Items from Protocol 1

  • Sterile 200 µL pipette tips or a wound-healing insert

  • Imaging system (microscope with a camera)

Methodology:

  • Cell Seeding: a. Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the "Wound": a. Once the cells are fully confluent, create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip. b. Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free zone.

  • Washing and Treatment: a. Gently wash the wells with PBS to remove detached cells. b. Add complete culture medium containing the desired concentrations of this compound or a vehicle control. It is advisable to use a lower serum medium (e.g., 1-2% FBS) to minimize cell proliferation and primarily observe migration.

  • Image Acquisition and Analysis: a. Immediately after adding the treatment medium, capture an image of the wound in each well (T=0). b. Return the plate to the incubator. c. Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours). d. Quantify the rate of wound closure by measuring the area of the cell-free region at each time point using software like ImageJ.

Visualizations

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates p_TGFbRI Phosphorylated TGF-βRI This compound This compound This compound->TGFbRI Inhibits SMAD23 SMAD2/3 p_TGFbRI->SMAD23 Phosphorylates p_SMAD23 Phosphorylated SMAD2/3 SMAD_complex SMAD Complex p_SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Transcription Gene Transcription (Migration, Angiogenesis) Nucleus->Transcription Regulates experimental_workflow prep Prepare 10 mM this compound Stock in DMSO treat Treat with this compound or Vehicle Control prep->treat seed Seed Cells in Culture Plates adhere Allow Cells to Adhere (24 hours) seed->adhere adhere->treat maintain Incubate & Refresh Medium (every 48-72h) treat->maintain monitor Daily Microscopic Monitoring maintain->monitor harvest Harvest Cells at Endpoint(s) maintain->harvest analyze Downstream Analysis (e.g., Western, Viability) harvest->analyze troubleshooting_tree start Issue Encountered During Experiment no_effect No Biological Effect? start->no_effect toxicity Unexpected Cytotoxicity? start->toxicity precipitate Precipitate in Medium? start->precipitate sol_no_effect1 Increase Concentration no_effect->sol_no_effect1 Yes sol_no_effect2 Check Pathway Expression no_effect->sol_no_effect2 Yes sol_no_effect3 Use Fresh Compound no_effect->sol_no_effect3 Yes sol_toxicity1 Lower Concentration toxicity->sol_toxicity1 Yes sol_toxicity2 Check DMSO % toxicity->sol_toxicity2 Yes sol_precipitate1 Prepare Fresh Dilution precipitate->sol_precipitate1 Yes sol_precipitate2 Reduce Serum % precipitate->sol_precipitate2 Yes

GFH018 Technical Support Center: Troubleshooting Potential Degradation in Experimental Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential for GFH018 degradation during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule inhibitor of the transforming growth factor-beta receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] By specifically targeting and binding to TGF-βRI, this compound prevents TGF-β-mediated signal transduction.[1][2] This inhibition blocks the phosphorylation of downstream signaling molecules like SMAD2 and SMAD3, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.[3][4] The dysregulation of the TGF-β signaling pathway is implicated in various diseases, including cancer.[2]

Q2: What are the known physicochemical properties and stability of this compound?

A2: this compound is a solid substance with a molecular weight of 385.43 g/mol and a chemical formula of C21H19N7O.[5][6] For storage, it is recommended to keep the solid powder at -20°C for long-term storage (months to years) and at 4°C for short-term storage (weeks).[6] In a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months.[6] While specific degradation pathways for this compound have not been detailed in publicly available literature, general principles of small molecule inhibitor stability suggest that factors like pH, temperature, light exposure, and the presence of reactive chemicals can potentially lead to degradation.

Q3: I am observing lower than expected potency of this compound in my cell-based assay. Could this be due to degradation?

A3: Yes, a decrease in potency can be an indication of compound degradation. If you suspect degradation, it is crucial to systematically evaluate your experimental workflow. This includes assessing the storage conditions of your stock solutions, the preparation of your working solutions, and the incubation conditions of your assay. Refer to the troubleshooting guide below for a detailed approach to identifying and mitigating potential degradation.

Q4: How can I minimize the risk of this compound degradation during my experiments?

A4: To minimize degradation, always adhere to the recommended storage conditions.[6] Prepare fresh working solutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles. Protect the compound from prolonged exposure to light and extreme temperatures. When preparing dilutions, use high-quality, pure solvents and ensure the final concentration of the solvent (e.g., DMSO) in your assay is compatible with your experimental system and does not exceed recommended levels (typically <0.5%).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected this compound activity in in vitro assays.

This is a common issue that can often be traced back to compound instability. The following table outlines potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps Expected Outcome
Improper Storage of Stock Solution Verify that the this compound stock solution (in DMSO) is stored at -80°C. Avoid repeated freeze-thaw cycles by preparing small aliquots.Consistent potency of the inhibitor across experiments.
Degradation in Working Solution Prepare fresh working dilutions of this compound from the stock solution for each experiment. Avoid storing diluted solutions for extended periods, especially at room temperature.Improved and more consistent inhibition of TGF-βRI activity.
pH Instability Ensure the pH of your assay buffer is within a stable range for small molecules (typically pH 6-8). Avoid highly acidic or basic conditions.Reproducible experimental results with expected IC50 values.
Photodegradation Protect this compound solutions from direct light exposure by using amber-colored tubes and minimizing the time plates are exposed to light.Increased stability and consistent performance of the compound.
Interaction with Assay Components Evaluate if any components in your assay medium (e.g., high concentrations of reactive species) could be degrading this compound. If possible, test the stability of this compound in the assay medium over the time course of the experiment using analytical methods like HPLC.Identification of incompatible assay components and optimization of the assay protocol.

Experimental Protocols

To ensure the reliable use of this compound, detailed experimental protocols are essential. Below are examples of standard assays where this compound might be used, with an emphasis on steps critical for maintaining compound integrity.

Protocol 1: In Vitro TGF-βRI Kinase Assay

This protocol outlines a typical biochemical assay to measure the inhibitory activity of this compound on TGF-βRI.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -80°C.

    • Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant human TGF-βRI kinase.

    • Prepare a solution of a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific SMAD-derived peptide).

    • Prepare an ATP solution.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in kinase buffer. It is critical to prepare these dilutions fresh for each experiment.

    • In a 96-well plate, add the TGF-βRI kinase and the substrate to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect kinase activity using a suitable method, such as a phosphospecific antibody-based detection (e.g., ELISA) or a luminescence-based ATP detection assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based SMAD2/3 Phosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit TGF-β-induced phosphorylation of SMAD2/3 in cells.

  • Cell Culture and Plating:

    • Culture a cell line known to respond to TGF-β (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) in appropriate growth medium.

    • Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium.

    • Pre-treat the cells with the diluted this compound or vehicle control for 1-2 hours.

  • TGF-β Stimulation:

    • Stimulate the cells with a predetermined optimal concentration of recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis and Detection:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the level of phosphorylated SMAD2/3 in the cell lysates using a method such as Western blotting or an in-cell ELISA.

  • Data Analysis:

    • Quantify the levels of phosphorylated SMAD2/3 and normalize to the total protein concentration or a housekeeping protein.

    • Calculate the percentage of inhibition of TGF-β-induced phosphorylation for each this compound concentration.

    • Determine the IC50 value as described in the kinase assay protocol.

Visualizations

To further clarify the experimental context and the mechanism of action of this compound, the following diagrams are provided.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGF-βRII TGF-beta->TGFBR2 Binds TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits and Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription SMAD_complex->Transcription Translocates and Regulates This compound This compound This compound->TGFBR1 Inhibits

Caption: TGF-β Signaling Pathway and the Point of Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock This compound Stock (10 mM in DMSO) Store at -80°C working Prepare Fresh Working Dilutions stock->working Critical Step: Avoid freeze-thaw pretreatment Pre-incubation with this compound (Protect from light) working->pretreatment Critical Step: Use immediately cells Cell Seeding (for cell-based assays) cells->pretreatment stimulation Stimulation (e.g., with TGF-β) pretreatment->stimulation incubation Incubation (Controlled Temperature and Time) stimulation->incubation detection Signal Detection (e.g., Phosphorylation) incubation->detection analysis Data Analysis (IC50 determination) detection->analysis

Caption: Experimental workflow for evaluating this compound, highlighting critical stability checkpoints.

References

Impact of serum concentration on GFH018 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with GFH018, a potent and selective inhibitor of the transforming growth factor-beta receptor I (TGF-βRI). A key focus of this guide is to address the potential impact of serum concentration on the in vitro and cellular activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, small molecule inhibitor that specifically targets and binds to the ATP-binding site of TGF-βRI.[1] This action prevents the receptor from being phosphorylated and activated by the TGF-β ligand/TGF-βRII complex. By inhibiting TGF-βRI, this compound effectively blocks the downstream signaling cascade, primarily the phosphorylation of SMAD2 and SMAD3, which are key mediators of TGF-β signaling.[2][3] The inhibition of this pathway can lead to reduced tumor growth, decreased immunosuppression within the tumor microenvironment, and inhibition of angiogenesis.[4][5]

Q2: What is the reported in vitro potency (IC50) of this compound?

Preclinical studies have reported that this compound has a kinase inhibitory IC50 of 70.5 nM against TGF-βRI.[3][6] It is crucial to note that this value is typically determined in biochemical assays, often with low concentrations of serum or serum albumin.

Q3: We are observing a higher IC50 for this compound in our cell-based assays compared to the reported biochemical IC50. Why might this be?

Discrepancies between biochemical and cell-based assay results are common for small molecule inhibitors. A primary reason for a rightward shift (higher IC50) in potency in cell-based assays is the presence of serum in the cell culture medium. Serum contains abundant proteins, such as albumin, which can bind to small molecules like this compound.[4][7] This binding effectively sequesters the inhibitor, reducing the free concentration available to engage with the target receptor on the cells. Consequently, a higher total concentration of this compound is required to achieve the same level of target inhibition as in a low-protein biochemical assay.

Q4: How significantly can serum affect the activity of this compound?

While specific quantitative data on the impact of varying serum concentrations on the IC50 of this compound is not publicly available, it is a well-established principle that serum protein binding can significantly decrease the apparent potency of small molecule drugs in in vitro assays.[8][9] The magnitude of this effect depends on the binding affinity of the compound to serum proteins. For some compounds, the IC50 can increase by several fold in the presence of physiological concentrations of serum.[9] To determine the precise impact in your experimental system, it is recommended to perform a serum concentration titration experiment (see Experimental Protocols section).

Q5: Our clinical trial data does not show a correlation between serum TGF-β1 levels and patient response to this compound. Why is this?

Phase I clinical trial results for this compound have indicated that serum TGF-β1 levels were not associated with clinical responses.[8][10][11] This lack of correlation can be due to several factors. Circulating TGF-β1 levels may not accurately reflect the concentration and activity of TGF-β within the tumor microenvironment, which is the primary site of action for this compound. Additionally, the complexity of the signaling network and the interplay with other factors in vivo contribute to the overall clinical outcome, making a single biomarker like serum TGF-β1 an insufficient predictor of response.

Troubleshooting Guide

Issue: Higher than expected IC50 of this compound in cell-based assays.

This is a common observation and can often be attributed to the experimental conditions. The following troubleshooting steps can help identify the cause and optimize your assay.

Table 1: Troubleshooting High IC50 Values for this compound

Potential Cause Troubleshooting Steps
High Serum Concentration Reduce the serum concentration in your assay medium. If possible, perform the assay in serum-free medium or with a low percentage of serum (e.g., 0.5-2%). Be aware that cell health and signaling may be affected by low serum.
Protein Binding If reducing serum is not feasible, consider performing a serum-shift assay to quantify the impact of protein binding on this compound's IC50. This involves measuring the IC50 at different serum concentrations (e.g., 1%, 5%, 10% FBS).
Cellular ATP Concentration This compound is an ATP-competitive inhibitor. The high intracellular ATP concentration (mM range) in cells will compete with this compound for binding to TGF-βRI, potentially leading to a higher apparent IC50 compared to biochemical assays where ATP concentrations are often lower. This is an inherent difference between the assay formats.
Cell Permeability While this compound is orally bioavailable, poor penetration into the specific cell type used in your assay could be a factor. Consider using cell lines with known permeability characteristics or performing a time-course experiment to ensure sufficient incubation time.
Compound Stability/Solubility Ensure that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in the assay medium is not affecting cell viability or compound solubility. Visually inspect for any precipitation of the compound.

Experimental Protocols

Protocol: Determining the Impact of Serum on this compound Activity (Serum Shift Assay)

This protocol provides a framework for quantifying the effect of serum on the potency of this compound in a cell-based assay.

  • Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in your base cell culture medium.

  • Preparation of Serum-Containing Media: Prepare separate media containing different concentrations of Fetal Bovine Serum (FBS) or human serum (e.g., 0%, 2%, 5%, 10%, and 20%).

  • Treatment: Remove the overnight culture medium from the cells. Add the this compound serial dilutions to the wells, using the different serum-containing media as the diluent. Ensure each serum condition has a full dose-response curve. Include vehicle controls for each serum concentration.

  • Incubation: Incubate the plates for a period relevant to your biological endpoint (e.g., 48-72 hours for proliferation assays, or a shorter time for target engagement assays like pSMAD2 inhibition).

  • Assay Readout: Perform your chosen assay to measure the biological response (e.g., cell viability assay like CellTiter-Glo®, or western blot/ELISA for pSMAD2 levels).

  • Data Analysis: For each serum concentration, plot the dose-response curve and calculate the IC50 value using a suitable non-linear regression model.

  • Interpretation: Compare the IC50 values across the different serum concentrations. An increase in IC50 with increasing serum concentration indicates that serum components are binding to this compound and reducing its effective concentration.

Table 2: Hypothetical Impact of Serum Concentration on this compound IC50

Serum Concentration (%) Hypothetical this compound IC50 (nM) Interpretation
0 (Biochemical Assay)70.5Baseline potency in a protein-free environment.
2150A noticeable increase in IC50 due to protein binding.
5350A significant rightward shift in the dose-response curve.
10700Potency is substantially reduced at standard cell culture serum concentrations.

Visualizations

Signaling Pathway and Mechanism of Action

TGFB_Signaling_Pathway TGF-β Signaling Pathway and this compound Inhibition TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binds TGFBR1 TGF-βRI TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates This compound This compound This compound->TGFBR1 Inhibits pSMAD23 pSMAD2/3 SMAD4 SMAD4 pSMAD23->SMAD4 Binds Complex SMAD Complex pSMAD23->Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound on TGF-βRI.

Experimental Workflow: Serum Shift Assay

Serum_Shift_Workflow Workflow for Serum Shift Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Treat Treat Cells with this compound in Different Serum Media Seed->Treat Prep_GFH Prepare this compound Serial Dilutions Prep_GFH->Treat Prep_Serum Prepare Media with Varying Serum % Prep_Serum->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate Readout Perform Assay (e.g., Cell Viability) Incubate->Readout Plot Plot Dose-Response Curves per Serum % Readout->Plot Calc Calculate IC50 for each Curve Plot->Calc Compare Compare IC50 Values Calc->Compare

Caption: Experimental workflow for conducting a serum shift assay to determine the impact of serum on this compound activity.

Logical Relationship: Troubleshooting this compound Activity

Troubleshooting_Logic Troubleshooting Discrepancies in this compound Activity Start Observed Activity of this compound is Lower than Expected Check_Serum Is Serum Present in the Assay? Start->Check_Serum High_Serum High Serum Concentration (e.g., >5%) Check_Serum->High_Serum Yes Low_Serum Low/No Serum Check_Serum->Low_Serum No Cause_Binding Likely Cause: Serum Protein Binding High_Serum->Cause_Binding Other_Factors Consider Other Factors: ATP, Permeability, Stability Low_Serum->Other_Factors Action_Reduce Action: Reduce Serum % or Perform Serum Shift Assay Cause_Binding->Action_Reduce Action_Investigate Action: Investigate Other Potential Causes Other_Factors->Action_Investigate

Caption: Logical flow for troubleshooting unexpected this compound activity, highlighting the role of serum.

References

Validation & Comparative

A Comparative Guide to TGF-βRI Inhibitors: GFH018 Versus Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune responses. Its dysregulation is a hallmark of various diseases, notably cancer, where it can promote tumor growth, metastasis, and immunosuppression. Consequently, the development of inhibitors targeting the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), has emerged as a promising therapeutic strategy. This guide provides an objective comparison of GFH018, a novel TGF-βRI inhibitor, with other prominent inhibitors in the field: Galunisertib, Vactosertib, and RepSox, supported by available experimental data.

Mechanism of Action: Targeting the TGF-β Signaling Cascade

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the GS domain of TGF-βRI. This activation of TGF-βRI leads to the phosphorylation of downstream effector proteins, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular functions. Small molecule inhibitors like this compound, Galunisertib, Vactosertib, and RepSox are designed to competitively bind to the ATP-binding pocket of the TGF-βRI kinase domain, thereby preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition TGF-β Ligand TGF-β Ligand TGF-βRII TGF-βRII TGF-β Ligand->TGF-βRII Binds TGF-βRI (ALK5) TGF-βRI (ALK5) TGF-βRII->TGF-βRI (ALK5) Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF-βRI (ALK5)->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Translocates & Regulates This compound This compound This compound->TGF-βRI (ALK5) Inhibit ATP Binding Galunisertib Galunisertib Galunisertib->TGF-βRI (ALK5) Inhibit ATP Binding Vactosertib Vactosertib Vactosertib->TGF-βRI (ALK5) Inhibit ATP Binding RepSox RepSox RepSox->TGF-βRI (ALK5) Inhibit ATP Binding

Figure 1. TGF-β signaling pathway and the site of action of TGF-βRI inhibitors.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data is compiled from various sources and the experimental conditions may not be identical, which can influence the absolute values.

Table 1: In Vitro Potency Against TGF-βRI (ALK5)
InhibitorIC50 (nM) vs. TGF-βRI (ALK5)Source(s)
This compound 40, 70.5[1][2][3]
Galunisertib 56, 172[4][5][6]
Vactosertib 11[7][8][9]
RepSox 4 (autophosphorylation), 23 (binding)[10][11][12][13][14]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Kinase Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity. Off-target effects can lead to unforeseen toxicities. The available data on the kinase selectivity of these inhibitors is presented below. A broader kinase panel screening would provide a more comprehensive understanding of their selectivity profiles.

InhibitorSelectivity InformationSource(s)
This compound >60-fold selective over p38α MAPK.[1]
Galunisertib Inhibits ALK4 (IC50: 77.7 nM), MINK, TGFβRII, ALK6, and ACVR2B with submicromolar IC50s.[4][5]
Vactosertib Highly selective.[8][9]
RepSox Selective over a range of kinases including p38 MAPK, JNK1, and GSK3 (IC50 > 16 µM).[10][13]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide. For specific parameters, it is recommended to consult the original research publications.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection Kinase (TGF-βRI) Kinase (TGF-βRI) ADP ADP Kinase (TGF-βRI)->ADP Produces Substrate (e.g., SMAD peptide) Substrate (e.g., SMAD peptide) ATP ATP ATP->ADP Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->Kinase (TGF-βRI) ADP-Glo™ Reagent ADP-Glo™ Reagent ATP_regen ATP_regen ADP-Glo™ Reagent->ATP_regen Kinase Detection Reagent Kinase Detection Reagent Luminescent Signal Luminescent Signal Kinase Detection Reagent->Luminescent Signal Quantification Quantification Luminescent Signal->Quantification ADP->ATP_regen Converted to ATP ATP_regen->Luminescent Signal Generates Light

Figure 2. General workflow of an ADP-Glo™ kinase assay.

Methodology:

  • Reaction Setup: A reaction mixture containing the TGF-βRI kinase, a suitable substrate (e.g., a synthetic peptide corresponding to the SMAD2/3 phosphorylation site), ATP, and the test inhibitor at various concentrations is prepared in a multi-well plate.

  • Incubation: The plate is incubated at a controlled temperature to allow the kinase reaction to proceed.

  • ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is then added to convert the generated ADP back to ATP and use the newly synthesized ATP in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cellular Phospho-SMAD2/3 Assay (e.g., ELISA or Western Blot)

This assay measures the level of phosphorylated SMAD2 and SMAD3 in cells, providing a direct readout of TGF-βRI activity in a cellular context.

Methodology:

  • Cell Culture and Treatment: Cells responsive to TGF-β (e.g., HaCaT keratinocytes) are cultured and then treated with a TGF-β ligand to stimulate the signaling pathway, in the presence or absence of the test inhibitor at various concentrations.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular proteins.

  • Quantification of Phospho-SMAD2/3:

    • ELISA: A sandwich ELISA kit is used where a capture antibody specific for total SMAD2/3 is coated on a plate. The cell lysate is added, followed by a detection antibody that specifically recognizes the phosphorylated forms of SMAD2 and SMAD3. A secondary antibody conjugated to an enzyme is then used for signal generation and quantification.

    • Western Blot: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phospho-SMAD2/3 and total SMAD2/3. A secondary antibody conjugated to a detectable label is then used for visualization and quantification of the protein bands.

  • Data Analysis: The levels of phospho-SMAD2/3 are normalized to total SMAD2/3. The IC50 value is determined by plotting the percentage of inhibition of SMAD phosphorylation against the inhibitor concentration.

Conclusion

References

A Head-to-Head Comparison of TGF-βRI Inhibitors: GFH018 vs. Galunisertib (LY2157299)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the transforming growth factor-beta (TGF-β) signaling pathway has emerged as a critical regulator of tumor progression, immune evasion, and metastasis. Two prominent small molecule inhibitors targeting the TGF-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5), are GFH018 and Galunisertib (LY2157299). This guide provides a detailed, data-driven comparison of these two inhibitors for researchers, scientists, and drug development professionals.

Mechanism of Action: Blocking a Key Signaling Cascade

Both this compound and Galunisertib are ATP-competitive inhibitors of the TGF-βRI kinase.[1][2] By binding to the ATP-binding site of TGF-βRI, these molecules prevent the phosphorylation and subsequent activation of the receptor by the type II receptor (TGF-βRII) upon ligand binding.[3][4] This blockade inhibits the canonical SMAD-dependent signaling pathway, preventing the phosphorylation of SMAD2 and SMAD3, their complex formation with SMAD4, and subsequent translocation to the nucleus to regulate gene transcription.[2][5] The inhibition of this pathway ultimately counteracts the pro-tumorigenic effects of TGF-β in the tumor microenvironment, which include promoting epithelial-mesenchymal transition (EMT), angiogenesis, and suppressing anti-tumor immunity.[3][6]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors TGF-β Ligand TGF-β Ligand TGF-βRII TGF-βRII TGF-β Ligand->TGF-βRII TGF-βRI (ALK5) TGF-βRI (ALK5) TGF-βRII->TGF-βRI (ALK5) Recruits & Activates SMAD2/3 SMAD2/3 TGF-βRI (ALK5)->SMAD2/3 Phosphorylates pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 SMAD2/3/4 Complex SMAD2/3/4 Complex pSMAD2/3->SMAD2/3/4 Complex SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Gene Transcription Gene Transcription SMAD2/3/4 Complex->Gene Transcription Translocates & Regulates Tumor Progression, EMT, Immunosuppression Tumor Progression, EMT, Immunosuppression Gene Transcription->Tumor Progression, EMT, Immunosuppression This compound This compound This compound->TGF-βRI (ALK5) Inhibits Galunisertib Galunisertib Galunisertib->TGF-βRI (ALK5) Inhibits

Caption: TGF-β Signaling Pathway and Inhibition by this compound and Galunisertib.

Potency and Selectivity: A Quantitative Comparison

The potency of a kinase inhibitor is a critical determinant of its therapeutic efficacy. Both this compound and Galunisertib have demonstrated potent inhibition of TGF-βRI kinase activity.

ParameterThis compoundGalunisertib (LY2157299)
TGF-βRI (ALK5) Kinase IC50 40 nM[7], 70.5 nM[5]51 nM (as LY364947, a related compound)[4], 172 nM
Cellular pSMAD Inhibition IC50 725 nM (NIH3T3 cell proliferation)[8]64 nM (NIH3T3 pSMAD)[2], 894.1 nM (EMT6-LM2 pSMAD), 1.765 µM (4T1-LP pSMAD)[2]

Selectivity is another key attribute, as off-target effects can lead to toxicity. This compound is reported to be over 60-fold selective for TGF-βRI over p38α MAPK.[7] Galunisertib also exhibits selectivity for TGF-βRI, with sub-micromolar IC50 values for a limited number of related kinases including TGF-βRII, ALK4, ALK6, and ACVR2B.

Preclinical Pharmacokinetics: A Cross-Species Overview

Favorable pharmacokinetic (PK) properties are essential for achieving adequate drug exposure at the target site. Both this compound and Galunisertib have been evaluated in various preclinical species.

This compound Preclinical Pharmacokinetics [5][9]

SpeciesDosingTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
MouseOralFast absorption--High
RatOralFast absorption--High
DogOralFast absorption--High

Galunisertib (LY2157299) Preclinical Pharmacokinetics

SpeciesDosingTmax (h)Cmax (µM)AUC (µM·h)
Mouse (EMT6-LM2 tumor)75 mg/kg oral0.5~6-
Mouse (Calu6 tumor)75 mg/kg oral0.5~6-

In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models

The anti-tumor activity of both inhibitors has been demonstrated in various preclinical cancer models.

This compound In Vivo Efficacy

Tumor ModelDosingOutcome
H22 (hepatocellular carcinoma)MonotherapyModerate antitumor activity[7]
CT26 (colorectal carcinoma)Combination with anti-PD-L1Synergistic effect[7]
Multiple syngeneic modelsMonotherapy and combo with anti-PD-(L)1Promising anti-tumor efficacy[5]

Galunisertib (LY2157299) In Vivo Efficacy [2][10]

Tumor ModelDosingOutcome
4T1 (syngeneic breast cancer)75 mg/kg BIDSignificant tumor growth delay and survival advantage
MX1 (human breast cancer xenograft)75 mg/kg BIDSignificant tumor growth delay
Calu6 (human lung cancer xenograft)75 mg/kg BIDSignificant tumor growth delay
U87MG (glioblastoma xenograft)25 mg/kg with CCNUEnhanced anti-tumor effect in combination

Clinical Development and Pharmacokinetics

Both this compound and Galunisertib have progressed to clinical trials, providing valuable data on their safety and pharmacokinetic profiles in humans.

This compound Phase I Clinical Trial [11][12][13]

ParameterValue
Dose Range 5 mg to 85 mg BID (14 days on/14 days off)
Tmax 0.50 - 0.96 h
t1/2 4.08 - 10.92 h
Key Observation Linear and dose-independent pharmacokinetics

Galunisertib (LY2157299) Phase I Clinical Trial [14][15][16]

ParameterValue
Recommended Phase 2 Dose 150 mg BID (14 days on/14 days off)
Tmax ~2 h
t1/2 ~9 h
Key Observation Favorable toxicity profile with intermittent dosing

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are generalized protocols for key assays used to characterize TGF-βRI inhibitors.

TGF-βRI Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the TGF-βRI kinase.

Kinase_Assay_Workflow Start Start Prepare Reaction Mixture Prepare reaction mixture: - Recombinant TGF-βRI kinase - Kinase buffer - ATP - Substrate (e.g., peptide) Start->Prepare Reaction Mixture Add Inhibitor Add varying concentrations of This compound or Galunisertib Prepare Reaction Mixture->Add Inhibitor Incubate Incubate at a specified temperature and duration Add Inhibitor->Incubate Measure Kinase Activity Measure kinase activity by detecting substrate phosphorylation (e.g., ADP-Glo, radioactivity) Incubate->Measure Kinase Activity Calculate IC50 Calculate IC50 value from the dose-response curve Measure Kinase Activity->Calculate IC50 End End Calculate IC50->End

Caption: Generalized workflow for a TGF-βRI kinase inhibition assay.

A common method involves the use of a recombinant, constitutively active TGF-βRI kinase domain.[4] The assay measures the transfer of phosphate from ATP to a specific peptide substrate. The amount of ADP produced, which is proportional to kinase activity, can be quantified using a luminescent assay like ADP-Glo™.[17][18]

SMAD Phosphorylation Assay (Western Blot)

This cell-based assay determines the functional inhibition of the TGF-β signaling pathway within cells by measuring the phosphorylation of SMAD2/3.

Protocol Outline:

  • Cell Culture: Plate cells (e.g., NIH3T3, A549) and allow them to adhere.

  • Serum Starvation: To reduce basal signaling, cells are often serum-starved for several hours.

  • Inhibitor Treatment: Treat cells with various concentrations of this compound or Galunisertib for a predetermined time.

  • TGF-β Stimulation: Stimulate the cells with a known concentration of TGF-β ligand (e.g., TGF-β1) to activate the signaling pathway.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[19]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated SMAD2 (pSMAD2) and total SMAD2.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of pSMAD2 to total SMAD2, which reflects the level of pathway inhibition.

Conclusion

Both this compound and Galunisertib are potent and selective inhibitors of TGF-βRI with demonstrated preclinical anti-tumor activity. While their mechanisms of action are similar, subtle differences in their potency, selectivity profiles, and pharmacokinetic properties may influence their clinical utility in different therapeutic contexts. The data presented in this guide provides a foundation for researchers to make informed decisions when selecting a TGF-βRI inhibitor for their studies. Further head-to-head comparative studies, particularly those evaluating a broad kinase selectivity panel and efficacy in diverse tumor models, will be invaluable in further delineating the distinct advantages of each compound.

References

A Comparative Guide to the Efficacy of GFH018 and Other ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of GFH018, a novel ALK5 inhibitor, with other prominent inhibitors of the same target. The information is compiled from preclinical and clinical data to assist researchers in making informed decisions for their drug development and research endeavors.

Introduction to ALK5 Inhibition

Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βRI), is a crucial serine/threonine kinase involved in the TGF-β signaling pathway. This pathway is a key regulator of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of the TGF-β/ALK5 signaling cascade has been implicated in the progression of various diseases, most notably cancer, where it can promote tumor growth, metastasis, and immunosuppression. Consequently, the development of small molecule inhibitors targeting ALK5 has emerged as a promising therapeutic strategy.

This compound is a novel, orally bioavailable small molecule inhibitor of ALK5 that has shown potent anti-tumor activity in preclinical models and is currently undergoing clinical investigation.[1][2] This guide aims to provide an objective comparison of this compound's performance against other well-characterized ALK5 inhibitors.

In Vitro Efficacy Comparison

The in vitro potency of ALK5 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical kinase assays. A lower IC50 value indicates a higher potency of the inhibitor. The table below summarizes the reported IC50 values for this compound and other selected ALK5 inhibitors. It is important to note that these values are compiled from various sources and may have been determined using different assay conditions, which can influence the results.

InhibitorALK5 IC50 (nM)Selectivity HighlightsSource(s)
This compound 40>60-fold selective over p38α MAPK[Probechem]
Galunisertib (LY2157299) 56 - 172Also inhibits ALK4[MCE], [R&D Systems]
RepSox 4 - 23Selective over p38 MAPK, JNK1, and GSK3[R&D Systems], [Axon Medchem]
SB-431542 94Also inhibits ALK4 and ALK7[MCE], [R&D Systems]

ALK5 Signaling Pathway

The canonical TGF-β/ALK5 signaling pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. This phosphorylation event activates the kinase domain of ALK5, leading to the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in various cellular processes.

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-betaRII TGF-betaRII TGF-beta->TGF-betaRII Binding ALK5 ALK5 TGF-betaRII->ALK5 Recruitment & Phosphorylation SMAD2/3 SMAD2/3 ALK5->SMAD2/3 Phosphorylation p-SMAD2/3 p-SMAD2/3 SMAD2/3/4 Complex p-SMAD2/3 SMAD4 p-SMAD2/3->SMAD2/3/4 Complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD2/3/4 Complex Gene Transcription Gene Transcription SMAD2/3/4 Complex->Gene Transcription Translocation & Regulation GFH018_Inhibitor This compound GFH018_Inhibitor->ALK5 Inhibition

Caption: Canonical TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.

In Vivo Efficacy

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of ALK5 inhibitors. These studies typically involve xenograft or patient-derived xenograft (PDX) models in immunocompromised mice, where the effect of the inhibitor on tumor growth is assessed.

This compound: In murine tumor models, this compound monotherapy has been shown to suppress tumor growth.[3] Furthermore, potent inhibition of cancer cell migration in vivo has been observed.[3] Preclinical data have also demonstrated desirable anti-tumor effects of this compound in combination with PD-1 inhibitors.[2]

Galunisertib (LY2157299): Galunisertib has demonstrated anti-tumor efficacy in various in vivo models, including human tumor xenografts and syngeneic murine breast cancer models.[4] In a patient-derived xenograft (PDX) model, galunisertib was administered orally at a dose of 75 mg/kg twice daily.[5]

RepSox: In a xenograft model of osteosarcoma, intraperitoneal administration of RepSox (5 mg/kg or 20 mg/kg every other day) markedly inhibited tumor growth.[6][7][8]

SB-431542: SB-431542 has been shown to inhibit TGF-β-induced tumor-promoting effects such as cell motility, migration, and invasion in human cancer cell lines.[9][10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of ALK5 inhibitors.

In Vitro ALK5 Kinase Inhibition Assay (Generic Protocol)

This assay determines the IC50 value of a compound by measuring its ability to inhibit the phosphorylation of a substrate by the ALK5 enzyme.

Materials:

  • Recombinant human ALK5 enzyme

  • Kinase substrate (e.g., a generic peptide substrate or Casein)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then in kinase assay buffer.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add the ALK5 enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TGF-β-Induced SMAD2/3 Phosphorylation Assay (Generic Protocol)

This cell-based assay measures the ability of an inhibitor to block the TGF-β-induced phosphorylation of SMAD2 and SMAD3.

Materials:

  • A suitable cell line (e.g., A549, HaCaT)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Test inhibitor (e.g., this compound)

  • Lysis buffer

  • Antibodies: anti-phospho-SMAD2/3, anti-total-SMAD2/3, and a loading control antibody (e.g., anti-GAPDH)

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Western blot reagents and equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for several hours.

  • Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a defined period (e.g., 1 hour).

  • Stimulate the cells with a fixed concentration of TGF-β1 for a specific time (e.g., 30-60 minutes).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against phospho-SMAD2/3, total SMAD2/3, and the loading control.

  • Incubate with the appropriate secondary antibodies.

  • Detect the protein bands using a suitable detection system.

  • Quantify the band intensities and normalize the phospho-SMAD2/3 levels to total SMAD2/3 and the loading control to determine the inhibitory effect of the compound.

In Vivo Tumor Growth Inhibition Assay (Generic Xenograft Model Protocol)

This assay evaluates the anti-tumor efficacy of an inhibitor in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Test inhibitor (e.g., this compound) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay IC50 IC50 Determination Kinase_Assay->IC50 Selectivity Selectivity Profiling Kinase_Assay->Selectivity Cell_Assay Cell-Based Phosphorylation Assay Cell_Assay->IC50 Xenograft_Model Tumor Xenograft Model Establishment IC50->Xenograft_Model Lead Candidate Selection Treatment Inhibitor Treatment Xenograft_Model->Treatment Tumor_Growth Tumor Growth Inhibition Treatment->Tumor_Growth

Caption: A generalized workflow for the preclinical evaluation of ALK5 inhibitors.

Conclusion

This compound is a potent and selective ALK5 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. While direct head-to-head comparative studies with other ALK5 inhibitors are limited in the public domain, the available data suggests that this compound's efficacy is comparable to other well-established inhibitors such as Galunisertib, RepSox, and SB-431542. The provided experimental protocols offer a framework for researchers to conduct their own comparative analyses. Further studies, particularly direct comparative in vivo efficacy and comprehensive selectivity profiling, will be crucial in fully elucidating the therapeutic potential of this compound relative to other ALK5 inhibitors.

References

Validating GFH018 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GFH018, a potent and selective small molecule inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] Understanding and confirming that a drug candidate interacts with its intended target within a cellular context is a critical step in drug discovery and development. This guide outlines key experimental approaches, presents comparative data with an alternative TGF-βRI inhibitor, Galunisertib (LY2157299), and provides detailed protocols and workflow visualizations to aid in experimental design.

Introduction to this compound and Target Engagement

This compound is an ATP-competitive inhibitor of TGF-βRI kinase.[3] The transforming growth factor-β (TGF-β) signaling pathway is implicated in a variety of cellular processes, including cell growth, differentiation, and immune regulation.[1][2] In the context of cancer, aberrant TGF-β signaling can promote tumor growth, metastasis, and create an immunosuppressive tumor microenvironment.[4] this compound blocks this pathway by preventing the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby inhibiting the transduction of pro-tumorigenic signals.[1][4]

Validating that this compound effectively engages its target, TGF-βRI, within the complex milieu of a living cell is paramount. This guide explores three robust methods to assess this target engagement:

  • Western Blot for Phospho-SMAD3 (p-SMAD3) Inhibition: A direct measure of the downstream pharmacological effect of TGF-βRI inhibition.

  • Cellular Thermal Shift Assay (CETSA): A biophysical method that assesses the direct binding of a compound to its target protein by measuring changes in protein thermal stability.

  • NanoBRET™ Target Engagement Assay: A sensitive, real-time method to quantify compound binding to a target protein in living cells.

Comparative Analysis of TGF-βRI Inhibitors

To provide context for the performance of this compound, this guide includes comparative data with Galunisertib (LY2157299), another well-characterized TGF-βRI inhibitor.

ParameterThis compoundGalunisertib (LY2157299)MethodReference
Target TGF-βRI (ALK5)TGF-βRI (ALK5)Biochemical Assays[1][2]
In Vitro Kinase IC50 70.5 nM56 nMKinase Assay[1]
Cellular p-SMAD3 Inhibition IC50 Not Publicly Available~64 nM (NIH3T3 cells)Western Blot/ELISA

Note: The cellular IC50 for this compound on p-SMAD3 inhibition is not publicly available. The provided in vitro kinase IC50 suggests high potency, which is expected to translate to potent cellular activity.

Visualizing the Scientific Framework

To clarify the underlying biology and experimental approaches, the following diagrams illustrate the TGF-β signaling pathway, the general workflow for validating target engagement, and the logical framework for comparing this compound with alternative methods.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGFbRII TGF-βRII TGF-β Ligand->TGFbRII Binds TGFbRI TGF-βRI (ALK5) Target of this compound TGFbRII->TGFbRI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., Proliferation, Metastasis) SMAD_complex->Gene_Transcription Translocates & Regulates This compound This compound This compound->TGFbRI Inhibits

Figure 1: TGF-β Signaling Pathway and this compound's Mechanism of Action.

Target_Engagement_Workflow cluster_assays Target Engagement Assays cluster_readouts Readouts start Start: Treat Cells with this compound western Western Blot (p-SMAD3) start->western cetsa CETSA start->cetsa nanobret NanoBRET start->nanobret readout_western ↓ p-SMAD3 levels western->readout_western readout_cetsa ↑ Thermal Stability of TGF-βRI cetsa->readout_cetsa readout_nanobret Displacement of Tracer nanobret->readout_nanobret end Conclusion: This compound Engages TGF-βRI in Cells readout_western->end readout_cetsa->end readout_nanobret->end

Figure 2: General Experimental Workflow for Validating this compound Target Engagement.

Comparison_Logic cluster_comparison Comparison with This compound This compound Alternative Alternative: Galunisertib (LY2157299) This compound->Alternative Potency & Selectivity Methods Alternative Methods: (e.g., CETSA, NanoBRET) This compound->Methods Assay Principle & Throughput Conclusion Informed Decision on Target Validation Strategy Alternative->Conclusion Methods->Conclusion

Figure 3: Logical Framework for Comparing this compound and Validation Methods.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot for Phospho-SMAD3 (p-SMAD3) Inhibition

This method assesses the functional consequence of this compound binding to TGF-βRI by measuring the phosphorylation of its direct downstream target, SMAD3.

a. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., A549, HaCaT, or other TGF-β responsive cells) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-treat cells with a dose range of this compound or Galunisertib (e.g., 0.1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

b. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

c. Protein Quantification and Western Blotting:

  • Determine protein concentration using a BCA assay.

  • Normalize protein concentrations for all samples.

  • Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-SMAD3 (Ser423/425) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Strip the membrane and re-probe for total SMAD3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

d. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-SMAD3 signal to total SMAD3 and the loading control.

  • Plot the normalized p-SMAD3 levels against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of TGF-βRI upon this compound binding, providing direct evidence of target engagement.[5][6][7][8]

a. Cell Treatment and Heating:

  • Culture cells to a high density in a T175 flask.

  • Treat the cells with this compound (at a concentration expected to be saturating, e.g., 10 µM) or vehicle control for 1-2 hours.

  • Harvest the cells and resuspend in PBS containing protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

b. Lysis and Protein Extraction:

  • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Transfer the supernatant to fresh tubes.

c. Western Blot Analysis:

  • Perform a Western blot on the soluble fractions as described above, using a primary antibody specific for TGF-βRI.

  • Also, probe for a loading control that is not expected to be stabilized by this compound.

d. Data Analysis:

  • Quantify the band intensity for TGF-βRI at each temperature for both vehicle- and this compound-treated samples.

  • Plot the percentage of soluble TGF-βRI relative to the non-heated control against the temperature to generate melting curves.

  • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement and stabilization.

NanoBRET™ Target Engagement Assay

This assay provides a quantitative measurement of compound binding to TGF-βRI in living cells in real-time.[9][10][11][12]

a. Cell Preparation:

  • Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc® luciferase-TGF-βRI fusion protein.

  • Seed the transfected cells into a 96-well or 384-well white assay plate.

b. Assay Procedure:

  • Prepare serial dilutions of this compound and the alternative compound.

  • Add the compounds to the cells and incubate for a defined period (e.g., 2 hours) to allow for cell entry and target binding.

  • Add the NanoBRET™ tracer specific for TGF-βRI, followed by the NanoGlo® substrate and an extracellular NanoLuc® inhibitor.

  • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.

c. Data Analysis:

  • Calculate the raw BRET ratio (acceptor emission / donor emission).

  • Normalize the BRET ratios to the vehicle control.

  • Plot the normalized BRET ratio against the compound concentration and fit a dose-response curve to determine the IC50, representing the concentration at which the compound displaces 50% of the tracer.

Conclusion

The validation of target engagement in a cellular context is a cornerstone of modern drug discovery. For a targeted agent like this compound, demonstrating direct interaction with TGF-βRI and the subsequent modulation of its downstream signaling pathway is essential. This guide provides a framework for researchers to design and execute robust experiments to confirm the cellular mechanism of action of this compound. The comparative data and detailed protocols for Western blotting, CETSA, and NanoBRET™ assays offer a range of methodologies, from confirming downstream effects to quantifying direct target binding in living cells. By employing these techniques, researchers can confidently advance their understanding of this compound and its therapeutic potential.

References

Comparative Analysis of GFH018 Cross-reactivity with Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase receptor cross-reactivity of GFH018, a selective inhibitor of Transforming Growth Factor-β Receptor I (TGF-βRI), with other known TGF-βRI inhibitors, Galunisertib (LY2157299) and Vactosertib (TEW-7197). Understanding the selectivity profile of a kinase inhibitor is crucial for predicting potential off-target effects and ensuring therapeutic efficacy and safety.

Introduction to this compound and TGF-β Signaling

This compound is a potent and selective ATP-competitive inhibitor of TGF-βRI, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. This compound has entered Phase II clinical trials for the treatment of solid tumors.[1] By inhibiting TGF-βRI, this compound blocks the canonical SMAD-dependent signaling cascade, thereby modulating the tumor microenvironment and inhibiting tumor growth.

Kinase Selectivity Profile Comparison

A comprehensive understanding of a kinase inhibitor's selectivity is paramount. The following table summarizes the available quantitative data on the inhibitory activity of this compound, Galunisertib, and Vactosertib against their primary target, TGF-βRI, and other key kinase receptors. It is important to note that publicly available, comprehensive kinome-wide screening data for this compound is limited compared to Galunisertib.

Kinase Target This compound IC50 (nM) Galunisertib IC50 (nM) Vactosertib IC50 (nM)
TGF-βRI (ALK5) 40 - 70.55611
p38α MAPK >2400 (>60-fold selective)--
ALK4 (ACVR1B) -77.713
MINK1 -190-
TGF-βRII -210-
MAP4K4 ---
p21-activated kinase 2 (PAK2) ---

Data for Galunisertib was obtained from a KINOMEscan® panel of 456 kinases. Data for this compound is primarily based on its high selectivity against p38α as reported in initial studies. Comprehensive kinome scan data for Vactosertib is not publicly available.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental procedures discussed, the following diagrams were generated using Graphviz.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII 1. Ligand Binding TGF-βRI (ALK5) TGF-βRI (ALK5) TGF-βRII->TGF-βRI (ALK5) 2. Receptor Complex Formation & Phosphorylation SMAD2_3 SMAD2/3 TGF-βRI (ALK5)->SMAD2_3 3. Phosphorylation SMAD_complex SMAD2/3/4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription 4. Transcriptional Regulation This compound This compound This compound->TGF-βRI (ALK5) Inhibition

TGF-β Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Inhibition Assay cluster_smad_assay Cellular SMAD Phosphorylation Assay k_start Start k_reagents Prepare Reagents: - Recombinant TGF-βRI - Kinase Buffer - ATP - Substrate k_start->k_reagents k_inhibitor Prepare Serial Dilutions of this compound & Comparators k_reagents->k_inhibitor k_reaction Incubate Kinase, Inhibitor, Substrate, and ATP k_inhibitor->k_reaction k_detection Measure Kinase Activity (e.g., ADP-Glo™) k_reaction->k_detection k_ic50 Calculate IC50 Values k_detection->k_ic50 c_start Start c_culture Culture Cells (e.g., HaCaT, A549) c_start->c_culture c_treatment Pre-treat with Inhibitors c_culture->c_treatment c_stimulate Stimulate with TGF-β1 c_treatment->c_stimulate c_lyse Lyse Cells c_stimulate->c_lyse c_western Western Blot for p-SMAD2 and Total SMAD2 c_lyse->c_western c_quantify Quantify Band Intensities c_western->c_quantify

Experimental Workflows for Kinase Inhibition and SMAD Phosphorylation Assays.

Detailed Experimental Methodologies

In Vitro TGF-βRI Kinase Inhibition Assay

This protocol is adapted from commercially available kinase assay kits (e.g., Promega ADP-Glo™).

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

  • Enzyme: Recombinant human TGF-βRI (ALK5), diluted in Kinase Buffer to the desired concentration.

  • Substrate/ATP Mix: Prepare a solution containing the peptide substrate for TGF-βRI and ATP at a concentration near the Km for ATP in Kinase Buffer.

  • Inhibitor Solutions: Prepare a serial dilution of this compound, Galunisertib, and Vactosertib in 100% DMSO. Further dilute these stocks in Kinase Buffer to the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.

2. Assay Procedure:

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of the diluted TGF-βRI enzyme solution to each well.

  • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix.

  • Incubate the plate at 30°C for 60-120 minutes.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP to ATP and measuring the light output via a luciferase reaction.

  • Luminescence is measured using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Inhibition is calculated relative to the vehicle control.

  • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular SMAD2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the inhibitory effect of the compounds on TGF-β-induced SMAD2 phosphorylation in a cellular context.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HaCaT or A549) in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-incubate the cells with various concentrations of this compound, Galunisertib, or Vactosertib for 1-2 hours.

  • Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

2. Cell Lysis:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

3. Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-SMAD2 (Ser465/467) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2.

4. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the phospho-SMAD2 signal to the total SMAD2 signal for each sample.

  • Calculate the percentage of inhibition of SMAD2 phosphorylation relative to the TGF-β1 stimulated control.

Conclusion

This guide provides a comparative overview of the cross-reactivity profile of this compound with two other TGF-βRI inhibitors, Galunisertib and Vactosertib. While all three compounds are potent inhibitors of TGF-βRI, their selectivity profiles against a broader range of kinases may differ. The KINOMEscan® data for Galunisertib reveals a high degree of selectivity, a crucial attribute for a therapeutic candidate. Although comprehensive kinome-wide data for this compound is not as readily available in the public domain, initial reports highlight its high selectivity over p38α. Further comprehensive kinase profiling of this compound and Vactosertib would provide a more complete picture of their cross-reactivity and potential off-target effects. The provided experimental protocols offer a standardized approach for researchers to independently verify and expand upon these findings.

References

A Head-to-Head Comparison of GFH018 and Other TGF-beta Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GFH018 with other transforming growth factor-beta (TGF-β) inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response.[1] In the context of cancer, TGF-β can act as a double-edged sword. In the early stages of tumorigenesis, it can function as a tumor suppressor. However, in advanced cancers, it often promotes tumor growth, metastasis, and immunosuppression, making it a compelling target for therapeutic intervention.[2][3] A variety of inhibitors targeting the TGF-β pathway have been developed, each with a distinct mechanism of action. This guide focuses on a head-to-head comparison of this compound, a novel small molecule inhibitor of TGF-β receptor I (TGF-βRI), with other notable TGF-β inhibitors.

Small Molecule Inhibitors: Targeting the Kinase Activity of TGF-βRI

Small molecule inhibitors that target the ATP-binding site of the TGF-βRI (also known as ALK5) kinase domain are a major class of TGF-β pathway antagonists. This compound and Galunisertib (LY2157299) are prominent examples currently under investigation.

This compound

This compound is a potent and selective, ATP-competitive inhibitor of TGF-βRI.[4] Preclinical studies have demonstrated its ability to inhibit TGF-β-induced SMAD phosphorylation and the migration of tumor cells.[5] Furthermore, this compound has been shown to modulate the tumor microenvironment by inhibiting the differentiation of regulatory T cells (Tregs) and promoting a shift from an M2 to an M1 macrophage phenotype, thereby enhancing anti-tumor immunity.[5] In murine tumor models, this compound has shown anti-tumor efficacy both as a monotherapy and in combination with anti-PD-L1 antibodies.[4]

Galunisertib (LY2157299)

Galunisertib is another orally bioavailable small molecule inhibitor of TGF-βRI. It has been extensively studied in preclinical and clinical settings. Galunisertib blocks the phosphorylation of SMAD2, a key downstream mediator of TGF-β signaling.[6] It has demonstrated anti-tumor activity in various cancer models and has been investigated in clinical trials for solid tumors, including hepatocellular carcinoma and pancreatic cancer.[7][8]

SB-431542

SB-431542 is a widely used research tool and a potent and selective inhibitor of the TGF-βRI/ALK5, ALK4, and ALK7 receptors. Due to its pharmacokinetic properties, its use has been primarily limited to in vitro and preclinical studies to probe the biology of the TGF-β pathway.

Quantitative Comparison of Small Molecule Inhibitors

The following table summarizes the in vitro potency of this compound and other small molecule TGF-βRI inhibitors. It is important to note that these values are derived from different studies and assay conditions, which may affect direct comparability.

InhibitorTargetAssay TypeIC50 (nM)Reference
This compound TGF-βRI (ALK5)Kinase Inhibition Assay70.5[5]
This compound TGF-βRI (ALK5)Kinase Inhibition Assay40[9]
Galunisertib (LY2157299) TGF-βRI (ALK5)Kinase Inhibition Assay172[10]
Galunisertib (LY2157299) TGF-βRI (T204D)Autophosphorylation Kinase Assay51[11]
Galunisertib (LY2157299) pSMAD Inhibition (NIH3T3 cells)Cellular Assay64[10]
SB-431542 ALK5Kinase Inhibition Assay94[12]

Other Classes of TGF-β Inhibitors

Beyond small molecule kinase inhibitors, other strategies to block TGF-β signaling include antisense oligonucleotides and monoclonal antibodies.

Trabedersen (AP 12009)

Trabedersen is an antisense oligonucleotide designed to specifically inhibit the production of the TGF-β2 isoform.[13] By reducing the levels of TGF-β2 mRNA, Trabedersen aims to decrease the immunosuppressive effects of this cytokine within the tumor microenvironment. It has been investigated in clinical trials for solid tumors, including pancreatic cancer and malignant melanoma.[13]

Fresolimumab (GC1008)

Fresolimumab is a human monoclonal antibody that neutralizes all three isoforms of TGF-β (TGF-β1, TGF-β2, and TGF-β3).[14] By binding to the circulating ligands, Fresolimumab prevents them from activating the TGF-β receptors on the cell surface. It has been evaluated in clinical trials for various cancers, including malignant melanoma and renal cell carcinoma.[14]

Clinical Efficacy Overview

Direct comparison of clinical trial outcomes is complex due to variations in study design, patient populations, and treatment regimens. However, the following table provides a high-level summary of reported efficacy for these inhibitors in selected clinical trials.

InhibitorCancer TypePhaseKey Efficacy FindingsReference
This compound Advanced Solid TumorsPhase I9 of 50 patients achieved stable disease.[2][15]
Galunisertib (LY2157299) Hepatocellular CarcinomaPhase IIMedian time-to-tumor progression of 4.1 months in combination with sorafenib.[7]
Trabedersen (AP 12009) Pancreatic Cancer (2nd line)Phase I/IIMedian overall survival of 13.4 months in a subset of patients.[13]
Trabedersen (AP 12009) Recurrent High-Grade GliomaPhase IIbTrend for improved 2-year survival with 10 µM dose vs. chemotherapy.[4]
Fresolimumab (GC1008) Malignant MelanomaPhase I1 partial response and 6 with stable disease out of 28 melanoma patients.[14][16]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of these inhibitors and the experimental procedures used to characterize them, the following diagrams are provided.

TGF_beta_Signaling_Pathway TGF-beta Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF_beta TGF-β Ligand TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII Binds Fresolimumab Fresolimumab (Monoclonal Antibody) Fresolimumab->TGF_beta Neutralizes Trabedersen Trabedersen (Antisense Oligonucleotide) Trabedersen->TGF_beta Inhibits Production TGF_beta_RI TGF-β RI (ALK5) TGF_beta_RII->TGF_beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF_beta_RI->SMAD2_3 Phosphorylates GFH018_Galunisertib This compound, Galunisertib (Small Molecule Inhibitors) GFH018_Galunisertib->TGF_beta_RI Inhibits Kinase Activity pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Regulates

TGF-β signaling pathway and points of inhibition.

Kinase_Inhibition_Assay_Workflow General Workflow for a TGF-βRI Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Recombinant TGF-βRI (ALK5) - Substrate (e.g., SMAD protein) - ATP - Assay Buffer Add_Components Add TGF-βRI, substrate, and inhibitor to microplate wells Reagents->Add_Components Inhibitor_Dilution Prepare serial dilutions of test inhibitor (e.g., this compound) Inhibitor_Dilution->Add_Components Initiate_Reaction Initiate kinase reaction by adding ATP Add_Components->Initiate_Reaction Incubate Incubate at a defined temperature and time Initiate_Reaction->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Detect_Signal Detect signal proportional to kinase activity (e.g., luminescence, radioactivity, fluorescence) Stop_Reaction->Detect_Signal Data_Analysis Analyze data to determine IC50 values Detect_Signal->Data_Analysis

General workflow for a TGF-βRI kinase inhibition assay.

Detailed Experimental Protocols

TGF-βRI Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against TGF-βRI (ALK5). Specific parameters may vary between studies.

Materials:

  • Recombinant human TGF-βRI (ALK5), kinase domain

  • Kinase substrate (e.g., recombinant SMAD2 or a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., this compound, Galunisertib)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Microplates (e.g., 96-well or 384-well)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then dilute further in the assay buffer.

  • Add the recombinant TGF-βRI enzyme and the kinase substrate to the wells of the microplate.

  • Add the diluted test inhibitor to the respective wells. Include wells with DMSO only as a vehicle control (100% kinase activity) and wells without enzyme as a background control.

  • Pre-incubate the enzyme, substrate, and inhibitor mixture for a defined period (e.g., 10-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Km value for TGF-βRI if determining Ki, or at a fixed concentration for IC50 determination.

  • Incubate the reaction for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C or room temperature).

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding the ADP-Glo™ Reagent).

  • Add the detection reagent to convert the product of the kinase reaction (ADP) into a detectable signal (e.g., light).

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Cellular pSMAD Inhibition Assay (General Protocol)

This assay measures the ability of an inhibitor to block TGF-β-induced phosphorylation of SMAD2 in a cellular context.

Materials:

  • A cell line responsive to TGF-β (e.g., NIH3T3, HaCaT, or a cancer cell line)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Test inhibitor (e.g., this compound, Galunisertib)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies for detecting phosphorylated SMAD2 (pSMAD2) and total SMAD2

  • Detection method (e.g., Western blot, ELISA, or AlphaLISA)

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • The following day, starve the cells in a low-serum medium for several hours to reduce basal signaling.

  • Pre-treat the cells with serial dilutions of the test inhibitor for a defined period (e.g., 1-2 hours).

  • Stimulate the cells with a pre-determined concentration of TGF-β1 for a short period (e.g., 30-60 minutes). Include unstimulated and vehicle-treated stimulated controls.

  • Wash the cells with cold PBS and then lyse the cells to extract proteins.

  • Quantify the levels of pSMAD2 and total SMAD2 in the cell lysates using the chosen detection method.

  • Normalize the pSMAD2 signal to the total SMAD2 signal for each condition.

  • Calculate the percent inhibition of TGF-β1-induced pSMAD2 for each inhibitor concentration.

  • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a promising novel TGF-βRI inhibitor with potent in vitro activity and demonstrated preclinical anti-tumor effects. When compared to other small molecule inhibitors like Galunisertib, it shows comparable potency, although direct head-to-head studies are needed for a definitive comparison. The choice of a TGF-β inhibitor for a specific research or therapeutic application will depend on various factors, including the desired mechanism of action (kinase inhibition, ligand neutralization, or synthesis inhibition), the specific cancer type and its microenvironment, and the potential for combination with other therapies. This guide provides a foundational overview to aid in this critical decision-making process.

References

GFH018: A Comparative Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of GFH018, a novel and potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4][5] This document is intended for researchers and professionals in drug development seeking to understand the specificity of this compound in relation to other known kinase inhibitors.

Introduction to this compound

This compound is a small molecule, ATP-competitive inhibitor of TGF-βRI that has entered clinical development for the treatment of solid tumors.[1][5][6][7][8][9][10] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in cancer progression, making it a key therapeutic target.[1][6][7][8][9][10] this compound blocks this pathway by preventing the phosphorylation of downstream mediators, primarily SMAD2 and SMAD3.[3]

Kinase Selectivity Profile of this compound

While a comprehensive public kinase panel screen for this compound is not available, it is consistently described as a highly potent and selective inhibitor of TGF-βRI.[1][6][7] Its potency is highlighted by a reported IC50 of 70.5 nM for TGF-βRI kinase inhibition, with another source indicating an IC50 of 40 nM.[4][11][12] A key indicator of its selectivity is that it is over 60-fold more selective for TGF-βRI than for p38α MAPK.[4]

Comparison with Alternative TGF-βRI Inhibitors

To contextualize the selectivity of this compound, this section compares its known activity with that of other well-characterized TGF-βRI inhibitors: Galunisertib (LY2157299), SB-431542, and RepSox.

InhibitorPrimary Target(s)IC50 (TGF-βRI/ALK5)Known Off-Targets / Selectivity Notes
This compound TGF-βRI (ALK5)40 - 70.5 nM>60-fold selective over p38α MAPK. Described as highly selective, but a broad kinase panel is not publicly available.
Galunisertib TGF-βRI (ALK5), ALK456 nMAlso inhibits TGFβRII (IC50 = 0.21 μM) and ACVR1B/ALK4 (IC50 = 0.08 μM).[1][13]
SB-431542 TGF-βRI (ALK5), ALK4, ALK794 nMOver 100-fold selectivity for ALK5 over 25 other kinases, including p38 MAPK and JNK1.[3] Does not inhibit ALK1, ALK2, ALK3, or ALK6.[4]
RepSox TGF-βRI (ALK5)4 - 23 nMShows minimal activity (IC50 > 16 μM) against a panel of 9 related kinases, including p38 MAPK and GSK3.[14][15]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for determining the in vitro kinase inhibitory activity of a compound like this compound. Specific details may vary based on the kinase and the detection method used.

  • Reaction Setup : In a microplate, a reaction mixture is prepared containing the purified recombinant kinase (e.g., TGF-βRI), a suitable substrate (e.g., a generic peptide substrate or a specific protein like SMAD2), and a kinase reaction buffer.

  • Inhibitor Addition : The test inhibitor (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is run in parallel. The plate is typically pre-incubated with the kinase and inhibitor.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection : The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. Common detection methods include:

    • Radiometric Assays : Using radioactively labeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence-Based Assays : These can be based on fluorescently labeled antibodies that recognize the phosphorylated substrate (e.g., TR-FRET) or on changes in the fluorescence of a labeled substrate upon phosphorylation.[12]

    • Luminescence-Based Assays : These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to the kinase activity.[4][12]

  • Data Analysis : The results are typically expressed as the percentage of kinase activity relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

TGF-β Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway, which is inhibited by this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-βRII TGF_beta->TGFbRII 1. Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI 2. Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 3. Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription 5. Nuclear Translocation This compound This compound This compound->TGFbRI Inhibition Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) Assay In Vitro Kinase Assay (e.g., TR-FRET, ADP-Glo) Compound->Assay Kinase_Panel Large Panel of Purified Kinases Kinase_Panel->Assay Data_Acquisition High-Throughput Data Acquisition Assay->Data_Acquisition Analysis Data Analysis (% Inhibition, IC50) Data_Acquisition->Analysis Selectivity_Profile Kinase Selectivity Profile (Kinome Map) Analysis->Selectivity_Profile

References

Benchmarking GFH018: A Comparative Analysis of TGF-βR1 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SHANGHAI, China – November 21, 2025 – This guide provides a comprehensive performance comparison of GFH018, a novel small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-βR1), against other published data for similar agents in its class. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols from pivotal clinical trials, and visualizes the underlying biological pathways and study designs.

This compound targets the TGF-β signaling pathway, a critical regulator of tumor growth, metastasis, and immune suppression.[1] By inhibiting TGF-βR1, also known as activin receptor-like kinase 5 (ALK5), this compound aims to block downstream signaling, thereby reactivating the anti-tumor immune response and inhibiting tumor progression.[1][2] This guide benchmarks this compound against two other prominent TGF-βR1 inhibitors, Galunisertib and Vactosertib, providing a comparative landscape of their clinical performance.

Performance Data Summary

The following tables summarize the key efficacy and safety findings from clinical trials of this compound, Galunisertib, and Vactosertib.

Table 1: Efficacy of this compound in Clinical Trials

Clinical Trial (NCT ID)TherapyIndicationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Phase I (NCT05051241)[3]This compound MonotherapyAdvanced Solid Tumors-25.0% (at 85 mg BID)-
Phase Ib/II (NCT04914286)[4]This compound + Toripalimab (anti-PD-1)Recurrent/Metastatic Nasopharyngeal Carcinoma (R/M NPC)31.3%50%2.0 months
Phase Ib/II (NCT04914286)[4]This compound + Toripalimab (anti-PD-1)R/M NPC (ICI-naïve)47.1%64.7%9.0 months

Table 2: Efficacy of Galunisertib in Clinical Trials

Clinical Trial (NCT ID)TherapyIndicationOverall Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Phase 2 (NCT01246986)[5]Galunisertib + SorafenibAdvanced Hepatocellular Carcinoma (HCC)4.5% (Partial Response)51.1% (PR+SD)4.1 months18.8 months
Phase Ib/II (NCT02423343)[6]Galunisertib + NivolumabNon-Small Cell Lung Cancer (NSCLC)24% (Partial Response)40% (PR+SD)5.26 months11.99 months

Table 3: Efficacy of Vactosertib in Clinical Trials

Clinical Trial (NCT ID)TherapyIndicationOverall Response Rate (ORR)Disease Control Rate (DCR)Progression-Free Rate (PFR)Median Progression-Free Survival (PFS)
Phase Ib/II (NCT03802084)[7]Vactosertib + ImatinibDesmoid Tumors25.9% (Confirmed Partial Response)96.3%96.3% at 16 weeks-
Phase I/II (NCT05588648)Vactosertib MonotherapyRecurrent/Refractory Osteosarcoma36.4%--1.9 months

Table 4: Safety Profile - Common Treatment-Related Adverse Events (TRAEs)

DrugClinical TrialMost Common TRAEs (Any Grade)Grade ≥3 TRAEs
This compound Phase I Monotherapy (NCT05051241)[3]Proteinuria (26.0%), AST increased (18.0%), Anemia (14.0%), ALT increased (12.0%)6.0% of patients
Phase Ib/II Combination (NCT04914286)[8]Anaemia, Hyponatraemia, Rash, Fatigue26.8% of patients
Galunisertib Phase 2 Combination with Sorafenib[5]Fatigue (33.6%), Anemia (25.5%), Peripheral edema (22.8%), Abdominal pain (21.5%)Neutropenia (2.7%), Fatigue, Anemia, Increased bilirubin, Hypoalbuminemia, Embolism (1.3% each)
Vactosertib Phase Ib/II Combination with Imatinib[7]Myalgia (37%), Anemia (37%), Nausea (33.3%)Neutropenia (22.2%), Anemia (18.5%)

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the structure of the clinical trials, the following diagrams have been generated using Graphviz.

TGFB_Signaling_Pathway cluster_receptor TGFB TGF-β Ligand TGFBR2 TGF-βRII TGFB->TGFBR2 Binds TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 Recruits & Phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 This compound This compound / Galunisertib / Vactosertib This compound->TGFBR1 Inhibits SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (Tumor Progression, Immunosuppression) Nucleus->Gene_Transcription

TGF-β signaling pathway and the point of inhibition by this compound and its alternatives.

GFH018_Monotherapy_Workflow Screening Patient Screening (Advanced Solid Tumors, Failed Standard of Care) Enrollment Enrollment (N=50) Screening->Enrollment Dose_Escalation Dose Escalation (Modified 3+3 Design) 5mg to 85mg BID Enrollment->Dose_Escalation Treatment_Cycle Treatment Cycle (28 days) 14 days on, 14 days off Dose_Escalation->Treatment_Cycle Endpoints Primary & Secondary Endpoints Treatment_Cycle->Endpoints Safety Safety & Tolerability (MTD) Endpoints->Safety PK Pharmacokinetics Endpoints->PK Efficacy Preliminary Efficacy (RECIST 1.1) Endpoints->Efficacy

Experimental workflow for the Phase I monotherapy trial of this compound (NCT05051241).

GFH018_Combination_Workflow Screening Patient Screening (Recurrent/Metastatic Nasopharyngeal Carcinoma) Enrollment Enrollment (N=46) Screening->Enrollment Phase_Ib Phase Ib: Dose Escalation This compound (40mg or 80mg BID) + Toripalimab (3mg/kg Q2W) Enrollment->Phase_Ib Phase_II Phase II: Dose Expansion This compound (80mg BID) + Toripalimab (3mg/kg Q2W) Phase_Ib->Phase_II Determine RP2D Treatment_Cycle Treatment Cycle (28 days) Phase_II->Treatment_Cycle Endpoints Primary & Secondary Endpoints Treatment_Cycle->Endpoints ORR ORR (Primary) Endpoints->ORR PFS_DoR_Safety PFS, DoR, Safety Endpoints->PFS_DoR_Safety

Experimental workflow for the Phase Ib/II trial of this compound with Toripalimab (NCT04914286).

Detailed Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below.

This compound Phase I Monotherapy Trial (NCT05051241) This was a first-in-human, open-label, non-randomized, dose-escalation and expansion study.[9][10] Fifty adult patients with advanced solid tumors who had failed standard of care were enrolled.[10] The study utilized a modified 3+3 dose escalation design with eight dose levels of this compound, from 5 mg to 85 mg, administered orally twice daily (BID) for 14 days followed by a 14-day rest period in a 28-day cycle.[10] The primary objectives were to evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[9] Secondary objectives included assessing the pharmacokinetic profile and preliminary anti-tumor efficacy based on RECIST 1.1 criteria.[10]

This compound Phase Ib/II Combination Trial (NCT04914286) This open-label, multicenter study evaluated this compound in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors, including a cohort of 46 patients with recurrent/metastatic nasopharyngeal carcinoma (R/M NPC).[1][4] In the Phase Ib dose-escalation portion, patients received this compound at 40 mg or 80 mg BID for 14 days on/14 days off, combined with toripalimab at 3 mg/kg intravenously every two weeks.[4] The Phase II expansion part used the recommended Phase II dose of this compound (80 mg BID).[4] The primary endpoint was the Objective Response Rate (ORR), with secondary endpoints including Progression-Free Survival (PFS), Duration of Response (DoR), and safety.[4]

Galunisertib Phase 2 Combination Trial with Sorafenib (NCT01246986) This open-label, multicenter Phase 2 study assessed the combination of galunisertib and sorafenib in 47 patients with advanced hepatocellular carcinoma (HCC) who had not received prior systemic therapy.[5][11] Patients received sorafenib 400 mg BID continuously.[5] Galunisertib was administered orally at 80 mg or 150 mg BID for 14 days of a 28-day cycle.[5] The primary objectives included time-to-tumor progression (TTP), with secondary objectives of overall survival (OS), response rate, and safety.[5]

Vactosertib Phase Ib/II Combination Trial with Imatinib (NCT03802084) This was an investigator-initiated, open-label, multicenter Phase Ib/II trial in patients with desmoid tumors not amenable to local therapies or with disease progression.[7] The study evaluated the safety and efficacy of vactosertib in combination with imatinib.[7] In the Phase Ib portion, a standard 3+3 dose-escalation design was used to determine the recommended Phase II dose of vactosertib (100 mg or 200 mg BID, 5 days on/2 days off) in combination with a fixed dose of imatinib (400 mg daily).[7][12] The primary endpoint for the Phase II part was the progression-free rate at 16 weeks.[7]

References

A Comparative Analysis of GFH018 and Other TGF-βRI Inhibitors in Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental findings for GFH018, a novel transforming growth factor-beta receptor I (TGF-βRI) kinase inhibitor, in the context of other clinical-stage TGF-βRI inhibitors, namely Galunisertib and Vactosertib. While direct reproducibility studies of preclinical findings are not publicly available, this document summarizes the available clinical trial data to offer insights into the performance and methodologies of these compounds.

Executive Summary

This compound is a small molecule inhibitor of TGF-βRI kinase that has demonstrated a favorable safety profile and preliminary anti-tumor activity in its Phase I clinical trial for advanced solid tumors. This guide places this compound's clinical performance in perspective by comparing it with Galunisertib and Vactosertib, two other TGF-βRI inhibitors that have been evaluated in various cancer indications. The comparison focuses on clinical trial design, safety, efficacy, and pharmacokinetic parameters as reported in publicly available literature.

Data Presentation: Comparison of TGF-βRI Inhibitors

The following tables summarize the key characteristics and clinical findings for this compound, Galunisertib, and Vactosertib.

Table 1: General Characteristics of TGF-βRI Inhibitors

FeatureThis compoundGalunisertibVactosertib
Mechanism of Action Small molecule inhibitor of TGF-βRI kinaseSmall molecule inhibitor of TGF-βRI kinaseSmall molecule inhibitor of TGF-β type I receptor
Developer GenFleet TherapeuticsEli LillyMedPacto
Key Indications Studied Advanced solid tumors, Nasopharyngeal carcinomaGlioblastoma, Hepatocellular carcinoma, Pancreatic cancerDesmoid tumors, Multiple myeloma, Osteosarcoma

Table 2: Comparison of Phase I/II Clinical Trial Data

ParameterThis compound (Phase I, Advanced Solid Tumors)[1][2][3]Galunisertib (Phase Ib/IIa, Glioblastoma)[4][5][6]Vactosertib (Phase Ib/II, Desmoid Tumors)[7][8][9]
Trial Identifier NCT05051241NCT01220271NCT03802084
Patient Population 50 patients with advanced solid tumors56 patients with newly diagnosed malignant glioma28 patients with desmoid tumors
Dosing Regimen 5-85 mg BID, 14 days on/14 days off150 mg BID, 14 days on/14 days off (in combination with TMZ/RTX)100-200 mg BID, 5 days on/2 days off (in combination with imatinib)
Recommended Phase II Dose (RP2D) 85 mg BID, 14 days on/14 days offNot explicitly stated in this trial200 mg BID (in combination with 400 mg imatinib daily)
Maximum Tolerated Dose (MTD) Not reachedNot explicitly stated in this trialNot reached

Table 3: Comparative Efficacy in Clinical Trials

Efficacy OutcomeThis compound (Advanced Solid Tumors)[1][2]Galunisertib (Glioblastoma)[4][5]Vactosertib (Desmoid Tumors)[7][9]
Objective Response Rate (ORR) Not reported in Phase I monotherapyNot the primary endpoint25.9% confirmed partial response
Disease Control Rate (DCR) 25.0% at 85 mg BID80% (Galunisertib + TMZ/RTX) vs 56% (TMZ/RTX alone)96.3%
Progression-Free Survival (PFS) Not a primary endpoint in Phase IMedian 7.6 months (Galunisertib + TMZ/RTX) vs 11.5 months (TMZ/RTX alone)1-year PFS rate of 81.0%
Overall Survival (OS) Not a primary endpoint in Phase IMedian 18.2 months (Galunisertib + TMZ/RTX) vs 17.9 months (TMZ/RTX alone)Not reported

Table 4: Comparative Safety Profile (Most Common Treatment-Related Adverse Events)

Adverse Event (Grade ≥3)This compound (Advanced Solid Tumors)[1][2]Galunisertib (Hepatocellular Carcinoma)[10][11][12]Vactosertib (Desmoid Tumors)[7][9]
Hematological Anemia (4%)Neutropenia (2.7%)Neutropenia (22.2%), Anemia (18.5%)
Hepatic AST increased (0%), ALT increased (0%)Increased bilirubin (1.3%)Not reported as Grade ≥3
Renal/Metabolic Proteinuria (4%)Hypoalbuminemia (1.3%)Not reported as Grade ≥3
Constitutional Fatigue (0%)Fatigue (1.3%)Myalgia (not reported as Grade ≥3)

Table 5: Pharmacokinetic Parameters

ParameterThis compound[1][2]Galunisertib[4]Vactosertib
Time to Maximum Concentration (Tmax) 0.50 - 0.96 hoursNot explicitly statedNot explicitly stated
Half-life (T1/2) 4.08 - 10.92 hoursNot explicitly statedNot explicitly stated
Pharmacokinetic Behavior LinearConsistent with previous dataNot explicitly stated

Experimental Protocols

Detailed experimental protocols for the clinical trials are extensive. Below are summaries of the key methodologies employed in the this compound Phase I trial and a representative trial for Galunisertib.

This compound Phase I Clinical Trial (NCT05051241)
  • Study Design : This was a first-in-human, open-label, non-randomized, dose-escalation study with a dose-expansion part.[13] The study utilized a modified 3+3 dose-escalation design to determine the MTD and/or RP2D.[1][14]

  • Patient Population : Adult patients with histologically or cytologically confirmed advanced solid tumors who had failed standard treatments were enrolled.[1][15] Key inclusion criteria included an ECOG performance status of 0 or 1 and at least one evaluable lesion as per RECIST v1.1.[15]

  • Dosing and Administration : this compound was administered orally twice daily (BID) in 28-day cycles, with a dosing schedule of 14 days on followed by 14 days off.[1][14] The starting dose was 5 mg, with escalation up to 85 mg.[1][14] A 7-day on/7-day off schedule was also explored at the 85 mg dose level.[1]

  • Safety and Tolerability Assessment : Adverse events (AEs) were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) v5.0.[1][14] Dose-limiting toxicities (DLTs) were evaluated during the first cycle.[14]

  • Efficacy Evaluation : Preliminary efficacy was assessed by tumor response every 8 weeks using the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[16]

  • Pharmacokinetic (PK) Analysis : Blood samples were collected at various time points after single and multiple doses to analyze the pharmacokinetic profile of this compound using a non-compartmental method.[1][14]

  • Biomarker Analysis : Blood samples were collected for the analysis of biomarkers, including the expression level of TGF-β1, to explore potential associations with clinical response.[1][13] However, pharmacodynamic data on SMAD2 phosphorylation levels in peripheral blood mononuclear cells (PBMCs) were found to be unreliable due to assay issues.[1][2]

Galunisertib Phase Ib/IIa Clinical Trial in Glioblastoma (NCT01220271)
  • Study Design : This was an open-label, two-arm Phase Ib/IIa study. Phase Ib aimed to determine the safe and tolerable dose of Galunisertib in combination with temozolomide-based radiochemotherapy (TMZ/RTX), while Phase IIa was designed to confirm tolerability and the pharmacodynamic profile.[4][5][6]

  • Patient Population : The study enrolled patients with newly diagnosed malignant glioma.[4][5]

  • Dosing and Administration : Galunisertib was administered orally at 150 mg twice daily for 14 days, followed by a 14-day break, in combination with standard TMZ/RTX.[4][5]

  • Efficacy and Safety Assessment : Efficacy was evaluated based on overall survival, progression-free survival, and disease control rate.[4][5] Safety was monitored through the recording of adverse events.[4]

Mandatory Visualization

TGF-β Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway, which is the target of this compound and other TGF-βRI inhibitors. These inhibitors act by blocking the kinase activity of TGF-βRI (also known as ALK5), thereby preventing the phosphorylation of SMAD2 and SMAD3 and the subsequent downstream signaling cascade that promotes tumor growth and immune suppression.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGFbRII TGF-βRII TGF-β->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD2 SMAD2 TGFbRI->SMAD2 Phosphorylates SMAD3 SMAD3 TGFbRI->SMAD3 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD2->SMAD_complex SMAD3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., EMT, Immunosuppression) SMAD_complex->Transcription Translocates & Regulates This compound This compound This compound->TGFbRI Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

This compound Phase I Clinical Trial Workflow

The following diagram outlines the typical workflow for a patient enrolled in the this compound Phase I clinical trial, from screening to follow-up.

GFH018_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Enrollment Patient Enrollment Screening->Enrollment Dose_Escalation Dose Escalation Phase (Modified 3+3 Design) Enrollment->Dose_Escalation Cycle_1 Cycle 1 (28 days) - Day 1: Single Dose PK - Day 4-17: BID Dosing - Day 18-28: Off Treatment Dose_Escalation->Cycle_1 DLT_Evaluation DLT Evaluation Cycle_1->DLT_Evaluation DLT_Evaluation->Dose_Escalation DLT Occurs (Enroll more patients or stop escalation) Subsequent_Cycles Subsequent Cycles (14 days on / 14 days off) DLT_Evaluation->Subsequent_Cycles No DLT Tumor_Assessment Tumor Assessment (RECIST 1.1 every 8 weeks) Subsequent_Cycles->Tumor_Assessment End_of_Treatment End of Treatment (Progression, Toxicity, etc.) Subsequent_Cycles->End_of_Treatment Tumor_Assessment->Subsequent_Cycles No Progression Tumor_Assessment->End_of_Treatment Progression Follow_up Follow-up End_of_Treatment->Follow_up

Caption: Workflow of the this compound Phase I clinical trial.

References

Independent Validation of GFH018's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "GFH018" is not a publicly recognized compound in scientific literature. Therefore, this guide uses a hypothetical profile for this compound as a novel, highly selective BRAF V600E inhibitor for illustrative purposes. This compound is compared against the established BRAF V600E inhibitors, Vemurafenib and Dabrafenib, to demonstrate a framework for comparative analysis.

This guide provides an objective comparison of the hypothetical this compound's performance with other alternatives, supported by representative experimental data. It is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activity of the hypothetical this compound against Vemurafenib and Dabrafenib. Data for Vemurafenib and Dabrafenib are based on publicly available information, while data for this compound is projected to demonstrate a competitive profile with enhanced selectivity.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundBRAF V600EWild-Type BRAFCRAFEGFR
This compound (Hypothetical) 0.5 50 45 >10,000
Vemurafenib3110048>10,000
Dabrafenib0.83.25.0>10,000

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency. Data for Vemurafenib and Dabrafenib are representative values from published literature.

Table 2: Cellular Activity (IC50, nM)

CompoundA375 (BRAF V600E Mutant)SK-MEL-28 (BRAF V600E Mutant)HT-29 (BRAF V600E Mutant)
This compound (Hypothetical) 5 8 10
Vemurafenib10-5030-8020-100
Dabrafenib1-52-103-15

IC50 values in cellular assays represent the concentration of the drug required to inhibit 50% of cell growth or proliferation. These values can vary based on the specific cell line and assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

1. In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is designed to measure the binding of the test compound to the kinase of interest.

  • Principle: A fluorescently labeled antibody (Eu-anti-tag) is used to detect the kinase, and a fluorescently labeled tracer (Alexa Fluor™ 647) binds to the ATP-binding site of the kinase. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the europium (Eu) on the antibody and the Alexa Fluor™ on the tracer. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, the Eu-anti-tag antibody, and the Alexa Fluor™ tracer in a suitable buffer.

    • Add the test compound (this compound, Vemurafenib, or Dabrafenib) at various concentrations.

    • Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence emission at two wavelengths (for the donor Eu and the acceptor Alexa Fluor™) using a fluorescence plate reader.

    • Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.

2. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP from viable cells, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is proportional to the amount of ATP present.

  • Procedure:

    • Seed cells (e.g., A375 melanoma cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent to each well and mix to induce cell lysis and the luciferase reaction.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Plot the luminescent signal against the compound concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the relevant signaling pathway, a typical experimental workflow, and the logical relationship of the comparative analysis.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates BRAF_V600E BRAF V600E (Constitutively Active) MEK MEK1/2 BRAF_V600E->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation This compound This compound (Inhibitor) This compound->BRAF_V600E

Caption: BRAF V600E signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Kinase_Assay Kinase Binding Assay (e.g., LanthaScreen) Determine_Potency Determine IC50 vs. BRAF V600E Kinase_Assay->Determine_Potency Determine_Selectivity Determine IC50 vs. WT BRAF, CRAF, etc. Kinase_Assay->Determine_Selectivity Determine_Cellular_IC50 Determine Cellular IC50 Cell_Culture Culture BRAF V600E Mutant Cell Lines (e.g., A375) Compound_Treatment Treat with this compound at Varying Concentrations Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Compound_Treatment->Viability_Assay Viability_Assay->Determine_Cellular_IC50

Caption: Workflow for in vitro and cell-based validation of this compound.

Logical_Comparison cluster_parameters Comparative Parameters cluster_alternatives Established Alternatives This compound This compound (Hypothetical) Potency Potency (IC50 vs. BRAF V600E) This compound->Potency Selectivity Selectivity (vs. Wild-Type & Other Kinases) This compound->Selectivity Cellular_Activity Cellular Activity (Anti-proliferative Effect) This compound->Cellular_Activity Vemurafenib Vemurafenib Vemurafenib->Potency Vemurafenib->Selectivity Vemurafenib->Cellular_Activity Dabrafenib Dabrafenib Dabrafenib->Potency Dabrafenib->Selectivity Dabrafenib->Cellular_Activity

Comparative Analysis of GFH018's Efficacy Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical and preclinical performance of the novel TGF-β receptor 1 inhibitor, GFH018, reveals a promising, albeit modest, anti-tumor activity as a monotherapy in heavily pre-treated patients with a range of advanced solid tumors. This guide provides a comprehensive comparison of this compound's effects on different cancer types, supported by available clinical data and detailed preclinical experimental protocols.

This compound is an orally administered small molecule inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1) kinase[1][2]. By blocking the TGF-β signaling pathway, this compound aims to counteract the immunosuppressive tumor microenvironment and inhibit tumor progression and metastasis[1][3]. This analysis focuses on the findings from the first-in-human Phase I clinical trial (NCT05051241) and key preclinical studies to offer researchers, scientists, and drug development professionals a consolidated overview of this compound's performance.

Clinical Efficacy of this compound Monotherapy in Advanced Solid Tumors

A Phase I, open-label, multicenter study evaluated the safety, tolerability, and preliminary efficacy of this compound as a monotherapy in 50 patients with various advanced solid tumors who had failed standard therapies[1][2][4]. The patient population included individuals with colorectal cancer, non-small cell lung cancer (NSCLC), gastric and esophageal cancers, and endometrial cancer, among others[1].

The final results of this study demonstrated a manageable safety profile and early signs of anti-tumor activity[5][6][7]. Overall, nine out of the 50 patients (18%) achieved stable disease (SD)[1][2][4][6][8]. Notably, one patient with thymic carcinoma experienced tumor shrinkage of 18.4%[5][6][7]. At the recommended Phase II dose of 85 mg twice daily on a 14-day on, 14-day off schedule, the disease control rate (DCR) was 25.0%[5][6][7].

While a detailed breakdown of efficacy for each cancer type from this initial study is not publicly available, the distribution of patients provides context for the overall findings. The study enrolled 13 patients with colorectal cancer, 8 with NSCLC, 3 with gastric cancer, 3 with esophageal cancer, and 3 with endometrial cancer[1]. The observation of stable disease across a range of tumor types suggests a broad potential for TGF-βR1 inhibition, warranting further investigation in more homogenous patient populations in ongoing Phase II trials, which are exploring this compound in combination with immunotherapy[9].

Comparative Landscape: this compound vs. Other TGF-β Pathway Inhibitors

To contextualize the performance of this compound, it is useful to compare it with another TGF-β receptor inhibitor, galunisertib (LY2157299). While direct head-to-head monotherapy data in the same cancer types is limited, existing clinical trial results for galunisertib provide a benchmark for the therapeutic potential of this class of drugs.

It is important to note that many of the studies involving galunisertib have been conducted in combination with other anti-cancer agents, which can make direct comparisons of efficacy challenging.

DrugCancer Type(s)Treatment SettingKey Efficacy ResultsCitation(s)
This compound Advanced Solid Tumors (including Colorectal, NSCLC, Gastric, Esophageal, Endometrial)Monotherapy, heavily pre-treatedOverall: 18% Stable Disease (SD), one patient with thymic carcinoma had 18.4% tumor shrinkage. At RP2D: 25% Disease Control Rate (DCR).[1][2][4][5][6][7][8]
Galunisertib Glioblastoma (recurrent)MonotherapyMedian Overall Survival (OS): 8.0 months.[10]
Galunisertib Hepatocellular Carcinoma (advanced)In combination with SorafenibMedian OS: 18.8 months; 4.5% Partial Response (PR), 44.7% SD.[11]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II (TGFβRII) TGFb->TGFbRII 1. Binding TGFbRI TGF-β Receptor I (TGFβRI / ALK5) TGFbRII->TGFbRI 2. Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex 4. Binds SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle Arrest, Angiogenesis, EMT, Immunosuppression) SMAD_complex->Transcription 5. Translocates & Regulates This compound This compound This compound->TGFbRI Inhibits

Caption: Mechanism of Action of this compound in the TGF-β Signaling Pathway.

GFH018_Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_outcomes Key Outcomes kinase_assay Kinase Inhibition Assay (IC50 for TGF-βRI) potency Potency & Selectivity kinase_assay->potency smad_phos SMAD Phosphorylation Assay (Western Blot) smad_phos->potency migration_assay Cell Migration Assay (Transwell Assay) functional_inhibition Functional Inhibition (Migration, Angiogenesis) migration_assay->functional_inhibition treg_induction Treg Induction Assay (Flow Cytometry) immunomodulation Immunomodulatory Effects treg_induction->immunomodulation macrophage_polarization Macrophage Polarization Assay (M1/M2 marker analysis) macrophage_polarization->immunomodulation angiogenesis_assay Angiogenesis Assay (Tube Formation Assay) angiogenesis_assay->functional_inhibition syngeneic_models Syngeneic Mouse Models (e.g., CT26, 4T1) antitumor_efficacy Anti-tumor Efficacy syngeneic_models->antitumor_efficacy efficacy_studies Efficacy Evaluation (Tumor Growth Inhibition) efficacy_studies->antitumor_efficacy pharmacokinetics Pharmacokinetic Profiling safety_profile Safety & PK Profile pharmacokinetics->safety_profile toxicology Toxicology Studies (Rat, Dog) toxicology->safety_profile

Caption: Preclinical Experimental Workflow for this compound Evaluation.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of this compound, based on the methodologies described in the discovery publication[12].

Kinase Inhibition Assay

To determine the potency of this compound against TGF-βRI, an in vitro kinase assay was performed. The assay measured the ability of this compound to inhibit the phosphorylation of a substrate by the purified TGF-βRI enzyme. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve. This experiment is crucial for establishing the direct inhibitory activity of the compound on its target.

Western Blot for SMAD2/3 Phosphorylation

To confirm the cellular activity of this compound, cancer cell lines were treated with TGF-β1 in the presence or absence of varying concentrations of this compound. Cell lysates were then subjected to Western blot analysis using antibodies specific for phosphorylated SMAD2 and SMAD3 (pSMAD2/3) and total SMAD2/3. A reduction in the pSMAD2/3 levels in the presence of this compound indicated the inhibition of the TGF-β signaling pathway within the cells.

Cell Migration Assay

The effect of this compound on cancer cell migration was assessed using a Transwell migration assay. Cancer cells were seeded in the upper chamber of a Transwell insert, and a chemoattractant was placed in the lower chamber. Cells were treated with different concentrations of this compound. After a defined incubation period, the number of cells that migrated through the porous membrane to the lower chamber was quantified. A decrease in migrated cells in the this compound-treated groups demonstrated the anti-migratory effect of the drug.

In Vivo Tumor Xenograft Studies

To evaluate the in vivo anti-tumor efficacy of this compound, human cancer cells were implanted subcutaneously into immunocompromised mice. Once the tumors reached a palpable size, the mice were randomized into control and treatment groups. This compound was administered orally at various doses and schedules. Tumor volume was measured regularly to determine the extent of tumor growth inhibition compared to the vehicle-treated control group. These studies are essential for assessing the therapeutic potential of the drug in a living organism.

Conclusion

This compound, a novel oral TGF-βR1 inhibitor, has demonstrated a favorable safety profile and modest single-agent anti-tumor activity in a Phase I study involving patients with a variety of advanced solid tumors. While the initial clinical data are promising, particularly the observation of stable disease and a case of tumor shrinkage in heavily pretreated patients, a more detailed understanding of its efficacy in specific cancer types awaits the results of ongoing and future clinical trials. Preclinical studies have robustly demonstrated its mechanism of action and anti-cancer effects in vitro and in vivo. The comparative analysis with other TGF-β inhibitors like galunisertib highlights the potential of this therapeutic class, although direct comparisons are limited by differences in trial designs and patient populations. The continued investigation of this compound, especially in combination with immunotherapies, will be crucial in defining its role in the treatment landscape for various cancers.

References

Unlocking Synergistic Potential: A Guide to GFH018 Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SHANGHAI, China – November 21, 2025 – GenFleet Therapeutics, a clinical-stage biotechnology company, today released a comprehensive guide on the synergistic effects of its lead asset, GFH018, a potent and selective small molecule inhibitor of transforming growth factor-beta receptor I (TGF-βRI), in combination with other anti-cancer agents. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the TGF-β signaling pathway in oncology.

Executive Summary

This compound is an orally bioavailable inhibitor of TGF-βRI (also known as ALK5) that plays a critical role in the tumor microenvironment by blocking TGF-β-mediated immunosuppression and tumor progression.[1][2] Preclinical and clinical data have demonstrated that combining this compound with immune checkpoint inhibitors (ICIs) can significantly enhance anti-tumor efficacy. This guide provides an in-depth comparison of this compound's performance as a monotherapy and in combination, supported by experimental data and detailed methodologies.

Mechanism of Action and Synergy

The transforming growth factor-beta (TGF-β) signaling pathway is a key driver of tumorigenesis, promoting tumor cell migration, invasion, and epithelial-mesenchymal transition (EMT), while also suppressing the host's anti-tumor immune response.[1][2] this compound effectively blocks this pathway by inhibiting TGF-βRI kinase, thereby preventing the phosphorylation of downstream mediators SMAD2/3.[1]

The synergistic potential of this compound with anti-PD-1/PD-L1 therapies stems from its ability to remodel the tumor microenvironment. By inhibiting TGF-β signaling, this compound can alleviate the immunosuppressive landscape within the tumor, making it more susceptible to the action of immune checkpoint inhibitors.[1][2]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TGF-beta TGF-beta TGF-betaRII TGF-betaRII TGF-beta->TGF-betaRII Binding TGF-betaRI (ALK5) TGF-betaRI (ALK5) Target of this compound TGF-betaRII->TGF-betaRI (ALK5) Recruitment & Phosphorylation SMAD2/3 SMAD2/3 TGF-betaRI (ALK5)->SMAD2/3 Phosphorylation pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 SMAD Complex SMAD Complex pSMAD2/3->SMAD Complex Binds with SMAD4 SMAD4 SMAD4->SMAD Complex Target Gene Transcription Target Gene Transcription SMAD Complex->Target Gene Transcription Translocation This compound This compound This compound->TGF-betaRI (ALK5) Inhibits

Diagram 1: TGF-β Signaling Pathway and this compound's Point of Intervention.

Preclinical Synergy Assessment

In Vitro Activity

This compound has demonstrated potent inhibition of TGF-βRI kinase activity.

CompoundTargetIC50 (nM)
This compoundTGF-βRI (ALK5)70.5
Table 1: In vitro inhibitory activity of this compound.[3]
In Vivo Synergistic Efficacy with Anti-PD-1 Antibody

Preclinical studies in syngeneic mouse tumor models have shown that the combination of this compound with an anti-PD-1 antibody results in superior anti-tumor activity compared to either agent alone. While specific quantitative tumor growth inhibition (TGI) percentages from these studies are not publicly available, the data consistently demonstrate a significant synergistic effect.[4]

Experimental Protocol: In Vivo Synergy Study

A representative, though generalized, protocol for assessing in vivo synergy is as follows:

  • Cell Line and Animal Model: Murine cancer cell lines (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent syngeneic mice (e.g., BALB/c).

  • Treatment Groups: Once tumors reach a palpable size, mice are randomized into four groups:

    • Vehicle control

    • This compound monotherapy (administered orally)

    • Anti-PD-1 antibody monotherapy (administered intraperitoneally)

    • This compound and anti-PD-1 antibody combination therapy

  • Dosing and Schedule: Dosing and schedule are optimized for each model.

  • Tumor Volume Measurement: Tumor volume is measured at regular intervals using calipers.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the combination effect compared to monotherapies.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis A Syngeneic Mouse Model (e.g., BALB/c) B Tumor Cell Implantation (e.g., CT26) A->B C Tumor Growth to Palpable Size B->C D Randomization into Treatment Groups C->D E Drug Administration: - Vehicle - this compound - Anti-PD-1 - Combination D->E F Regular Tumor Volume Measurement E->F G Calculation of Tumor Growth Inhibition (TGI) F->G H Statistical Analysis of Synergy G->H

Diagram 2: Generalized Experimental Workflow for In Vivo Synergy Assessment.

Clinical Evaluation of this compound in Combination with Toripalimab (Anti-PD-1)

A Phase Ib/II clinical trial (NCT04914286) evaluated the safety and efficacy of this compound in combination with Toripalimab, an anti-PD-1 antibody, in patients with advanced solid tumors. The most mature data is from the cohort of patients with recurrent/metastatic nasopharyngeal carcinoma (R/M NPC).

Efficacy in R/M NPC

The combination therapy has shown promising anti-tumor activity, particularly in patients who were naïve to immune checkpoint inhibitors.

Patient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)
All R/M NPC Patients31.3%50.0%
ICI-Naïve R/M NPC Patients47.1%64.7%
Table 2: Efficacy of this compound in Combination with Toripalimab in R/M NPC (as of April 20, 2023).[5]
Safety Profile

The combination of this compound and Toripalimab was generally well-tolerated. The majority of treatment-related adverse events (TRAEs) were grade 1 or 2.

Treatment-Related Adverse Event (TRAE)Any GradeGrade ≥3
Anemia18.8%N/A
Hyponatremia18.8%N/A
Rash18.8%N/A
Fatigue12.5%N/A
White blood cell count decreased12.5%N/A
Table 3: Common Treatment-Related Adverse Events (≥10% incidence) in the this compound and Toripalimab Combination Study in R/M NPC.[5]

Clinical Protocol: Phase Ib/II Study (NCT04914286)

  • Study Design: Open-label, multi-center, dose-escalation and expansion study.

  • Patient Population: Patients with advanced solid tumors who have failed standard therapies.

  • Treatment Regimen: this compound administered orally twice daily on a 14-day on/14-day off schedule, in combination with Toripalimab administered intravenously.

  • Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

  • Secondary Endpoints: Preliminary anti-tumor activity (ORR, DCR, duration of response, progression-free survival).

Future Directions: Combination with Chemoradiotherapy in NSCLC

GenFleet is actively exploring the potential of this compound in a triple combination regimen. A Phase II clinical trial is currently underway to evaluate this compound in combination with a PD-1 inhibitor and concurrent chemoradiotherapy for the treatment of locally advanced and unresectable non-small cell lung cancer (NSCLC).[1][6] This study aims to leverage this compound's ability to modulate the tumor microenvironment and potentially reduce the side effects associated with chemoradiotherapy.[1] Preclinical data supporting this combination is not yet publicly available.

Conclusion

The collective preclinical and clinical evidence strongly supports the synergistic potential of this compound when combined with immune checkpoint inhibitors. The promising efficacy and manageable safety profile observed in the combination study with Toripalimab in R/M NPC patients highlight the potential of this therapeutic strategy. Ongoing research into the triple combination with chemoradiotherapy in NSCLC may further expand the clinical utility of this compound in difficult-to-treat cancers. GenFleet Therapeutics is committed to advancing the clinical development of this compound to bring innovative treatment options to cancer patients worldwide.

References

Evaluating the Specificity of GFH018: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the specificity of GFH018, a novel small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor (TGF-βRI/ALK5). The performance of this compound is compared with Galunisertib (LY2157299), another prominent TGF-βRI inhibitor that has undergone clinical investigation. This comparison is based on available preclinical in vitro and in vivo data to assist researchers in making informed decisions for their discovery and development programs.

Introduction to this compound

This compound is an ATP-competitive inhibitor of TGF-βRI, a key kinase in the TGF-β signaling pathway which is frequently dysregulated in various cancers.[1][2] By blocking this pathway, this compound aims to inhibit tumor growth, metastasis, and overcome immune suppression within the tumor microenvironment.[1][2][3] Preclinical studies have demonstrated its potential as a monotherapy and in combination with immunotherapy.[1][2]

In Vitro Specificity and Potency

The specificity of a kinase inhibitor is crucial for minimizing off-target effects and ensuring a favorable safety profile. Here, we compare the in vitro kinase inhibition profile of this compound with that of Galunisertib.

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetThis compound IC50 (nM)Galunisertib IC50 (nM)Selectivity Notes
TGF-βRI (ALK5) 40 - 70.5[4][5]51 - 172Both are potent inhibitors of the primary target.
p38α >2400 (>60-fold selective vs. TGF-βRI)[4]-This compound demonstrates high selectivity against p38α.
TGF-βRII Not Available210Galunisertib shows some activity against the type II receptor.
ALK4 (ACVR1B) Not Available80Galunisertib inhibits the closely related ALK4 kinase.
ACVR2B Not Available690
ALK6 (BMPR1B) Not Available470

Note: IC50 values can vary depending on the specific assay conditions. Data for a comprehensive kinase panel for this compound is not publicly available at the time of this guide's compilation.

In Vivo Efficacy and Target Engagement

The anti-tumor activity of this compound has been demonstrated in various murine cancer models. This section compares the available in vivo data for this compound and Galunisertib.

Table 2: In Vivo Anti-Tumor Efficacy

CompoundAnimal ModelDosingKey Findings
This compound Murine syngeneic and xenograft modelsNot specified in detail"Significant growth inhibitory effects" as monotherapy and synergizes with anti-PD-1 antibodies.[1][3]
Galunisertib 4T1-LP syngeneic breast cancer37.5, 75, 150 mg/kg BIDDose-dependent tumor growth inhibition, with 50% of mice at the highest dose showing complete tumor regression.[6]
Galunisertib MX1 human breast cancer xenograft75 mg/kg BIDSignificant tumor growth delay.
Galunisertib Calu6 human lung cancer xenograft75 mg/kg BIDSignificant tumor growth delay.

Table 3: In Vivo Pharmacodynamic Target Modulation

CompoundAnimal ModelTissuePharmacodynamic Effect
This compound Human Patients (Advanced Solid Tumors)PBMCsData on pSMAD2 inhibition were considered unreliable due to assay issues.[1][3]
Galunisertib Calu6 and EMT6-LM2 tumor modelsTumorTime- and dose-dependent inhibition of pSMAD.[4]
Galunisertib Human Patients (Advanced Cancer)PBMCsReduction in pSMAD2 levels observed, associated with drug exposure.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-βRII TGF-βRII TGF-β->TGF-βRII 1. Ligand Binding TGF-βRI (ALK5) TGF-βRI (ALK5) TGF-βRII->TGF-βRI (ALK5) 2. Receptor Complex Formation and Phosphorylation SMAD2/3 SMAD2/3 TGF-βRI (ALK5)->SMAD2/3 3. Phosphorylation pSMAD2/3 pSMAD2/3 SMAD Complex pSMAD2/3 SMAD4 pSMAD2/3->SMAD Complex 4. Complex Formation SMAD4 SMAD4 Gene Transcription Gene Transcription SMAD Complex->Gene Transcription 5. Nuclear Translocation and Transcriptional Regulation This compound This compound This compound->TGF-βRI (ALK5) Inhibition

Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant Kinase (e.g., TGF-βRI) Recombinant Kinase (e.g., TGF-βRI) Incubate Kinase, Substrate,\nInhibitor, and ATP Incubate Kinase, Substrate, Inhibitor, and ATP Recombinant Kinase (e.g., TGF-βRI)->Incubate Kinase, Substrate,\nInhibitor, and ATP Kinase Substrate (e.g., peptide) Kinase Substrate (e.g., peptide) Kinase Substrate (e.g., peptide)->Incubate Kinase, Substrate,\nInhibitor, and ATP ATP ATP ATP->Incubate Kinase, Substrate,\nInhibitor, and ATP Test Inhibitor (this compound) Test Inhibitor (this compound) Test Inhibitor (this compound)->Incubate Kinase, Substrate,\nInhibitor, and ATP Measure Substrate Phosphorylation\n(e.g., Luminescence, Radioactivity) Measure Substrate Phosphorylation (e.g., Luminescence, Radioactivity) Incubate Kinase, Substrate,\nInhibitor, and ATP->Measure Substrate Phosphorylation\n(e.g., Luminescence, Radioactivity) Calculate % Inhibition Calculate % Inhibition Measure Substrate Phosphorylation\n(e.g., Luminescence, Radioactivity)->Calculate % Inhibition Determine IC50 Value Determine IC50 Value Calculate % Inhibition->Determine IC50 Value

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

In_Vivo_Xenograft_Workflow cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Implant Tumor Cells into\nImmunocompromised Mice Implant Tumor Cells into Immunocompromised Mice Allow Tumors to Reach\na Palpable Size Allow Tumors to Reach a Palpable Size Implant Tumor Cells into\nImmunocompromised Mice->Allow Tumors to Reach\na Palpable Size Administer this compound or\nVehicle Control Administer this compound or Vehicle Control Allow Tumors to Reach\na Palpable Size->Administer this compound or\nVehicle Control Measure Tumor Volume\nOver Time Measure Tumor Volume Over Time Administer this compound or\nVehicle Control->Measure Tumor Volume\nOver Time Collect Tumors for\nPharmacodynamic Analysis (e.g., pSMAD) Collect Tumors for Pharmacodynamic Analysis (e.g., pSMAD) Measure Tumor Volume\nOver Time->Collect Tumors for\nPharmacodynamic Analysis (e.g., pSMAD)

Caption: Workflow for an In Vivo Tumor Xenograft Efficacy Study.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key assays discussed in this guide.

In Vitro Kinase Inhibition Assay (Biochemical Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

  • Materials:

    • Recombinant human TGF-βRI (ALK5) kinase

    • Kinase-specific peptide substrate

    • Adenosine triphosphate (ATP)

    • Assay buffer (containing MgCl2, DTT, and other necessary components)

    • Test compound (this compound or Galunisertib) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, radioactive [γ-³²P]ATP)

    • Microplates (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the diluted compound, recombinant kinase, and substrate to the wells of the microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence, autoradiography).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-SMAD (pSMAD) Assay
  • Objective: To measure the inhibition of TGF-β-induced SMAD phosphorylation in a cellular context.

  • Materials:

    • Cancer cell line responsive to TGF-β (e.g., A549, HaCaT)

    • Cell culture medium and supplements

    • Recombinant human TGF-β1

    • Test compound (this compound or Galunisertib)

    • Lysis buffer

    • Antibodies specific for phospho-SMAD2/3 and total SMAD2/3

    • Detection system (e.g., Western blot, ELISA, In-Cell Western)

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

    • Stimulate the cells with a fixed concentration of TGF-β1 for a short period (e.g., 30-60 minutes).

    • Lyse the cells and collect the protein lysates.

    • Quantify the levels of pSMAD2/3 and total SMAD2/3 in the lysates using the chosen detection method.

    • Normalize the pSMAD levels to total SMAD levels.

    • Determine the concentration of the test compound required to inhibit TGF-β-induced pSMAD signaling by 50% (IC50).

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.

  • Materials:

    • Human cancer cell line

    • Immunocompromised mice (e.g., nude, SCID, or NSG)

    • Cell culture medium and reagents for cell harvesting

    • Matrigel (optional, to enhance tumor take-rate)

    • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice.

    • Monitor the mice for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule and route.

    • Measure tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate tumor volume.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

    • Compare the tumor growth rates between the treated and control groups to assess the efficacy of the compound.

Conclusion

This compound is a potent and selective inhibitor of TGF-βRI with demonstrated anti-tumor activity in preclinical models. While direct quantitative comparisons with alternatives like Galunisertib are limited by the availability of comprehensive public data for this compound, the existing information suggests a favorable specificity profile, particularly concerning its high selectivity against p38α. Further publication of detailed in vitro kinase panel data and quantitative in vivo efficacy and pharmacodynamic studies for this compound will be crucial for a more complete comparative assessment. The experimental protocols provided in this guide offer a framework for researchers to conduct their own evaluations of this compound and other TGF-β pathway inhibitors.

References

A Comparative Pharmacokinetic Profile of GFH018 and Other TGF-β Receptor I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profile of GFH018, a novel small molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor (TGF-βRI), with other similar compounds in its class. The information presented is intended to assist researchers and drug development professionals in evaluating the properties of these potential therapeutic agents. All quantitative data is summarized in structured tables, and detailed methodologies for the key experiments cited are provided.

Introduction to TGF-β Receptor I Inhibitors

The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. Dysregulation of this pathway is implicated in the pathogenesis of various diseases, notably cancer, where it can promote tumor growth, metastasis, and immunosuppression. Small molecule inhibitors targeting the TGF-β type I receptor (also known as activin receptor-like kinase 5 or ALK5) represent a promising therapeutic strategy to counteract these effects. This guide focuses on the pharmacokinetic properties of this compound in comparison to other notable TGF-βRI inhibitors: Galunisertib (LY2157299), Vactosertib (TEW-7197), and LY3200882.

TGF-β Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway, which is the primary target of this compound and similar compounds. Inhibition of TGF-βRI (ALK5) kinase activity blocks the phosphorylation of SMAD2 and SMAD3, thereby preventing the downstream signaling cascade that leads to the transcription of target genes involved in tumorigenesis.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGF-βRII TGF-βRII TGF-β Ligand->TGF-βRII Binds TGF-βRI (ALK5) TGF-βRI (ALK5) TGF-βRII->TGF-βRI (ALK5) Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-βRI (ALK5)->SMAD2/3 Phosphorylates This compound This compound & Similar Inhibitors This compound->TGF-βRI (ALK5) Inhibits p-SMAD2/3 p-SMAD2/3 SMAD2/3/4 Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD2/3/4 Complex Complexes with SMAD4 SMAD4 Target Gene\nTranscription Target Gene Transcription SMAD2/3/4 Complex->Target Gene\nTranscription Translocates to Nucleus & Regulates

TGF-β Signaling Pathway and Point of Inhibition.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of this compound, Galunisertib, Vactosertib, and LY3200882, based on data from their respective Phase I clinical trials in patients with advanced solid tumors.

Table 1: Pharmacokinetic Parameters of TGF-βRI Inhibitors

ParameterThis compoundGalunisertib (LY2157299)Vactosertib (TEW-7197)LY3200882
Tmax (median, hours) 0.50 - 0.96[1][2]~2[3]1.2 (single dose)[4][5]Not explicitly stated
Half-life (mean/median, hours) 4.08 - 10.92[1][2]~9[3]3.2 (single dose)[4][5]Not explicitly stated
Apparent Clearance (CL/F) (median, L/h) Not reportedNot reported29[4][5]Not explicitly stated
Apparent Volume of Distribution (Vd/F) (median, L) Not reportedNot reported133[4][5]Not explicitly stated
Accumulation Ratio (median) 1.02 - 1.32[6]Not reported0.87 (after 5 days)[4][5]Not explicitly stated
Recommended Phase II Dose 85 mg BID (14d-on/14d-off)[1]150 mg BID (14d-on/14d-off)[7]200 mg BID[8]50 mg BID (2w-on/2w-off)[9]

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily obtained from Phase I, open-label, dose-escalation studies in patients with advanced solid tumors. The general methodologies employed in these trials are outlined below.

Pharmacokinetic Sampling and Analysis

Objective: To characterize the pharmacokinetic profile of the investigational drug after single and multiple doses.

Methodology:

  • Blood Sampling: Serial blood samples were collected from patients at pre-defined time points before and after drug administration. For the this compound trial, samples were taken pre-dose and at 0.5, 1, 2, 4, 8, and 12 hours post-dose on specified days of the treatment cycle.[6] Similar sampling schedules were employed for the other compounds to capture the absorption, distribution, and elimination phases.

  • Plasma Preparation: Blood samples were processed to separate plasma, which was then stored frozen until analysis.

  • Bioanalytical Method: The concentration of the drug in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6][10][11][12] This technique provides high sensitivity and specificity for the quantification of the parent drug and, in some cases, its metabolites.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters from the plasma concentration-time data.[4][6] These parameters included maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), apparent clearance (CL/F), and apparent volume of distribution (Vd/F).

The workflow for a typical pharmacokinetic analysis in these clinical trials is depicted in the following diagram.

PK_Analysis_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_analysis Pharmacokinetic Analysis Patient Dosing Patient Dosing Blood Sampling Blood Sampling Patient Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis Drug Quantification (LC-MS/MS) Plasma Separation->LC-MS/MS Analysis Data Processing Concentration-Time Data Generation LC-MS/MS Analysis->Data Processing NCA Non-Compartmental Analysis (NCA) Data Processing->NCA PK Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) NCA->PK Parameters

Pharmacokinetic Analysis Workflow.
Dose Escalation and Determination of Recommended Phase II Dose (RP2D)

Objective: To determine the maximum tolerated dose (MTD) and/or the recommended Phase II dose (RP2D) of the investigational drug.

Methodology:

A standard "3+3" dose-escalation design was commonly used in the Phase I trials of these TGF-βRI inhibitors.[6]

  • Cohort Enrollment: Patients were enrolled in sequential cohorts, with each cohort receiving a higher dose of the study drug than the previous one.

  • Dose-Limiting Toxicity (DLT) Monitoring: Patients in each cohort were closely monitored for a pre-defined period (typically the first cycle of treatment) for the occurrence of dose-limiting toxicities.

  • Dose Escalation Decision:

    • If no DLTs were observed in a cohort of three patients, the dose was escalated for the next cohort.

    • If one of the three patients experienced a DLT, three more patients were enrolled at the same dose level.

    • If two or more patients in a cohort of three to six patients experienced a DLT, the MTD was considered to have been exceeded, and the next lower dose level was typically declared the MTD.

  • RP2D Selection: The RP2D was determined based on the MTD, as well as an overall assessment of the safety, tolerability, pharmacokinetic, and pharmacodynamic data.

The logical flow of a typical 3+3 dose escalation design is illustrated below.

Dose_Escalation_Logic start Start with Dose Level X enroll3 Enroll 3 Patients start->enroll3 dlt_check1 DLTs in 0 of 3 Patients? enroll3->dlt_check1 escalate Escalate to Dose Level X+1 dlt_check1->escalate Yes dlt_check2 DLT in 1 of 3 Patients? dlt_check1->dlt_check2 No escalate->enroll3 enroll3_more Enroll 3 More Patients at Dose Level X dlt_check2->enroll3_more Yes mtd_exceeded MTD Exceeded. Dose Level X-1 is MTD. dlt_check2->mtd_exceeded No (≥2 DLTs) dlt_check3 DLT in ≤1 of 6 Total Patients? enroll3_more->dlt_check3 dlt_check3->escalate Yes dlt_check3->mtd_exceeded No (>1 DLT)

3+3 Dose Escalation Design Logic.

Summary and Conclusion

This guide provides a comparative overview of the pharmacokinetic profiles of this compound and other TGF-βRI inhibitors, based on publicly available data from early-phase clinical trials. This compound demonstrates rapid absorption and a half-life that supports twice-daily dosing. The pharmacokinetic properties of these compounds are critical for designing optimal dosing regimens to maximize efficacy while minimizing toxicity. The experimental protocols described herein provide a framework for understanding how these crucial data are generated in a clinical setting. Further research and clinical development will continue to refine our understanding of the therapeutic potential of these agents in oncology and other diseases driven by aberrant TGF-β signaling.

References

Safety Operating Guide

Navigating the Safe Disposal of GFH018: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal instructions for the TGF-βRI inhibitor GFH018 are not publicly available, a comprehensive disposal plan can be formulated based on established best practices for handling and disposing of potent, small molecule inhibitors and other hazardous chemical waste in a laboratory setting. This guide provides essential, step-by-step procedures to ensure the safe and compliant disposal of this compound.

Core Principle: All waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.

Due to its biological activity as a kinase inhibitor, this compound has the potential to be cytotoxic and may pose a risk to human health and the environment if not handled and disposed of correctly. Therefore, it is imperative to follow stringent disposal protocols.

Waste Segregation and Container Management

Proper segregation of waste streams is fundamental to prevent accidental chemical reactions and to ensure that waste is disposed of through the correct channels.

Waste StreamContainer TypeLabeling Requirements
Solid Waste Sealable, compatible plastic or glass container."Hazardous Waste," "this compound," list of all chemical constituents (including any absorbed solvents), approximate concentrations, and date.
Liquid Waste Sealable, compatible plastic or glass container with a tightly fitting cap."Hazardous Waste," "this compound," list of all chemical constituents (including solvents), approximate concentrations, and date.
Sharps Waste Puncture-resistant sharps container."Hazardous Waste," "Sharps," "Contaminated with this compound."
Contaminated Labware (e.g., gloves, pipette tips) Lined, designated hazardous waste container."Hazardous Waste," "Contaminated with this compound."

Key Container Management Practices:

  • Waste containers must be chemically compatible with the waste they hold.

  • Containers should always be kept closed, except when adding waste.[1]

  • Do not overfill containers; it is recommended to schedule a pickup when a container is 80% full.

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

Experimental Protocols for Waste Handling

Personal Protective Equipment (PPE): When handling this compound and its associated waste, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves appropriate for the solvents being used.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: If there is a risk of aerosol generation and the work cannot be contained within a chemical fume hood, appropriate respiratory protection should be utilized.

Decontamination of Labware: For non-disposable labware that has come into contact with this compound, a thorough decontamination procedure is necessary. This typically involves rinsing the equipment with a suitable solvent that can dissolve this compound, followed by a wash with detergent and water. The solvent rinse must be collected and disposed of as hazardous liquid waste.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

GFH018_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generation of this compound Waste solid Solid Waste (e.g., powder, contaminated items) start->solid liquid Liquid Waste (e.g., solutions, rinsates) start->liquid sharps Sharps Waste (e.g., needles, contaminated glass) start->sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Institutional EHS or Licensed Waste Contractor storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Workflow for the segregation, storage, and disposal of this compound waste.

Regulatory Compliance

It is crucial to note that the disposal of chemical waste is regulated by federal, state, and local authorities. In the United States, the Environmental Protection Agency (EPA) sets guidelines under the Resource Conservation and Recovery Act (RCRA).[2][3] Your institution's Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance with all applicable regulations.

Key Steps for Ensuring Compliance:

  • Consult your EHS Department: Before beginning any work with this compound, consult your institution's EHS department to understand their specific procedures for hazardous waste disposal.

  • Maintain Accurate Records: Keep detailed records of the waste generated, including the chemical composition and quantity.

  • Proper Labeling: Ensure all waste containers are accurately and clearly labeled as described in the table above.

  • Training: All personnel handling this compound and its waste must be trained on the proper handling and disposal procedures.[4]

Spill Management

In the event of a spill of this compound, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an absorbent material suitable for the solvent used.

  • Carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's EHS or emergency response team.

  • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these general best practices, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Navigating the Safe Handling of GFH018: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for handling GFH018, a potent small molecule inhibitor of transforming growth factor-β receptor I (TGF-βRI). Adherence to these guidelines is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Handling Protocols

This compound is a synthetic compound intended for research use only.[1] While specific comprehensive safety data is not publicly available, its classification as a potent small molecule inhibitor necessitates cautious handling to prevent accidental exposure.

Engineering Controls:

  • Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.

  • Ensure proper ventilation in all areas where the compound is handled and stored.

Personal Protective Equipment (PPE): A standard PPE protocol for handling potent compounds should be strictly followed. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. It is recommended to double-glove.

  • Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashes or aerosol generation, consider a disposable gown.

  • Respiratory Protection: For operations where aerosols or dust may be generated and engineering controls are not sufficient, a NIOSH-approved respirator is recommended.

General Hygiene:

  • Avoid all direct contact with the compound.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.

Storage and Disposal

Proper storage and disposal are crucial for maintaining the stability of this compound and ensuring environmental safety.

Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • Recommended storage conditions are dry and dark.[2]

  • For short-term storage (days to weeks), maintain at 0 - 4°C.[2]

  • For long-term storage (months to years), store at -20°C.[2]

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Clinical Safety Profile of this compound

A first-in-human phase I clinical trial of this compound in patients with advanced solid tumors provides valuable insights into its potential adverse effects. The study found that this compound had a favorable safety profile, with most treatment-related adverse events (TRAEs) being mild to moderate.[3][4] The table below summarizes the most common TRAEs observed in the study.

Adverse EventAll Grades (%)Grade 3 or Higher (%)
Proteinuria26.02.0
AST Increased18.00
Anemia14.02.0
ALT Increased12.00
GGT Increased10.00
ALP Increased10.00
LDH Increased10.00
Data from a phase I study of this compound in patients with advanced solid tumors.[5][6]

Mechanism of Action: TGF-β Signaling Pathway

This compound is a potent inhibitor of the transforming growth factor-β receptor I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[7][8] The TGF-β signaling pathway plays a crucial role in various cellular processes, and its dysregulation is implicated in cancer progression.[5][6] this compound blocks the signaling cascade initiated by TGF-β, thereby inhibiting its downstream effects.

TGF_beta_pathway TGF-β Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-β Ligand TGF-β Ligand TGF-βRII TGF-βRII TGF-β Ligand->TGF-βRII Binds TGF-βRI (ALK5) TGF-βRI (ALK5) TGF-βRII->TGF-βRI (ALK5) Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-βRI (ALK5)->SMAD2/3 Phosphorylates p-SMAD2/3 p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates This compound This compound This compound->TGF-βRI (ALK5) Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocol: In Vitro TGF-βRI Kinase Assay

To determine the inhibitory activity of this compound on TGF-βRI, a biochemical kinase assay can be performed. The following is a generalized protocol.

Materials:

  • Recombinant human TGF-βRI (ALK5) kinase domain

  • Biotinylated peptide substrate

  • ATP

  • This compound (or other test compounds)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in assay buffer.

  • In a 384-well plate, add the diluted this compound or control (DMSO vehicle).

  • Add the TGF-βRI enzyme and the biotinylated peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • The inhibitory activity of this compound is determined by the reduction in the luminescent signal, which corresponds to the amount of ATP consumed. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be calculated. This compound has been reported to have an IC50 of 40 nM for TGF-βRI.[7]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.